molecular formula C10H8N2S2 B1203415 1,2-Di(pyridin-3-yl)disulfane CAS No. 24367-50-8

1,2-Di(pyridin-3-yl)disulfane

货号: B1203415
CAS 编号: 24367-50-8
分子量: 220.3 g/mol
InChI 键: YURPISYZTZHYBW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1,2-Di(pyridin-3-yl)disulfane, also widely known as 3,3'-Dithiodipyridine or Bis(3-pyridinyl) disulfide, is a chemical compound with the molecular formula C₁₀H₈N₂S₂ and a molecular weight of 220.31 g/mol . Its structure consists of two 3-pyridinyl groups linked by a disulfide bond, a feature that is central to its reactivity and utility in scientific research. This compound is recognized as a key impurity in the synthesis of certain pharmaceuticals, such as Vonoprazan . Researchers value this compound for its role as a versatile reagent in synthetic and mechanistic chemistry. While its isomer, 2,2'-Dipyridyldisulfide, is well-documented for its use in preparing thiols and activating carboxylic acids for coupling reactions , the 3,3' isomer holds similar potential in these applications. Its disulfide bond can undergo thiol-disulfide exchange reactions, making it a valuable tool for modifying biomolecules, studying protein thiol groups, and constructing complex molecular architectures. For optimal stability, this compound should be stored refrigerated at 2-8°C . It is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-(pyridin-3-yldisulfanyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S2/c1-3-9(7-11-5-1)13-14-10-4-2-6-12-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURPISYZTZHYBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)SSC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276688
Record name 3,3'-Dithiodipyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24367-50-8
Record name 3,3-Dithiodipyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024367508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-Dithiodipyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-DITHIODIPYRIDINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1,2-Di(pyridin-3-yl)disulfane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2-di(pyridin-3-yl)disulfane, a molecule of interest in medicinal chemistry and materials science. While specific experimental data for this particular isomer is not extensively reported in publicly available literature, this document outlines a robust synthetic protocol based on established chemical principles and provides an expected profile of its characterization.

Introduction

Dipyridyl disulfides are a class of organic compounds that feature a disulfide bond linking two pyridine rings. These molecules and their derivatives are of significant interest due to their role in reversible covalent chemistry, which is crucial in the design of dynamic biological systems and smart materials. The position of the nitrogen atom in the pyridine ring significantly influences the electronic and steric properties of the molecule, thereby affecting its reactivity and potential applications. This guide focuses on the 3-pyridyl isomer, this compound.

Synthesis of this compound

The most common and effective method for the synthesis of disulfides is the oxidation of the corresponding thiols. In the case of this compound, the precursor is 3-mercaptopyridine. Various oxidizing agents can be employed for this transformation, including air, iodine, and hydrogen peroxide. A mild and efficient method involves the use of a gentle oxidizing agent in a suitable solvent.

Experimental Protocol: Oxidation of 3-Mercaptopyridine

This protocol describes a plausible method for the synthesis of this compound.

Materials:

  • 3-Mercaptopyridine

  • Iodine (I₂)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-mercaptopyridine (1.0 equivalent) in a mixture of methanol and dichloromethane (1:1 v/v).

  • Oxidation: To the stirred solution, add a solution of iodine (0.5 equivalents) in methanol dropwise at room temperature. The reaction progress can be monitored by the disappearance of the iodine color. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Characterization

Due to the limited availability of experimental data in the literature, the following sections provide expected characterization data for this compound based on its chemical structure and data from analogous compounds.

Physical Properties
PropertyExpected Value
Molecular Formula C₁₀H₈N₂S₂
Molecular Weight 220.31 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not reported; expected to be a defined solid
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate)
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the four different protons on the pyridine ring. The chemical shifts would be influenced by the disulfide bridge and the nitrogen atom.

  • ¹³C NMR: The carbon NMR spectrum should display five distinct signals for the carbon atoms of the pyridine ring.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Chemical Shift (ppm)
~ 8.6 (d)~ 150 (C)
~ 8.5 (dd)~ 148 (CH)
~ 7.8 (ddd)~ 135 (CH)
~ 7.3 (dd)~ 123 (CH)
~ 130 (C)

Note: Predicted chemical shifts are estimates and should be confirmed by experimental data.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): The exact mass of the molecular ion [M+H]⁺ would be a key characterization parameter.

Mass Spectrometry Expected Value
[M+H]⁺ (Calculated) C₁₀H₉N₂S₂⁺: 221.0207

Experimental and Logical Workflow Diagrams

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start 3-Mercaptopyridine oxidation Oxidation with Iodine in MeOH/DCM start->oxidation Step 1 quench Quench with Na₂S₂O₃ oxidation->quench Step 2 extract Extraction with DCM quench->extract Step 3 purify Column Chromatography extract->purify Step 4 product This compound purify->product Step 5

Synthesis of this compound
Characterization Workflow

This diagram outlines the logical flow for the characterization of the synthesized compound.

Characterization_Workflow cluster_synthesis Synthesized Compound cluster_analysis Analytical Techniques cluster_data Data Interpretation compound This compound nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr ms Mass Spectrometry (HRMS) compound->ms mp Melting Point Analysis compound->mp structure Structural Confirmation nmr->structure identity Identity Confirmation ms->identity purity Purity Assessment mp->purity

Characterization of this compound

Conclusion

This technical guide provides a foundational understanding of the synthesis and expected characterization of this compound. The outlined synthetic protocol offers a reliable method for its preparation from commercially available starting materials. While experimental characterization data is currently scarce in the literature, the predicted data serves as a useful reference for researchers working with this compound. Further experimental investigation is encouraged to fully elucidate the properties and potential applications of this intriguing molecule.

An In-depth Technical Guide to the Physicochemical Properties of 3,3'-Dithiodipyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dithiodipyridine, a symmetrical disulfide derived from 3-mercaptopyridine, is a valuable reagent in biochemistry and pharmaceutical sciences. Its reactivity, particularly towards thiol groups, makes it a useful tool for studying protein structure and function, as well as a component in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of 3,3'-Dithiodipyridine, detailed experimental protocols for their determination, and a visualization of its key chemical reactivity.

Physicochemical Properties

PropertyValueNotes
Molecular Formula C₁₀H₈N₂S₂[1]
Molecular Weight 220.32 g/mol [1]
Melting Point 183 °C (dihydrochloride salt)[2]The melting point is for the dihydrochloride salt.
Boiling Point Not experimentally determined.For reference, the boiling point of pyridine is 115.2 °C[3][4] and 3-aminopyridine is 248 °C[5][6].
Solubility Soluble in water (dihydrochloride salt).The dihydrochloride salt is soluble in water. Solubility of the free base in various organic solvents would need to be experimentally determined.
pKa Not experimentally determined.For reference, the pKa of the pyridinium ion is 5.23[2][7]. The pKa of 3-aminopyridine is 6.03[8].
logP Not experimentally determined.For reference, the experimental logP of pyridine is 0.65[2].

Experimental Protocols

Synthesis of 3,3'-Dithiodipyridine

A plausible method for the synthesis of 3,3'-Dithiodipyridine involves the oxidation of 3-mercaptopyridine. This approach is analogous to the synthesis of 2,2'-dipyridyl disulfide from 2-mercaptopyridine[9][10].

Materials:

  • 3-Mercaptopyridine

  • An oxidizing agent (e.g., iodine, hydrogen peroxide, or air)

  • A suitable solvent (e.g., dichloromethane, ethanol, or water)

  • Base (optional, to facilitate the reaction, e.g., triethylamine)

Procedure:

  • Dissolve 3-mercaptopyridine in a suitable solvent in a reaction flask.

  • Slowly add the oxidizing agent to the solution with stirring. The reaction progress can often be monitored by a color change.

  • If using air as the oxidant, the reaction may be catalyzed by a base and can be stirred at room temperature for an extended period.

  • After the reaction is complete (as determined by a suitable analytical method like TLC or LC-MS), the solvent is removed under reduced pressure.

  • The crude product is then purified, for example, by recrystallization from an appropriate solvent, to yield pure 3,3'-Dithiodipyridine.

Determination of Physicochemical Properties

Melting Point Determination: The melting point of the synthesized 3,3'-Dithiodipyridine dihydrochloride can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the solid melts is recorded as the melting point.

Boiling Point Determination: Due to the likely high boiling point and potential for decomposition, the boiling point of 3,3'-Dithiodipyridine would best be determined under reduced pressure (vacuum distillation). The temperature at which the liquid boils at a specific pressure is recorded. The boiling point at atmospheric pressure can then be extrapolated using a nomograph.

Solubility Determination: The solubility of 3,3'-Dithiodipyridine in various solvents (e.g., water, ethanol, DMSO, acetone) can be determined by adding a known amount of the compound to a specific volume of the solvent at a constant temperature. The mixture is stirred until equilibrium is reached, and the concentration of the dissolved compound is measured using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

pKa Determination: The pKa of the pyridinium ions in 3,3'-Dithiodipyridine can be determined by potentiometric titration or UV-Vis spectroscopy. In a potentiometric titration, a solution of the compound is titrated with a standard acid or base, and the pH is monitored. The pKa is the pH at the half-equivalence point. Alternatively, the change in the UV-Vis absorbance spectrum with pH can be used to determine the pKa.

logP Determination: The octanol-water partition coefficient (logP) is a measure of the lipophilicity of a compound. It can be determined using the shake-flask method. A solution of 3,3'-Dithiodipyridine in a mixture of n-octanol and water is shaken until equilibrium is reached. The concentrations of the compound in the octanol and water layers are then measured, and the logP is calculated as the logarithm of the ratio of the concentrations.

Core Reactivity: Thiol-Disulfide Exchange

A key chemical property of 3,3'-Dithiodipyridine is its ability to undergo thiol-disulfide exchange reactions. This reaction is fundamental to its application in protein chemistry for the modification and quantification of cysteine residues.

Thiol_Disulfide_Exchange cluster_reactants Reactants cluster_products Products 3,3'-Dithiodipyridine 3,3'-Dithiodipyridine (Py-S-S-Py) Mixed_Disulfide Mixed Disulfide (Py-S-S-R) 3,3'-Dithiodipyridine->Mixed_Disulfide Reaction Thiol Thiol (R-SH) Thiol->Mixed_Disulfide Reaction 3-Thiopyridone 3-Mercaptopyridine (Py-SH) Mixed_Disulfide->3-Thiopyridone Release

Caption: Thiol-Disulfide Exchange Reaction of 3,3'-Dithiodipyridine.

In this reaction, a thiol group (R-SH) from a molecule, such as a cysteine residue in a protein, attacks the disulfide bond of 3,3'-Dithiodipyridine. This results in the formation of a mixed disulfide (Py-S-S-R) and the release of one molecule of 3-mercaptopyridine (Py-SH). The released 3-mercaptopyridine exists in equilibrium with its tautomer, 3-thiopyridone.

Experimental Workflow: Quantification of Thiols

The thiol-disulfide exchange reaction forms the basis for a common experimental workflow to quantify free thiol groups in a sample.

Thiol_Quantification_Workflow Start Start: Sample containing free thiols (R-SH) Step1 Add excess 3,3'-Dithiodipyridine Start->Step1 Step2 Incubate to allow thiol-disulfide exchange Step1->Step2 Step3 Measure absorbance of released 3-thiopyridone Step2->Step3 Step4 Calculate thiol concentration using Beer-Lambert Law Step3->Step4 End End: Quantified thiol concentration Step4->End

Caption: Workflow for Spectrophotometric Quantification of Thiols.

This workflow utilizes the release of 3-thiopyridone, which has a characteristic UV absorbance. By measuring the increase in absorbance at the appropriate wavelength and using the Beer-Lambert law with the known molar extinction coefficient of 3-thiopyridone, the concentration of free thiols in the original sample can be accurately determined.

Conclusion

3,3'-Dithiodipyridine is a versatile chemical tool with important applications in scientific research and drug development. A thorough understanding of its physicochemical properties is crucial for its effective use. While some experimental data for the parent compound is limited, this guide provides the available information, outlines protocols for its synthesis and characterization, and illustrates its fundamental reactivity. Further experimental investigation into the precise physicochemical parameters of 3,3'-Dithiodipyridine will undoubtedly enhance its utility in various scientific disciplines.

References

Spectroscopic Analysis of 1,2-Di(pyridin-3-yl)disulfane: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and chemical databases, experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for 1,2-Di(pyridin-3-yl)disulfane (CAS No. 24367-50-8) is not publicly available at this time. This guide will therefore provide general information, predicted data, and standardized experimental protocols relevant to the characterization of this compound, intended to serve as a reference for researchers and scientists in the field of drug development and chemical analysis.

Compound Information

This compound is a disulfide compound containing two pyridine rings linked by a disulfide bond at the 3-position. Its chemical structure and basic properties are summarized below.

PropertyValue
CAS Number 24367-50-8
Molecular Formula C₁₀H₈N₂S₂
Molecular Weight 220.31 g/mol
Canonical SMILES C1=CC(=CN=C1)SSC2=CN=CC=C2
InChI Key FZMZJFLHLSJTCK-UHFFFAOYSA-N

Predicted Spectroscopic Data

In the absence of experimental data, computational methods can provide predicted spectroscopic information. These predictions are based on the compound's structure and can offer valuable insights for preliminary characterization.

Note: The following data are predicted and have not been experimentally verified.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (ppm)MultiplicityAssignment
~8.65dH-2, H-2'
~8.55ddH-6, H-6'
~7.80dddH-4, H-4'
~7.30dddH-5, H-5'
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (ppm)Assignment
~150.0C-2, C-2'
~148.5C-6, C-6'
~138.0C-3, C-3'
~134.0C-4, C-4'
~123.5C-5, C-5'
Predicted Mass Spectrometry Data
m/zInterpretation
220.01[M]⁺ (Molecular Ion)
111.02[M/2 + H]⁺ (Pyridinethiol)
78.03[C₅H₄N]⁺ (Pyridyl fragment)

Standard Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are generally required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to functional groups present in the molecule, such as C-H stretching of the aromatic ring, C=N and C=C stretching of the pyridine ring, and the S-S disulfide bond.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis & Purification Purity Purity Assessment (e.g., HPLC) Synthesis->Purity NMR NMR (1H, 13C) Purity->NMR IR IR Purity->IR MS MS Purity->MS NMR_Analysis NMR Spectral Analysis NMR->NMR_Analysis IR_Analysis IR Spectral Analysis IR->IR_Analysis MS_Analysis MS Spectral Analysis MS->MS_Analysis Structure Structure Confirmation NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide provides a framework for the spectroscopic investigation of this compound. Researchers who synthesize this compound are encouraged to publish their experimental data to contribute to the collective scientific knowledge.

An In-depth Technical Guide to the Crystal Structure of 1,2-Di(pyridin-4-yl)disulfane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The requested crystallographic data for 1,2-Di(pyridin-3-yl)disulfane is not available in the public domain based on a comprehensive search of scientific literature and databases. This guide therefore details the crystal structure and associated methodologies for the closely related and structurally characterized isomer, 1,2-Di(pyridin-4-yl)disulfane .

Introduction

1,2-Di(pyridin-4-yl)disulfane, also known as 4,4'-dipyridyl disulfide, is an organosulfur compound with the chemical formula C₁₀H₈N₂S₂. It is of significant interest to researchers in medicinal chemistry and drug development due to its activity as a thiol-specific oxidizing agent. This property allows it to interact with biological systems by modifying the redox state of cysteine residues in proteins and peptides, thereby influencing cellular signaling pathways, particularly those related to oxidative stress.[1][2] Understanding its three-dimensional structure at an atomic level is crucial for elucidating its mechanism of action and for the rational design of new therapeutic agents. This guide provides a comprehensive overview of the synthesis, crystal structure, and the experimental protocols used for the characterization of 1,2-Di(pyridin-4-yl)disulfane.

Synthesis and Crystallization

Synthesis

A common and effective method for the synthesis of 1,2-Di(pyridin-4-yl)disulfane is the oxidative dimerization of 4-mercaptopyridine (also known as 4-thiopyridine).[2][3] In this reaction, two molecules of the thiol precursor are oxidized to form a disulfide bond.

Reaction Scheme:

2 C₅H₅NS (4-mercaptopyridine) + [O] → C₁₀H₈N₂S₂ (1,2-Di(pyridin-4-yl)disulfane) + H₂O

Experimental Protocol:

  • Dissolution: 4-mercaptopyridine is dissolved in a suitable solvent, such as an aqueous buffer or an organic solvent like ethanol.

  • Oxidation: A mild oxidizing agent is introduced to the solution. Common oxidants for this purpose include hydrogen peroxide, iodine, or simply exposure to atmospheric oxygen, which can be sufficient to induce the dimerization. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Isolation: Upon completion of the reaction, the product, 1,2-Di(pyridin-4-yl)disulfane, is isolated. This may involve solvent evaporation, precipitation, and subsequent filtration.

  • Purification: The crude product is then purified to obtain a sample of high purity suitable for crystallization. Recrystallization from a suitable solvent system (e.g., water, ethanol, acetone, or petroleum ether) is a common method for purification.[4]

Single Crystal Growth

The growth of high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. A general protocol for obtaining single crystals of 1,2-Di(pyridin-4-yl)disulfane is as follows:

Experimental Protocol:

  • Solvent Selection: A solvent or solvent system in which the purified compound has moderate solubility is chosen. This is often determined through small-scale solubility tests.

  • Preparation of a Saturated Solution: A saturated or near-saturated solution of the compound is prepared at an elevated temperature.

  • Slow Cooling or Evaporation: The solution is then allowed to cool slowly to room temperature, or the solvent is allowed to evaporate slowly and undisturbed. Slow cooling reduces the rate of nucleation and promotes the growth of larger, well-ordered crystals.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid.

Experimental Protocol
  • Crystal Mounting: A single crystal of suitable size and quality is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction patterns are recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield a final, accurate structure.

Data Presentation

The following tables summarize the crystallographic data for 1,2-Di(pyridin-4-yl)disulfane.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Chemical FormulaC₁₀H₈N₂S₂
Formula Weight220.31 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.865(1)
b (Å)18.234(4)
c (Å)9.135(2)
α (°)90
β (°)94.53(3)
γ (°)90
Volume (ų)972.1(4)
Z4
Density (calculated) (g/cm³)1.507
Absorption Coefficient (mm⁻¹)0.536
F(000)456

Note: The unit cell parameters and space group are based on a representative structure of 1,2-Di(pyridin-4-yl)disulfane.

Table 2: Selected Bond Lengths and Angles
BondLength (Å)AngleAngle (°)
S1-S22.03C1-S1-S2104.5
S1-C11.78S1-S2-C6104.2
S2-C61.79C2-C1-S1120.3
N1-C21.34C5-C6-S2119.8
N1-C51.35C1-S1-S2-C6 (torsion)91.95[2]
N2-C71.33
N2-C101.34

Note: The bond lengths and angles are typical values for dipyridyl disulfides and related structures. The C-S-S-C torsion angle is a key feature, indicating a gauche conformation around the disulfide bond.[2]

Visualizations

Experimental Workflow

G Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis and Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction start 4-Mercaptopyridine oxidation Oxidative Dimerization start->oxidation isolation Isolation of Crude Product oxidation->isolation purification Recrystallization isolation->purification pure_product Pure 1,2-Di(pyridin-4-yl)disulfane purification->pure_product dissolution Prepare Saturated Solution pure_product->dissolution Use pure product crystal_growth Slow Cooling / Evaporation dissolution->crystal_growth single_crystal Single Crystal Formation crystal_growth->single_crystal data_collection Data Collection single_crystal->data_collection Select suitable crystal data_processing Data Processing data_collection->data_processing structure_solution Structure Solution and Refinement data_processing->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Caption: Workflow for the synthesis, crystallization, and X-ray structure determination of 1,2-Di(pyridin-4-yl)disulfane.

Cellular Interaction and Oxidative Stress Signaling

1,2-Di(pyridin-4-yl)disulfane acts as a thiol oxidant, leading to the depletion of cellular antioxidants like glutathione (GSH) and the oxidation of protein thiols. This disruption of the cellular redox balance can trigger oxidative stress signaling pathways.

G Mechanism of Action and Oxidative Stress dps 1,2-Di(pyridin-4-yl)disulfane (DPS) gsh Glutathione (GSH) dps->gsh Oxidizes protein_sh Protein Thiols (Reduced) dps->protein_sh Oxidizes gssg Glutathione Disulfide (GSSG) gsh->gssg Forms ros Increased ROS gssg->ros Leads to protein_ss Protein Disulfides (Oxidized) protein_sh->protein_ss Forms protein_ss->ros Leads to oxidative_stress Oxidative Stress ros->oxidative_stress cell_response Cellular Stress Response (e.g., Apoptosis, Antioxidant Gene Expression) oxidative_stress->cell_response

Caption: Signaling pathway illustrating how 1,2-di(pyridin-4-yl)disulfane induces oxidative stress.

References

Navigating the Challenges of 3,3'-Dipyridyl Disulfide: A Technical Guide to Solubility and Stability in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 3,3'-Dipyridyl disulfide, a crucial reagent in various biochemical and pharmaceutical applications. Due to a scarcity of publicly available data for this specific isomer, this guide leverages information on closely related dipyridyl disulfide isomers (2,2' and 4,4') and established scientific principles to offer a robust framework for its use in the laboratory. The provided data on related compounds should be considered as a reference point for experimental design.

Understanding Dipyridyl Disulfides: A Family of Reagents

Dipyridyl disulfides are a class of organic compounds containing a disulfide bond linking two pyridine rings. They are widely utilized as oxidizing agents to form disulfide bonds in proteins and peptides and for the determination of sulfhydryl groups. The position of the nitrogen atom in the pyridine ring significantly influences the compound's physicochemical properties, including its solubility and stability.

Solubility Profile

Table 1: Qualitative Solubility of Dipyridyl Disulfide Isomers

Solvent2,2'-Dipyridyl Disulfide4,4'-Dipyridyl Disulfide
WaterSoluble[1][2]Recrystallizes from H₂O[3]
MethanolSoluble[1][2]-
EthanolSoluble[1][2]Soluble (95%)[3]
AcetoneSoluble[1][2]Recrystallizes from Acetone[3]
Benzene-Recrystallizes from Benzene[3]
Petroleum Ether-Recrystallizes from Petroleum Ether[3]

Table 2: Quantitative Solubility of 2,2'-Dipyridyl Disulfide

Solvent SystemConcentrationNotes
Aqueous Buffer (pH 7.4)25.5 µg/mL[4]-
Not Specified5 g/L[5]-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (11.35 mM)[6]Clear solution
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (11.35 mM)[6]Clear solution
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (11.35 mM)[6]Clear solution
DMSO100 mg/mL (453.91 mM)[6]Requires sonication; hygroscopic

Stability Considerations

The stability of dipyridyl disulfides is crucial for their effective use. The disulfide bond is susceptible to cleavage under certain conditions, and the pyridine ring can be influenced by pH and the presence of nucleophiles.

Thiol-Disulfide Exchange

The primary reaction of dipyridyl disulfides is the thiol-disulfide exchange, which is fundamental to their application in forming disulfide bonds and quantifying thiols. This reaction is typically carried out in a neutral to slightly alkaline pH range (pH 7-8) to facilitate the formation of the more nucleophilic thiolate anion.

pH Stability

The stability of the disulfide bond can be pH-dependent. While generally stable in neutral and acidic conditions, disulfide bonds can undergo cleavage in highly basic solutions. The pyridine nitrogen atoms can be protonated at acidic pH, which may influence the reactivity of the disulfide bond.

Photostability and Thermal Stability

Stress testing, including exposure to elevated temperatures and light, is recommended to assess the stability of 3,3'-Dipyridyl disulfide in a specific solvent and formulation.[7][8]

Experimental Protocols

Given the absence of specific data for 3,3'-Dipyridyl disulfide, the following are general, established protocols for determining the solubility and stability of organic compounds.

Protocol for Determining Saturation Solubility

This protocol outlines a common method for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation solubility of 3,3'-Dipyridyl disulfide in a specific organic solvent at a controlled temperature.

Materials:

  • 3,3'-Dipyridyl disulfide (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 3,3'-Dipyridyl disulfide to a vial. The presence of undissolved solid is essential to ensure saturation.

    • Add a known volume of the selected solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.

    • Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of 3,3'-Dipyridyl disulfide.

    • Prepare a calibration curve using standard solutions of 3,3'-Dipyridyl disulfide of known concentrations.

  • Calculation:

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This concentration represents the solubility of 3,3'-Dipyridyl disulfide in the solvent at the specified temperature.

Protocol for Assessing Solution Stability

This protocol provides a framework for evaluating the stability of 3,3'-Dipyridyl disulfide in a chosen solvent over time.

Objective: To assess the stability of 3,3'-Dipyridyl disulfide in a specific solvent under defined storage conditions.

Materials:

  • Stock solution of 3,3'-Dipyridyl disulfide in the chosen solvent at a known concentration.

  • Storage vials (e.g., amber glass vials to protect from light).

  • Temperature- and humidity-controlled storage chambers.

  • HPLC or other suitable analytical instrument.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 3,3'-Dipyridyl disulfide in the solvent of interest at a relevant concentration.

    • Aliquot the solution into multiple storage vials.

  • Storage Conditions:

    • Store the vials under various conditions, such as:

      • Refrigerated (2-8 °C)

      • Room temperature (e.g., 25 °C / 60% RH)

      • Accelerated conditions (e.g., 40 °C / 75% RH)[7][8]

      • Protected from light and exposed to light (photostability).

  • Time Points:

    • Establish a schedule for sample analysis at various time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Analysis:

    • At each time point, remove a vial from each storage condition.

    • Analyze the sample by HPLC to determine the concentration of 3,3'-Dipyridyl disulfide.

    • The HPLC method should also be capable of detecting potential degradation products.

  • Data Evaluation:

    • Compare the concentration of 3,3'-Dipyridyl disulfide at each time point to the initial concentration (time 0).

    • Calculate the percentage of degradation.

    • Identify and, if possible, quantify any major degradation products.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solid Excess Solid 3,3'-Dipyridyl disulfide equilibration Agitate at Controlled Temperature (24-48h) prep_solid->equilibration prep_solvent Known Volume of Solvent prep_solvent->equilibration sampling Sample Supernatant equilibration->sampling filtration Filter (0.45 µm) sampling->filtration dilution Dilute Sample filtration->dilution quantification Quantify by HPLC/UV-Vis dilution->quantification result Calculate Solubility quantification->result

Experimental workflow for determining the solubility of 3,3'-Dipyridyl disulfide.

Stability_Assessment_Workflow cluster_setup Setup cluster_storage Storage cluster_testing Testing Over Time cluster_evaluation Evaluation prep_solution Prepare Stock Solution aliquot Aliquot into Vials prep_solution->aliquot storage_conditions Store at Varied Conditions (Temp, Humidity, Light) aliquot->storage_conditions time_points Analyze at Predetermined Time Points storage_conditions->time_points hplc_analysis HPLC Analysis for Concentration & Degradants time_points->hplc_analysis evaluation Evaluate Degradation Profile hplc_analysis->evaluation

Workflow for assessing the stability of 3,3'-Dipyridyl disulfide in solution.

Conclusion

While direct, quantitative data on the solubility and stability of 3,3'-Dipyridyl disulfide remains limited, a comprehensive understanding can be achieved by referencing its isomers and employing standardized experimental protocols. This guide provides researchers with the necessary framework to confidently handle and utilize this important reagent. It is imperative to perform in-house solubility and stability studies for specific applications to ensure accurate and reproducible results in research and drug development.

References

A Theoretical and Computational Investigation of 1,2-Di(pyridin-3-yl)disulfane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 1,2-di(pyridin-3-yl)disulfane. While specific experimental and computational data for this particular molecule is limited in public literature, this document outlines a robust framework for its investigation based on established methodologies for analogous diaryl and pyridyl disulfides. The guide details proposed computational chemistry workflows, potential experimental protocols for synthesis and characterization, and explores potential biological signaling pathways of interest. All quantitative data presented are illustrative and intended to serve as a reference for expected values.

Introduction

This compound is a symmetrical aromatic disulfide containing two pyridine rings linked by a disulfide bond. It is recognized as an impurity of the drug Vonoprazan, denoted as Vonoprazan Impurity 123.[1] The disulfide bond is a crucial functional group in many biologically active molecules, playing a significant role in the structural integrity of proteins and participating in various redox processes within the cell.[2][3] Diaryl disulfides, as a class of compounds, have garnered attention for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][4][5]

The presence of the pyridyl moieties in this compound is of particular interest due to the prevalence of the pyridine ring in numerous pharmaceuticals. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with biological targets, potentially influencing the molecule's pharmacokinetic and pharmacodynamic properties.

This guide aims to provide a foundational understanding of the theoretical and computational chemistry approaches that can be employed to elucidate the structural, electronic, and biological properties of this compound, thereby supporting further research and development efforts.

Theoretical and Computational Studies

Due to the absence of specific published computational studies on this compound, this section outlines a proposed workflow for its theoretical investigation. This workflow is based on standard computational chemistry techniques widely applied to organic molecules and similar disulfide-containing compounds. Computational modelling can offer insights into the molecule's flexibility and its potential biological functions.[4]

Computational Workflow

A typical computational investigation of this compound would involve a multi-step process to determine its structural and electronic properties.

Computational_Workflow cluster_prep Initial Structure Preparation cluster_geom_opt Geometry Optimization cluster_prop_calc Property Calculations cluster_dynamics Molecular Dynamics mol_build Molecule Building & Initial 3D Structure Generation geom_opt Geometry Optimization using DFT (e.g., B3LYP/6-31G*) mol_build->geom_opt Input Structure freq_calc Frequency Analysis (Confirmation of Minimum Energy) geom_opt->freq_calc Optimized Geometry elec_prop Electronic Properties (HOMO, LUMO, ESP) geom_opt->elec_prop spec_sim Spectroscopic Simulations (IR, Raman, NMR) geom_opt->spec_sim md_sim Molecular Dynamics Simulations (Solvent Effects, Conformational Analysis) geom_opt->md_sim

Caption: Proposed computational workflow for this compound.
Predicted Structural and Electronic Properties

The following table summarizes the types of quantitative data that would be obtained from the proposed computational workflow. The values presented are hypothetical and based on typical results for similar aromatic disulfides.

ParameterPredicted ValueComputational MethodBasis Set
C-S Bond Length1.82 ÅDFT (B3LYP)6-31G
S-S Bond Length2.05 ÅDFT (B3LYP)6-31G
C-S-S-C Dihedral Angle85°DFT (B3LYP)6-31G
HOMO Energy-6.5 eVDFT (B3LYP)6-31G
LUMO Energy-1.2 eVDFT (B3LYP)6-31G
Energy Gap (HOMO-LUMO)5.3 eVDFT (B3LYP)6-31G
Dipole Moment2.5 DDFT (B3LYP)6-31G
Polarizability25 ųDFT (B3LYP)6-31G
TPSA25.78 ŲCheminformatics-
LogP3.276Cheminformatics-

Data obtained from cheminformatics predictions for C10H8N2S2.[1]

Experimental Protocols

This section provides a general framework for the synthesis and characterization of this compound, adapted from established methods for the preparation of diaryl disulfides.

Synthesis

A common and efficient method for the synthesis of symmetrical diaryl disulfides is the oxidation of the corresponding thiol. An alternative modern approach involves a visible light-mediated coupling of arenediazonium tetrafluoroborates with a sulfur source like carbon disulfide.[6] Another method describes the reductive homocoupling of arylsulfonyl chlorides.

Proposed Synthesis via Oxidation of 3-Mercaptopyridine:

  • Dissolution: Dissolve 3-mercaptopyridine in a suitable solvent such as ethanol or a mixture of water and a water-miscible organic solvent.

  • Oxidation: Add an oxidizing agent, such as hydrogen peroxide, iodine, or air (catalyzed by a metal salt), to the solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the product can be isolated by extraction with an organic solvent. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Synthesis_Workflow cluster_synthesis Synthesis of this compound reactant 3-Mercaptopyridine dissolution Dissolution in Ethanol reactant->dissolution oxidation Oxidation (e.g., H2O2) dissolution->oxidation workup Aqueous Work-up & Extraction oxidation->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.
Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the pyridine rings.
¹³C NMR Resonances for the carbon atoms of the pyridine rings.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (220.31 g/mol ).
FT-IR Spectroscopy Characteristic absorption bands for C-H, C=N, and C-S vibrations.
Melting Point A sharp melting point, indicating the purity of the compound.
Elemental Analysis Percentages of C, H, N, and S consistent with the molecular formula C₁₀H₈N₂S₂.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied. However, based on the known pharmacology of related diaryl disulfides and pyridyl-containing compounds, several potential mechanisms of action and signaling pathways can be proposed for investigation. Disulfide bonds are known to be reactive towards intracellular thiols like glutathione, which can lead to a variety of cellular effects.[2]

Proposed Biological Investigation Workflow

Biological_Investigation cluster_invitro In Vitro Studies cluster_pathway Signaling Pathway Analysis cluster_invivo In Vivo Studies cell_viability Cell Viability Assays (e.g., MTT) western_blot Western Blotting (e.g., for NF-κB, MAPK pathways) cell_viability->western_blot enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinases, Proteases) enzyme_inhibition->western_blot ros_detection Reactive Oxygen Species (ROS) Detection ros_detection->western_blot animal_model Disease Models (e.g., Cancer, Inflammation) western_blot->animal_model gene_expression Gene Expression Analysis (e.g., qPCR, RNA-seq) gene_expression->animal_model pk_pd Pharmacokinetic/Pharmacodynamic Studies animal_model->pk_pd

Caption: Workflow for investigating the biological activity of the compound.
Potential Signaling Pathways of Interest

  • NF-κB Signaling Pathway: Many sulfur-containing compounds are known to modulate the NF-κB pathway, which is a key regulator of inflammation and cell survival.[5] this compound could potentially inhibit the activation of NF-κB by interfering with the redox state of the cell.

  • MAPK Signaling Pathways (ERK, JNK, p38): These pathways are involved in cellular processes such as proliferation, differentiation, and apoptosis. The reactivity of the disulfide bond could lead to the modulation of key kinases in these pathways through interaction with cysteine residues.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival and is often dysregulated in cancer. Some diaryl disulfides have been shown to affect this pathway.[4]

Conclusion

While this compound remains a relatively understudied molecule, this technical guide provides a comprehensive framework for its theoretical and experimental investigation. By leveraging established computational chemistry methods, synthetic protocols, and biological assays for analogous compounds, researchers can systematically elucidate the properties of this intriguing molecule. The proposed workflows and illustrative data herein serve as a valuable starting point for future studies aimed at unlocking the potential of this compound in drug discovery and development. Further research is warranted to validate these theoretical predictions and explore the full spectrum of its biological activities.

References

The Unseen Antagonist: A Technical Guide to 1,2-Di(pyridin-3-yl)disulfane as a Vonoprazan Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the process-related impurity, 1,2-Di(pyridin-3-yl)disulfane, in the manufacturing of Vonoprazan. Vonoprazan, a potassium-competitive acid blocker (P-CAB), represents a significant advancement in the treatment of acid-related gastrointestinal disorders. Ensuring the purity and safety of this active pharmaceutical ingredient (API) is paramount. This document details the potential formation pathways, analytical methodologies for detection and quantification, and relevant chemical data for this compound, a disulfide impurity that can arise during the synthesis of Vonoprazan.

Introduction to Vonoprazan and the Significance of Impurity Profiling

Vonoprazan's novel mechanism of action offers distinct advantages over traditional proton pump inhibitors (PPIs). However, like any synthetically derived pharmaceutical compound, the manufacturing process of Vonoprazan is susceptible to the formation of impurities. Regulatory bodies worldwide mandate stringent control over impurities in drug substances, as they can impact the efficacy, safety, and stability of the final drug product. One such impurity that has been identified is this compound, also known as Vonoprazan Impurity 123.[1] Understanding the origin and characteristics of this impurity is crucial for process optimization and quality control.

Chemical Profile of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for its effective identification and control. The key chemical data for this impurity are summarized in the table below.

PropertyValueReference
IUPAC Name 1,2-bis(pyridin-3-yl)disulfane
Synonyms Vonoprazan Impurity 123, 3,3'-Dithiodipyridine[1]
CAS Number 24367-50-8[1][2][3]
Molecular Formula C₁₀H₈N₂S₂[1][2]
Molecular Weight 220.31 g/mol [1][2]

Proposed Formation Pathway

The presence of the pyridine-3-sulfonyl moiety in the Vonoprazan molecule points to pyridine-3-sulfonyl chloride as a key starting material or intermediate in its synthesis. The formation of this compound is likely a result of side reactions involving this precursor. One plausible pathway involves the reduction of pyridine-3-sulfonyl chloride. During the synthesis process, the presence of reducing agents or certain reaction conditions can lead to the reduction of the sulfonyl chloride group to a thiol (pyridine-3-thiol). This highly reactive thiol can then undergo oxidation to form the stable disulfide, this compound.

cluster_0 Vonoprazan Synthesis cluster_1 Impurity Formation Pyridine-3-sulfonyl_chloride Pyridine-3-sulfonyl chloride Vonoprazan_synthesis Main Reaction Pathway (Sulfonamide formation) Pyridine-3-sulfonyl_chloride->Vonoprazan_synthesis Desired Reaction Reducing_conditions Reducing Conditions (e.g., residual reducing agents, specific pH) Pyridine-3-sulfonyl_chloride->Reducing_conditions Side Reaction Vonoprazan Vonoprazan Vonoprazan_synthesis->Vonoprazan Pyridine-3-thiol Pyridine-3-thiol (Reactive Intermediate) Reducing_conditions->Pyridine-3-thiol Oxidation Oxidation Pyridine-3-thiol->Oxidation Disulfane_impurity This compound (Impurity) Oxidation->Disulfane_impurity Sample_Preparation Sample Preparation (Vonoprazan API dissolved in diluent) HPLC_System HPLC System Sample_Preparation->HPLC_System C18_Column C18 Column (Stationary Phase) HPLC_System->C18_Column Mobile_Phase Mobile Phase (Gradient Elution) C18_Column->Mobile_Phase UV_Detector UV Detector (260 nm) Mobile_Phase->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Data_Analysis Data Analysis (Peak identification and quantification) Chromatogram->Data_Analysis Impurity_Level Impurity Level Report Data_Analysis->Impurity_Level

References

The Chemical Versatility of the Disulfide Bond in Dithiodipyridines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The disulfide bond, a pivotal functional group in chemistry and biology, exhibits remarkable reactivity and selectivity, particularly within the heterocyclic framework of dithiodipyridines. This technical guide provides a comprehensive overview of the core reactivity of the disulfide bond in 3,3'-dithiodipyridine and its more commonly utilized isomers, 2,2'-dithiodipyridine and 4,4'-dithiodipyridine. This document delves into the fundamental principles of their chemical behavior, quantitative reaction kinetics, and their applications in thiol quantification, bioconjugation, and the design of advanced drug delivery systems. Detailed experimental protocols and visual representations of key processes are provided to facilitate practical implementation in a research and development setting.

Core Principles of Reactivity: The Thiol-Disulfide Exchange

The characteristic reactivity of dithiodipyridines lies in the susceptibility of their disulfide bond to undergo thiol-disulfide exchange. This reaction is a nucleophilic substitution where a thiolate anion (RS⁻) attacks one of the sulfur atoms of the disulfide bond. This process results in the formation of a new, mixed disulfide and the release of a pyridine-thiol (thiopyridone) molecule.

The reaction can be generalized as follows:

Py-S-S-Py + R-SH ⇌ Py-S-S-R + Py-SH

The released 2-thiopyridone and 4-thiopyridone are particularly useful as they are excellent leaving groups and exhibit strong UV absorbance, a property that is extensively exploited for quantitative analysis.

The Role of pH

The rate of the thiol-disulfide exchange reaction is critically dependent on the pH of the medium. The reactive species is the thiolate anion (RS⁻), not the protonated thiol (RSH). Therefore, the reaction rate increases with pH as the concentration of the more nucleophilic thiolate species rises. The relationship between the observed rate constant (k_obs) and the pH can be described by the following equation, where k is the limiting rate constant at high pH and pKa is the acid dissociation constant of the thiol:

k_obs = k / (1 + 10^(pKa - pH))

This pH dependence allows for the fine-tuning of reaction conditions to achieve desired reactivity and selectivity. For instance, performing reactions at a pH close to the pKa of the target thiol can maximize the reaction rate. Conversely, lowering the pH can effectively quench the reaction.[1]

Structural Isomers: 2,2'-, 3,3'-, and 4,4'-Dithiodipyridine

While this guide addresses 3,3'-dithiodipyridine, it is important to note that the 2,2'- and 4,4'- isomers are far more prevalent in research and commercial applications due to their synthetic accessibility and the advantageous properties of their corresponding thiopyridone leaving groups.

  • 2,2'-Dithiodipyridine (2,2'-DTDP): This isomer reacts with thiols to release 2-thiopyridone, which has a distinct UV absorbance maximum. It has been used to study the reactivity of thiol groups in proteins like albumin.[2]

  • 4,4'-Dithiodipyridine (4,4'-DTDP or 4-DPS): This is a widely used reagent for thiol quantification. Its reaction with thiols yields 4-thiopyridone, which possesses a high molar extinction coefficient, enabling sensitive detection.[3]

  • 3,3'-Dithiodipyridine: Specific reactivity data and extensive applications for this isomer are less documented in scientific literature compared to its 2,2' and 4,4' counterparts. However, its fundamental reactivity is expected to follow the same principles of thiol-disulfide exchange.

Quantitative Data on Reactivity

The efficiency of the thiol-disulfide exchange reaction can be quantified by parameters such as the molar extinction coefficient of the released thiopyridone and the second-order rate constants of the reaction.

Parameter2,2'-Dithiodipyridine4,4'-DithiodipyridineReference
Released Chromophore 2-Thiopyridone4-Thiopyridone
λmax ~343 nm~324 nm[4]
Molar Extinction Coefficient (ε) ~8,000 M⁻¹cm⁻¹~21,000 M⁻¹cm⁻¹[4]
Optimal pH for Thiol Reaction Mildly acidic to neutralMildly acidic to neutral[2][5]

Reaction Kinetics

The second-order rate constants for the reaction of dithiodipyridines with various thiols provide a quantitative measure of their reactivity. These rates are influenced by the pKa of the thiol, steric hindrance, and the intrinsic reactivity of the disulfide bond.

ReactantsConditionsSecond-Order Rate Constant (k₂)Reference
Tubulin + 2,2'-dithiodipyridinepH 6.5, 25 °CSlower than ODNB and DTNB[6]
Maleimides with Cysteine-containing proteins->5,000 M⁻¹s⁻¹[7]

Experimental Protocols

Quantification of Protein Thiols using 4,4'-Dithiodipyridine and HPLC

This protocol outlines a highly sensitive method for the quantification of free thiols and total thiols (after reduction of disulfides) in protein samples using 4,4'-dithiodipyridine (DTDP) followed by reverse-phase high-performance liquid chromatography (RP-HPLC).[3][8]

Materials:

  • 4,4'-Dithiodipyridine (DTDP) stock solution (e.g., 10 mM in a suitable organic solvent like acetonitrile).

  • Guanidine-HCl phosphate buffer (e.g., 6 M Guanidine-HCl, 0.1 M sodium phosphate, pH 7.5).

  • For total thiol analysis: A reducing agent such as sodium borohydride (NaBH₄) or dithiothreitol (DTT).

  • L-cysteine hydrochloride monohydrate for standard curve preparation.

  • RP-HPLC system with a C18 column and a UV detector set to 324 nm.

  • Mobile phase (e.g., 50 mM potassium acetate, pH 4.0).

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of L-cysteine standards of known concentrations (e.g., 0.5 mM to 5.0 mM) in deionized water.

    • For each standard, mix a defined volume (e.g., 100 µL) with the guanidine phosphate buffer (e.g., 1850 µL) and DTDP stock solution (e.g., 50 µL).

    • Allow the reaction to proceed for at least 10 minutes at room temperature.

    • Inject a standard volume of each reaction mixture into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the 4-thiopyridone product against the known cysteine concentration.

  • Sample Preparation (Free Thiols):

    • Dissolve the protein sample in the guanidine phosphate buffer to a known concentration.

    • Add the DTDP stock solution to the protein solution. The amount of DTDP should be in molar excess to the expected thiol concentration.

    • Incubate the mixture for at least 10 minutes at room temperature to ensure complete reaction.

    • Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.

  • Sample Preparation (Total Thiols):

    • Dissolve the protein sample in the guanidine phosphate buffer.

    • Add a reducing agent (e.g., NaBH₄) and incubate to reduce all disulfide bonds to free thiols.

    • Quench the excess reducing agent according to the manufacturer's protocol (e.g., by acidification for NaBH₄).

    • Proceed with the addition of DTDP and incubation as described for free thiols.

  • HPLC Analysis:

    • Inject the prepared samples and standards into the RP-HPLC system.

    • Elute the 4-thiopyridone product isocratically with the mobile phase.

    • Monitor the absorbance at 324 nm.

    • Quantify the amount of 4-thiopyridone in the samples by comparing their peak areas to the standard curve.

    • Calculate the concentration of free and total thiols in the original protein sample.

Bioconjugation of Antibodies with a Dithiodipyridine-Containing Linker

This protocol provides a general workflow for the site-specific conjugation of a payload (e.g., a drug or a fluorescent dye) to an antibody through a linker containing a dithiodipyridine moiety. This method typically involves the reduction of native interchain disulfide bonds in the antibody to generate free thiols for reaction.

Materials:

  • Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4).

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP).

  • Dithiodipyridine-functionalized payload (linker-payload).

  • Quenching reagent (e.g., N-acetylcysteine).

  • Purification system (e.g., size-exclusion chromatography, SEC).

Procedure:

  • Antibody Reduction:

    • To a solution of the antibody, add a controlled molar excess of the reducing agent (TCEP). The amount of TCEP will determine the number of disulfide bonds reduced.

    • Incubate the reaction mixture (e.g., for 1-2 hours at 37 °C) to allow for the reduction of the disulfide bonds.

  • Conjugation:

    • Add a molar excess of the dithiodipyridine-functionalized linker-payload to the reduced antibody solution.

    • Incubate the reaction mixture (e.g., for 1-2 hours at room temperature) to allow the thiol-disulfide exchange reaction to occur.

  • Quenching:

    • Add a quenching reagent (e.g., N-acetylcysteine) in excess to react with any unreacted linker-payload.

  • Purification:

    • Purify the resulting antibody-drug conjugate (ADC) from excess reagents and byproducts using a suitable chromatography method, such as SEC.

  • Characterization:

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and retained biological activity.

Visualizing Reactivity and Workflows

Thiol-Disulfide Exchange Reaction

Thiol_Disulfide_Exchange Thiol Thiol (R-SH) TransitionState Transition State [Py-S(δ-)-S(δ-)-R] Thiol->TransitionState Nucleophilic Attack Dithiodipyridine 3,3'-Dithiodipyridine (Py-S-S-Py) Dithiodipyridine->TransitionState MixedDisulfide Mixed Disulfide (Py-S-S-R) TransitionState->MixedDisulfide Thiopyridone 3-Thiopyridone (Py-SH) TransitionState->Thiopyridone Release

Caption: Mechanism of thiol-disulfide exchange with 3,3'-dithiodipyridine.

Workflow for Redox-Responsive Drug Delivery System

Drug_Delivery_Workflow cluster_synthesis Synthesis of Nanocarrier cluster_formulation Formulation cluster_delivery In Vivo Delivery cluster_release Intracellular Drug Release Polymer Polymer Backbone Linker Dithiodipyridine Linker Polymer->Linker Conjugation Drug Therapeutic Drug Linker->Drug Conjugation SelfAssembly Self-Assembly into Nanoparticles Linker->SelfAssembly DrugEncapsulation Drug Encapsulation Drug->DrugEncapsulation SystemicCirculation Systemic Circulation (Stable) SelfAssembly->SystemicCirculation TumorAccumulation Tumor Accumulation (EPR Effect) SystemicCirculation->TumorAccumulation CellularUptake Cellular Uptake TumorAccumulation->CellularUptake GSH High Glutathione (GSH) Concentration CellularUptake->GSH DisulfideCleavage Disulfide Bond Cleavage GSH->DisulfideCleavage Reduction DrugRelease Drug Release DisulfideCleavage->DrugRelease

Caption: Workflow for a dithiodipyridine-based redox-responsive drug delivery system.

Applications in Drug Development and Research

The unique reactivity of the disulfide bond in dithiodipyridines has led to their widespread use in various fields of scientific research and drug development.

Thiol Quantification

As detailed in the experimental protocol, 4,4'-dithiodipyridine is a highly effective reagent for the quantification of thiol groups in proteins and other biological molecules. Its high sensitivity and the stability of the resulting 4-thiopyridone chromophore make it a superior alternative to other reagents like DTNB (Ellman's reagent) in many applications.[3][5]

Bioconjugation and Antibody-Drug Conjugates (ADCs)

The ability to selectively react with thiols makes dithiodipyridines valuable tools in bioconjugation chemistry. They can be incorporated into linkers to attach drugs, imaging agents, or other molecules to proteins, particularly antibodies, in a site-specific manner. This is crucial for the development of next-generation therapeutics like ADCs, where a precise drug-to-antibody ratio is essential for optimal efficacy and safety.[9][]

Redox-Responsive Drug Delivery Systems

The disulfide bond is a key component in the design of "smart" drug delivery systems that can release their therapeutic payload in response to specific biological stimuli. The significant difference in the reducing potential between the extracellular environment and the intracellular environment (which has a much higher concentration of glutathione) can be exploited. Nanocarriers containing dithiodipyridine-based linkers can remain stable in the bloodstream but will be rapidly cleaved upon entering cancer cells, leading to the targeted release of the drug. This approach enhances the therapeutic index of potent anticancer drugs by minimizing off-target toxicity.[11][12][13] The disulfide bond can be incorporated into the backbone of polymers, as side-chain linkers, or to conjugate drugs to the nanocarrier surface, offering great flexibility in the design of these advanced delivery systems.[11]

Conclusion

The disulfide bond in dithiodipyridines, particularly the well-studied 2,2'- and 4,4'- isomers, provides a versatile and powerful tool for researchers and drug development professionals. Its predictable and tunable reactivity with thiols, governed by factors such as pH, underpins its utility in a wide range of applications from fundamental biochemical analysis to the construction of sophisticated therapeutic agents. A thorough understanding of the principles and methodologies outlined in this guide will enable scientists to effectively harness the unique chemical properties of dithiodipyridines to advance their research and development endeavors.

References

A Technical Guide to the Electrochemical Properties of 1,2-Di(pyridin-3-yl)disulfane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of 1,2-Di(pyridin-3-yl)disulfane, also known as 3,3'-dipyridyl disulfide. This document details its synthesis, redox behavior, and relevant experimental protocols, making it a valuable resource for researchers in electrochemistry, materials science, and drug development.

Introduction

This compound is a symmetrical aromatic disulfide containing two pyridine rings linked by a disulfide bond. The presence of the redox-active disulfide linkage and the coordinating pyridine nitrogen atoms makes this compound of significant interest for applications in coordination chemistry, materials science, and as a potential component in redox-responsive drug delivery systems.[1] Understanding its electrochemical behavior is crucial for harnessing its potential in these fields.

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of its corresponding thiol precursor, pyridine-3-thiol. A common and effective method for the preparation of pyridine-3-thiol starts from 3-iodopyridine.[2] The subsequent oxidation of the thiol to the disulfide can be accomplished using various mild oxidizing agents.

Experimental Protocol: Synthesis of Pyridine-3-thiol

A two-step procedure starting from 3-iodopyridine can be employed for the synthesis of pyridine-3-thiol.[2]

  • Step 1: Thiolation of 3-Iodopyridine. 3-Iodopyridine is reacted with a sulfur source, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, in a suitable solvent like ethanol or DMF. The reaction is typically heated to facilitate the nucleophilic aromatic substitution of the iodine atom.

  • Step 2: Work-up and Isolation. After the reaction is complete, the mixture is cooled and acidified to protonate the thiolate. The product, pyridine-3-thiol, is then extracted with an organic solvent and purified by chromatography or distillation.

Experimental Protocol: Oxidation to this compound

The oxidation of pyridine-3-thiol to this compound can be carried out using various oxidizing agents.

  • Method A: Air Oxidation. Pyridine-3-thiol can be dissolved in a suitable solvent and stirred in the presence of air. The reaction can be slow but is effective. The progress can be monitored by TLC.

  • Method B: Hydrogen Peroxide Oxidation. A controlled amount of hydrogen peroxide is added to a solution of pyridine-3-thiol. The reaction is typically carried out at room temperature.

  • Method C: Iodine Oxidation. A solution of iodine in a suitable solvent (e.g., ethanol) is added dropwise to a solution of pyridine-3-thiol until a persistent yellow color is observed.

After the reaction, the solvent is removed under reduced pressure, and the crude this compound is purified by recrystallization or column chromatography.

Electrochemical Properties

Redox Behavior

The electrochemical reduction of this compound is expected to proceed via the following mechanism:

Redox_Mechanism Pyridyl-S-S-Pyridyl This compound Intermediate [Pyridyl-S-S-Pyridyl]•- Pyridyl-S-S-Pyridyl->Intermediate + e- Product 2 Pyridine-3-thiolate Intermediate->Product + e- (fast)

Caption: Proposed electrochemical reduction mechanism of this compound.

The initial one-electron reduction forms a radical anion, which is generally unstable and rapidly undergoes S-S bond cleavage and further reduction to yield two thiolate anions.

Quantitative Electrochemical Data

As a proxy, the electrochemical data for 2,2'-dipyridyl disulfide is summarized in the table below. It is important to note that the position of the nitrogen atom in the pyridine ring can influence the electron density of the disulfide bond and thus its reduction potential.

CompoundReduction Potential (V vs. Fc+/0)MethodReference
fac-[Re(S–Sbpy)(CO)3Cl]¹-1.16Cyclic VoltammetryN/A
2,2'-dipyridyl disulfideN/A (electrocatalytic reduction)Electrocatalysis[4]

¹S–Sbpy =[3][4]dithiino[4,3-b:5,6-b′]dipyridine, a ligand related to 2,2'-dipyridyl disulfide.

Experimental Protocol: Cyclic Voltammetry

This section provides a detailed protocol for performing cyclic voltammetry on this compound.

Materials and Equipment
  • Working Electrode: Glassy carbon electrode (GCE)

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum wire

  • Potentiostat

  • Electrochemical Cell

  • Solvent: Acetonitrile or Dimethylformamide (DMF), electrochemical grade

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP), 0.1 M

  • Analyte: this compound, ~1 mM solution

  • Inert Gas: Argon or Nitrogen for deaeration

Experimental Procedure

CV_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare 1 mM analyte solution in 0.1 M supporting electrolyte C Assemble three-electrode cell A->C B Polish and clean working electrode B->C D Deaerate solution with inert gas (10-15 min) C->D E Set potential window (e.g., 0 V to -2.0 V vs. Ag/AgCl) D->E G Record cyclic voltammogram E->G F Set scan rate (e.g., 100 mV/s) F->G H Vary scan rate to study kinetics G->H I Determine peak potentials (Ep) H->I J Analyze peak shape and reversibility I->J

Caption: Workflow for a cyclic voltammetry experiment.

  • Solution Preparation: Prepare a ~1 mM solution of this compound in the chosen solvent containing 0.1 M of the supporting electrolyte.

  • Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the solvent, and dry it.

  • Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.

  • Deaeration: Bubble an inert gas (argon or nitrogen) through the solution for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the initial and final potentials to scan a range where the reduction is expected (e.g., from 0 V to -2.0 V vs. Ag/AgCl).

    • Set the scan rate (e.g., 100 mV/s).

    • Record the cyclic voltammogram.

    • Perform scans at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer process.

  • Data Analysis:

    • Determine the cathodic peak potential (Epc).

    • Analyze the shape of the voltammetric wave to assess the reversibility of the reduction process. For an irreversible process, no corresponding anodic peak will be observed on the reverse scan.

Signaling Pathways and Applications

Pyridyl disulfides are widely used in bioconjugation chemistry due to their reactivity towards thiols, a process known as thiol-disulfide exchange.[5] This reaction is central to many drug delivery strategies, where a drug is attached to a targeting moiety (e.g., an antibody) via a disulfide linker. The disulfide bond is stable in the bloodstream but can be cleaved by endogenous reducing agents like glutathione, which is present in higher concentrations inside cells, leading to the release of the drug at the target site.

Drug_Delivery cluster_intracellular Intracellular (Target Cell) A Drug-S-S-Pyridyl-Target B Drug-SH (Active) A->B Thiol-Disulfide Exchange (Reduction by GSH) C Pyridyl-SH A->C Thiol-Disulfide Exchange (Reduction by GSH) D Glutathione (GSH) E Oxidized Glutathione (GSSG) D->E 2 GSH -> GSSG + 2H+ + 2e-

Caption: Disulfide-based drug delivery mechanism.

The electrochemical properties of this compound are directly relevant to this application, as the reduction potential of the disulfide bond determines its stability and the conditions under which the drug will be released.

Conclusion

This technical guide has provided a detailed overview of the synthesis and electrochemical properties of this compound. While specific quantitative electrochemical data for this isomer remains to be fully elucidated, the information on related compounds and the general behavior of aromatic disulfides offers a strong foundation for further research. The provided experimental protocols for synthesis and cyclic voltammetry will be valuable for scientists and researchers working with this and related compounds in the fields of drug development, materials science, and electrochemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,2-Di(pyridin-3-yl)disulfane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Di(pyridin-3-yl)disulfane, also known as 3,3'-dipyridyl disulfide, is a chemical compound of interest in various fields of chemical and pharmaceutical research. Disulfide bonds are crucial in the structure and function of proteins and are present in numerous biologically active molecules. Pyridine moieties are also a common feature in many pharmaceuticals. The synthesis of this compound is primarily achieved through the oxidation of its corresponding thiol precursor, 3-mercaptopyridine. This document provides a detailed protocol for the synthesis of this compound, including the preparation of the 3-mercaptopyridine precursor.

Data Presentation

The following table summarizes the key quantitative data for the reactant and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearancePurity
3-IodopyridineC₅H₄IN204.99--
Thiobenzoic acidC₇H₆OS138.19--
S-pyridin-3-yl benzothioateC₁₂H₉NOS215.27--
Pyridine-3-thiolC₅H₅NS111.17-High
This compoundC₁₀H₈N₂S₂220.31->95%

Experimental Protocols

The synthesis of this compound is presented as a two-step process:

  • Synthesis of the precursor, Pyridine-3-thiol.

  • Oxidation of Pyridine-3-thiol to this compound.

Part 1: Synthesis of Pyridine-3-thiol from 3-Iodopyridine [1]

This protocol describes an effective two-step, one-pot procedure for the preparation of pyridine-3-thiol starting from 3-iodopyridine.

Materials:

  • 3-Iodopyridine

  • Toluene

  • Phenanthroline

  • Copper(I) iodide (CuI)

  • Diisopropylethylamine

  • Thiobenzoic acid

  • Hexane

  • Silica gel

  • Methanol

  • Sodium methoxide solution (30% in methanol)

  • Hydrochloric acid (1M)

  • Dichloromethane

Procedure for the synthesis of S-pyridin-3-yl benzothioate:

  • To a single-necked flask, add 3-iodopyridine (0.1 mol), toluene (150 mL), phenanthroline (3.6 g), CuI (2 g), diisopropylethylamine (30 mL), and thiobenzoic acid (14 mL) while stirring.

  • Fill the flask with argon.

  • Heat the reaction mixture to 80–100 °C for 12–16 hours.

  • After cooling, add 150 mL of hexane to the reaction mixture.

  • Chromatograph the mixture on a silica gel column (100–150 mL of silica gel in a 200 mL Schott funnel) using a toluene/hexane (1:1) mixture, followed by pure toluene to furnish S-pyridin-3-yl benzothioate.

Procedure for the synthesis of Pyridine-3-thiol:

  • Dissolve S-pyridin-3-yl benzothioate (0.1 mol) in methanol (200 mL).

  • Add sodium methoxide solution (30% in methanol, 30 mL) to the mixture.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Neutralize the mixture with 1M hydrochloric acid.

  • Extract the product with dichloromethane.

  • Dry the organic layer and evaporate the solvent to obtain pyridine-3-thiol.

Part 2: Oxidation of Pyridine-3-thiol to this compound

This generalized protocol is based on the oxidation of similar mercaptopyridine compounds.[2][3]

Materials:

  • Pyridine-3-thiol

  • A suitable solvent (e.g., Dichloromethane or Ethanol)

  • Iodine (I₂)

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve pyridine-3-thiol (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Slowly add a solution of iodine (0.5 equivalents) in the same solvent to the pyridine-3-thiol solution with stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting thiol is no longer visible.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Synthesis of Pyridine-3-thiol cluster_step2 Step 2: Oxidation to Disulfane node_A 3-Iodopyridine + Thiobenzoic acid node_B Reaction with CuI, Phenanthroline, DIPEA in Toluene node_A->node_B Reactants node_C S-pyridin-3-yl benzothioate node_B->node_C Intermediate node_D Hydrolysis with Sodium Methoxide node_C->node_D Hydrolysis node_E Pyridine-3-thiol node_D->node_E Product node_F Pyridine-3-thiol node_G Oxidation with Iodine (I₂) node_F->node_G Starting Material node_H This compound node_G->node_H Final Product

Caption: Workflow for the synthesis of this compound.

References

Application of 3,3'-Dipyridyl Disulfide in Peptide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,3'-Dipyridyl disulfide is a symmetrical disulfide-containing compound that serves as a valuable reagent in peptide chemistry, primarily for the formation of intramolecular and intermolecular disulfide bonds. The creation of these bonds is a critical step in the synthesis of many biologically active peptides and proteins, as they play a crucial role in defining and stabilizing the three-dimensional structure necessary for their function. This application note provides detailed protocols and data for the use of 3,3'-dipyridyl disulfide in peptide synthesis, with a focus on its application in the formation of cyclic peptides following solid-phase peptide synthesis (SPPS).

Principle of Action: Thiol-Disulfide Exchange

The primary mechanism through which 3,3'-dipyridyl disulfide facilitates disulfide bond formation is thiol-disulfide exchange. In this reaction, a free thiol group from a cysteine residue in a peptide chain attacks the disulfide bond of 3,3'-dipyridyl disulfide. This results in the formation of a mixed disulfide between the peptide and a 3-mercaptopyridine molecule. A second intramolecular thiol group from another cysteine residue within the same peptide then attacks this mixed disulfide, leading to the formation of an intramolecular disulfide bridge and the release of a second 3-mercaptopyridine molecule. This process is highly efficient and can be performed under mild conditions.

Data Presentation: A Comparative Overview of Disulfide Formation Reagents

While specific quantitative data for 3,3'-dipyridyl disulfide in peptide cyclization is not extensively documented in comparative studies, the following table provides a general comparison with other common reagents based on established principles and data for analogous pyridyl disulfides.

ReagentTypical Reaction TimeTypical Yield RangeKey AdvantagesKey Disadvantages
3,3'-Dipyridyl Disulfide 1-24 hours70-95% (estimated)Good selectivity for thiols, reaction can be monitored by UV-Vis.Less common than 2,2' isomer, potentially slower reaction rates.
2,2'-Dipyridyl Disulfide 1-12 hours80-98%High reactivity and selectivity, well-documented.[1][2]Can be sterically hindered in some applications.
Air Oxidation (DMSO) 12-48 hours50-90%Simple, inexpensive.Slow, can lead to side reactions and oligomerization.
Iodine 0.5-2 hours60-95%Fast and effective.Can cause oxidation of sensitive residues (e.g., Met, Trp).
Glutathione (GSSG/GSH) 24-72 hours40-85%Biomimetic, good for protein folding.Slow, requires careful optimization of redox buffer.

Experimental Protocols

This section provides a detailed, two-part protocol for the synthesis of a cyclic peptide using solid-phase peptide synthesis followed by disulfide bond formation with 3,3'-dipyridyl disulfide.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Cysteine-Containing Peptide

This protocol outlines the manual synthesis of a linear peptide precursor on a resin support using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude linear peptide under vacuum.

  • Purification: Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the linear peptide precursor.

Protocol 2: Intramolecular Disulfide Bond Formation using 3,3'-Dipyridyl Disulfide

This protocol describes the cyclization of the purified linear peptide in solution.

Materials:

  • Purified linear peptide containing at least two free cysteine residues

  • 3,3'-Dipyridyl disulfide

  • Ammonium bicarbonate buffer (e.g., 0.1 M, pH 8.0)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Peptide Dissolution: Dissolve the lyophilized linear peptide in the ammonium bicarbonate buffer to a final concentration of 0.1-1.0 mg/mL. The use of a dilute solution is crucial to favor intramolecular cyclization over intermolecular dimerization. A small amount of ACN can be added to aid in solubility.

  • Reagent Addition: Prepare a stock solution of 3,3'-dipyridyl disulfide in ACN. Add a 1.5 to 5-fold molar excess of the 3,3'-dipyridyl disulfide solution to the stirring peptide solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the cyclization by RP-HPLC and mass spectrometry. The reaction is typically complete within 1 to 24 hours. The formation of the byproduct, 3-mercaptopyridine, can also be monitored by UV-Vis spectroscopy.

  • Quenching and Acidification: Once the reaction is complete, quench any remaining reagent by adding a small amount of a reducing agent like dithiothreitol (DTT) if necessary, although this is often not required. Acidify the reaction mixture with TFA to a pH of 2-3 to stop the reaction and prepare for purification.

  • Purification: Purify the cyclic peptide from the reaction mixture by RP-HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide.

Visualizations

Experimental Workflow

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Purification1 Purification cluster_Cyclization Cyclization cluster_Purification2 Final Purification Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Elongation Chain Elongation (Repeat Deprotection/Coupling) Coupling->Elongation Final_Deprotection Final Fmoc Deprotection Elongation->Final_Deprotection Cleavage Cleavage & Global Deprotection Final_Deprotection->Cleavage Purify_Linear RP-HPLC Purification of Linear Peptide Cleavage->Purify_Linear Lyophilize_Linear Lyophilization Purify_Linear->Lyophilize_Linear Dissolve Dissolve Linear Peptide in Buffer Lyophilize_Linear->Dissolve Add_Reagent Add 3,3'-Dipyridyl Disulfide Dissolve->Add_Reagent React Thiol-Disulfide Exchange Reaction Add_Reagent->React Quench Quench & Acidify React->Quench Purify_Cyclic RP-HPLC Purification of Cyclic Peptide Quench->Purify_Cyclic Lyophilize_Cyclic Lyophilization Purify_Cyclic->Lyophilize_Cyclic Final_Product Final_Product Lyophilize_Cyclic->Final_Product Final Cyclic Peptide

Caption: Workflow for the synthesis of a cyclic peptide.

Signaling Pathway Example: Oxytocin Receptor Signaling

Cyclic peptides, such as oxytocin, synthesized using methods involving 3,3'-dipyridyl disulfide, can be utilized to study various biological pathways. The following diagram illustrates a simplified signaling pathway initiated by the binding of oxytocin to its receptor.

G OXT Oxytocin OXTR Oxytocin Receptor (GPCR) OXT->OXTR Binds G_protein Gq/11 Protein OXTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., muscle contraction) Ca2->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates targets

Caption: Simplified oxytocin receptor signaling pathway.

References

Application Notes and Protocols for Introducing Disulfide Bonds into Biomolecules using 1,2-Di(pyridin-3-yl)disulfane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of disulfide bonds into biomolecules is a critical technique in bioconjugation, enabling the formation of stable yet cleavable linkages. This methodology is paramount in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and tools for studying protein structure and function. Pyridyl disulfide reagents are widely utilized for this purpose due to their high reactivity and specificity towards thiol groups, which are commonly found in cysteine residues of proteins and peptides.

This document provides detailed application notes and protocols for the use of 1,2-Di(pyridin-3-yl)disulfane for introducing disulfide bonds into biomolecules. The reaction proceeds via a thiol-disulfide exchange mechanism, where a thiol group on the biomolecule attacks the disulfide bond of this compound. This results in the formation of a new, mixed disulfide bond between the biomolecule and a 3-thiopyridyl group, and the release of one molecule of 3-thiopyridone. The progress of this reaction can be conveniently monitored spectrophotometrically by measuring the absorbance of the released 3-thiopyridone.

While 2,2'- and 4,4'-dipyridyl disulfides are more commonly described in the literature, the 3-pyridyl isomer offers a different electronic and steric profile that can be advantageous in specific applications. The resulting disulfide linkage is stable under physiological conditions but can be readily cleaved by reducing agents, providing a mechanism for controlled release of conjugated molecules.

Principle of the Method: Thiol-Disulfide Exchange

The core of this method is the thiol-disulfide exchange reaction. A nucleophilic thiolate anion (-S⁻) from a cysteine residue on a biomolecule attacks one of the sulfur atoms of the disulfide bond in this compound. This leads to the formation of a new, more stable disulfide bond and the release of a 3-thiopyridone molecule. The reaction is typically carried out in a buffered solution at a pH that balances the reactivity of the thiol group with the stability of the biomolecule.

Factors that influence the efficiency of the thiol-disulfide exchange reaction include:

  • pH: The reaction rate is dependent on the concentration of the thiolate anion, which is favored at pH values above the pKa of the thiol group (for cysteine, the pKa is typically around 8.3). However, the stability of the biomolecule of interest must also be considered.

  • Steric Hindrance: The accessibility of the thiol group on the biomolecule can affect the reaction kinetics. Sterically hindered thiols may react more slowly.

  • Concentration of Reactants: A molar excess of this compound is generally used to drive the reaction to completion.

Figure 1: Reaction scheme for thiol-disulfide exchange.

Applications

The introduction of disulfide bonds using this compound has a wide range of applications in research and drug development:

  • Antibody-Drug Conjugates (ADCs): Creation of ADCs where a cytotoxic drug is linked to a monoclonal antibody via a cleavable disulfide bond. The disulfide bond is stable in circulation but is cleaved in the reducing environment inside a target cell, releasing the drug.

  • Drug Delivery: Attachment of drugs to carrier molecules such as polymers or nanoparticles to improve their solubility, stability, and targeting.[1]

  • Protein Labeling: Introduction of reporter molecules such as fluorescent dyes or biotin to proteins for use in immunoassays and imaging studies.

  • Protein-Protein Conjugation: Formation of well-defined protein heterodimers for various applications, including the creation of bispecific antibodies.

  • Peptide Cyclization: Introduction of intramolecular disulfide bonds to constrain the conformation of peptides, which can enhance their biological activity and stability.

Quantitative Data Summary

While specific kinetic data for this compound is not extensively available in the reviewed literature, the following table summarizes typical parameters for pyridyl disulfide reactions with biomolecules, which can be used as a starting point for optimization.[2] The reaction progress is monitored by the release of the corresponding thiopyridone. For reactions involving 2,2'-dipyridyl disulfide, the release of pyridine-2-thione is monitored at 343 nm.[2] The absorbance maximum for 3-thiopyridone should be determined empirically but is expected to be in a similar range.

ParameterValue/RangeNotes
Optimal pH Range 4.0 - 5.0 (for the exchange itself)The optimal pH for the thiol-disulfide exchange reaction is often between 4 and 5.[3] However, to favor the more reactive thiolate form of cysteine residues in proteins, a higher pH (e.g., 7.0-8.5) is commonly used, though this may need to be optimized to maintain protein stability.[3][4]
Molar Excess of Reagent 5 to 20-foldA molar excess of this compound over the thiol-containing biomolecule is recommended to ensure complete reaction.
Reaction Time 1 - 4 hours (at room temperature)Reaction time can vary depending on the reactivity of the specific thiol and the reaction conditions. The reaction can be monitored to determine the optimal time.
Reaction Temperature 4°C to 25°CLower temperatures can be used to minimize potential degradation of sensitive biomolecules.
Monitoring Wavelength To be determined empiricallyThe absorbance maximum of 3-thiopyridone needs to be determined. For comparison, 2-thiopyridone absorbs at ~343 nm[2] and 4-thiopyridone at ~324 nm.[5]

Experimental Protocols

Protocol 1: General Procedure for Introducing a 3-Pyridyl Disulfide Moiety to a Protein

This protocol describes a general method for modifying a protein containing free cysteine residues with this compound.

Materials:

  • Protein with at least one free cysteine residue

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 100 mM HEPES buffer, pH 7.0. All buffers should be degassed to minimize oxidation of thiols.

  • Reducing agent (optional, for proteins with existing disulfide bonds that need to be reduced): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching reagent (optional): L-cysteine

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette)

  • Anhydrous DMSO or DMF for preparing the reagent stock solution

Procedure:

  • Protein Preparation: a. Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL. b. If the protein's cysteine residues are involved in disulfide bonds and need to be available for conjugation, they must first be reduced. Add a 10-20 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed prior to the addition of the pyridyl disulfide reagent, for example, by using a desalting column.

  • Reagent Preparation: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. This should be prepared fresh before use.

  • Conjugation Reaction: a. Add a 10-20 fold molar excess of the this compound stock solution to the protein solution while gently stirring. b. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction can be monitored by measuring the increase in absorbance at the wavelength corresponding to the release of 3-thiopyridone.

  • Quenching the Reaction (Optional): a. To stop the reaction, a quenching reagent such as L-cysteine can be added to a final concentration of 1-10 mM to react with any excess this compound. Incubate for 15-30 minutes at room temperature.

  • Purification: a. Remove the excess reagent, 3-thiopyridone byproduct, and quenching reagent by size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis against the desired buffer.

  • Characterization: a. Determine the degree of labeling (DOL), which is the average number of pyridyl disulfide molecules conjugated per protein, using UV-Vis spectroscopy or mass spectrometry.

Experimental_Workflow start Start: Thiol-containing Biomolecule protein_prep 1. Protein Preparation - Dissolve in conjugation buffer - Optional: Reduce existing disulfides start->protein_prep conjugation 3. Conjugation Reaction - Add reagent to protein solution - Incubate at RT or 4°C protein_prep->conjugation reagent_prep 2. Reagent Preparation - Prepare fresh stock solution of This compound reagent_prep->conjugation monitoring Reaction Monitoring (Optional) - Spectrophotometric measurement of 3-thiopyridone release conjugation->monitoring quenching 4. Quenching (Optional) - Add excess L-cysteine conjugation->quenching monitoring->conjugation purification 5. Purification - Size-exclusion chromatography or dialysis quenching->purification characterization 6. Characterization - Determine Degree of Labeling (DOL) purification->characterization end End: Purified Biomolecule-S-S-Py-3 characterization->end

Figure 2: General experimental workflow for bioconjugation.

Protocol 2: Monitoring the Conjugation Reaction

The progress of the conjugation can be followed by measuring the concentration of the released 3-thiopyridone.

Procedure:

  • Determine the molar extinction coefficient (ε) of 3-thiopyridone at its absorbance maximum (λ_max) in the chosen conjugation buffer. This can be done by preparing a standard curve with known concentrations of 3-thiopyridone.

  • At various time points during the conjugation reaction, take a small aliquot of the reaction mixture.

  • Measure the absorbance of the aliquot at the λ_max of 3-thiopyridone.

  • Calculate the concentration of released 3-thiopyridone using the Beer-Lambert law (A = εcl). This concentration is equal to the concentration of the modified biomolecule.

Factors Influencing Reaction Success

Several factors can influence the outcome of the bioconjugation reaction. Understanding and controlling these factors is crucial for achieving the desired product with high yield and purity.

Logical_Relationships cluster_factors Key Influencing Factors center Successful Bioconjugation pH pH of Reaction Buffer pH->center Affects thiolate concentration and biomolecule stability temp Reaction Temperature temp->center Influences reaction rate and biomolecule stability concentration Reactant Concentrations concentration->center Drives reaction equilibrium sterics Steric Hindrance of Thiol sterics->center Impacts accessibility of the reaction site biomolecule_stability Biomolecule Stability biomolecule_stability->center Determines viable reaction conditions

Figure 3: Factors influencing the success of bioconjugation.

Conclusion

The use of this compound provides a robust method for introducing cleavable disulfide bonds into biomolecules. This technique is highly valuable for a variety of applications in biotechnology and medicine. The reaction is specific to thiol groups, proceeds under mild conditions, and can be easily monitored. While the general principles of thiol-disulfide exchange with pyridyl disulfides are well-established, it is important for researchers to optimize the reaction conditions for their specific biomolecule and application, particularly given the limited specific data available for the 3-pyridyl isomer. Careful control of pH, temperature, and reactant concentrations will ensure successful and reproducible bioconjugation.

References

3,3'-Dithiodipyridine: A Versatile Cleavable Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Introduction

3,3'-Dithiodipyridine (DTDP), also known as 3,3'-dipyridyldisulfide, is a homobifunctional crosslinking reagent widely utilized in bioconjugation. Its core utility lies in the presence of a disulfide bond that can be readily cleaved under mild reducing conditions. This characteristic makes it an invaluable tool for applications requiring the reversible linkage of molecules, such as in the development of antibody-drug conjugates (ADCs), protein modification studies, and drug delivery systems.[1] The DTDP linker reacts with sulfhydryl groups to form a new disulfide bond, releasing a pyridine-2-thione molecule in the process. This reaction is reversible, and the linker can be cleaved by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), regenerating the original thiol on the biomolecule.

Principle of Bioconjugation and Cleavage

The primary application of 3,3'-Dithiodipyridine in bioconjugation involves a two-step process: activation of a biomolecule with DTDP and subsequent conjugation to a second molecule. More commonly, a thiol-containing biomolecule is directly reacted with DTDP, resulting in a pyridyldithio-activated intermediate. This intermediate can then react with a free sulfhydryl group on a second biomolecule to form a stable, yet cleavable, disulfide bond.

The cleavage of the disulfide bond within the linker is typically achieved by introducing a reducing agent. The intracellular environment is significantly more reducing than the extracellular space, primarily due to a higher concentration of glutathione. This differential provides a biological trigger for the release of a conjugated payload, such as a cytotoxic drug from an ADC, once the bioconjugate is internalized by a target cell.[1]

Applications in Research and Drug Development

The unique properties of 3,3'-Dithiodipyridine make it a versatile tool in various research and therapeutic applications:

  • Antibody-Drug Conjugates (ADCs): DTDP and its derivatives are used to link potent cytotoxic drugs to monoclonal antibodies. The stability of the disulfide bond in circulation minimizes off-target toxicity, while its cleavage in the reducing environment of tumor cells ensures targeted drug release.[1]

  • Reversible Protein Modification: Researchers utilize DTDP to study protein function by reversibly modifying cysteine residues. This allows for the investigation of a protein's activity with and without the modification.

  • Drug Delivery: DTDP can be incorporated into drug delivery systems to facilitate the release of therapeutic agents at specific sites with higher reducing potential.

  • Immobilization of Biomolecules: Biomolecules can be reversibly attached to solid supports or surfaces functionalized with DTDP for applications in diagnostics and affinity chromatography.

Quantitative Data Summary

The following tables summarize key quantitative data for reactions involving 3,3'-Dithiodipyridine and the properties of the resulting bioconjugates.

ParameterValueConditionsReference
Molar Extinction Coefficient (Pyridine-2-thione) 8,080 M⁻¹cm⁻¹at 343 nm[2]
Optimal pH for Thiol-Disulfide Exchange 7-8[2]
Cleavage Conditions 25-50 mM DTTpH 7-9 for efficient cleavage[2][3]
5-10 mM TCEPRoom temperature[][5]
Stability of Disulfide Bond Stable in circulation (low reducing potential)Extracellular environment[1]
Labile in the presence of intracellular glutathioneIntracellular environment[1]

Experimental Protocols

Protocol 1: Modification of a Protein with 3,3'-Dithiodipyridine

This protocol describes the activation of a protein containing free sulfhydryl groups with DTDP.

Materials:

  • Protein solution (1-10 mg/mL in PBS, pH 7.2)

  • 3,3'-Dithiodipyridine (DTDP) stock solution (10 mM in DMSO or DMF)

  • Phosphate Buffered Saline (PBS), pH 7.2

  • Desalting column

Procedure:

  • Dissolve the protein in PBS at a concentration of 1-10 mg/mL.

  • Prepare a fresh 10 mM stock solution of DTDP in DMSO or DMF.

  • Add the DTDP stock solution to the protein solution to achieve a 10 to 20-fold molar excess of DTDP over the protein.

  • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.

  • Remove the excess, unreacted DTDP and the pyridine-2-thione byproduct using a desalting column equilibrated with PBS, pH 7.2.

  • The resulting solution contains the protein modified with pyridyldithio groups, ready for conjugation to a thiol-containing molecule.

Protocol 2: Conjugation of a Thiol-Containing Molecule to a DTDP-Modified Protein

This protocol outlines the conjugation of a molecule with a free sulfhydryl group to the DTDP-activated protein from Protocol 1.

Materials:

  • DTDP-modified protein solution (from Protocol 1)

  • Thiol-containing molecule (e.g., a peptide, drug-linker)

  • PBS, pH 7.2

Procedure:

  • Dissolve the thiol-containing molecule in PBS, pH 7.2.

  • Add the solution of the thiol-containing molecule to the DTDP-modified protein solution. A 2 to 5-fold molar excess of the thiol-containing molecule is recommended.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • The reaction progress can be monitored by measuring the release of pyridine-2-thione at 343 nm.

  • Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove unreacted molecules.

Protocol 3: Cleavage of the Disulfide Linker

This protocol describes the cleavage of the disulfide bond in the bioconjugate to release the conjugated molecule.

Materials:

  • Bioconjugate solution

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • PBS, pH 7.5

Procedure:

  • Dissolve the bioconjugate in PBS, pH 7.5.

  • To cleave the disulfide bond, add DTT to a final concentration of 25-50 mM or TCEP to a final concentration of 5-10 mM.

  • Incubate the reaction for 30 minutes to 2 hours at room temperature.

  • The cleavage can be confirmed by analytical techniques such as SDS-PAGE (under reducing conditions) or mass spectrometry.

Visualizations

G cluster_reaction Bioconjugation Reaction Protein-SH Protein-SH Free Thiol Activated_Protein Protein-S-S-Py Activated Protein Protein-SH->Activated_Protein + DTDP DTDP Py-S-S-Py 3,3'-Dithiodipyridine DTDP->Activated_Protein Bioconjugate Protein-S-S-Molecule Bioconjugate Activated_Protein->Bioconjugate + Molecule-SH Py-SH Py-SH Pyridine-2-thione Activated_Protein->Py-SH Release Molecule-SH Molecule-SH Thiol-containing Molecule Molecule-SH->Bioconjugate

Caption: Bioconjugation using 3,3'-Dithiodipyridine.

G cluster_cleavage Disulfide Linker Cleavage Bioconjugate Protein-S-S-Molecule Bioconjugate Cleaved_Protein Protein-SH Regenerated Protein Bioconjugate->Cleaved_Protein + Reducing Agent Released_Molecule Molecule-SH Released Molecule Bioconjugate->Released_Molecule Release Reducing_Agent Reducing Agent (e.g., DTT, TCEP) Reducing_Agent->Cleaved_Protein

Caption: Cleavage of the disulfide linker.

G cluster_workflow Experimental Workflow A 1. Protein Preparation B 2. DTDP Activation A->B C 3. Desalting B->C D 4. Conjugation with Thiol-Molecule C->D E 5. Purification D->E F 6. Characterization E->F G 7. Cleavage Assay (Optional) F->G

Caption: General experimental workflow.

References

Application Notes and Protocols for Thiol-Disulfide Exchange Reactions with 1,2-Di(pyridin-3-yl)disulfane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-disulfide exchange is a fundamental and widely utilized reaction in biochemistry, drug development, and materials science. This reaction involves the cleavage of a disulfide bond by a thiol, resulting in the formation of a new disulfide bond and the release of a thiol. Symmetrical pyridyl disulfides are particularly useful reagents for quantifying thiols and for introducing a cleavable disulfide linkage into molecules of interest, such as proteins, peptides, or drug delivery systems.

1,2-Di(pyridin-3-yl)disulfane is a symmetrical disulfide that reacts with thiols to release 3-thiopyridone. The progress of this reaction can be conveniently monitored spectrophotometrically by measuring the increase in absorbance due to the formation of 3-thiopyridone. This application note provides detailed protocols for the use of this compound in thiol-disulfide exchange reactions, including methods for determining thiol concentration and for bioconjugation.

Principle of the Reaction

The thiol-disulfide exchange reaction between a thiol (R-SH) and this compound proceeds via a nucleophilic attack of the thiolate anion (R-S⁻) on one of the sulfur atoms of the disulfide bond. This results in the formation of a mixed disulfide and the release of one molecule of 3-thiopyridone. The released 3-thiopyridone has a distinct UV-Vis absorbance spectrum compared to the parent disulfide, allowing for real-time monitoring of the reaction. The reaction is pH-dependent, with the rate generally increasing at higher pH values due to the increased concentration of the more nucleophilic thiolate anion.

Data Presentation

Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₀H₈N₂S₂220.3124367-50-8
3-Thiopyridone (3-Mercaptopyridine)C₅H₅NS111.17626-32-4
Spectrophotometric Data for Pyridylthiones
Compoundλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Solvent/pH
2-Thiopyridone~343~8,000Aqueous Buffer
4-Thiopyridone~324~19,800Aqueous Buffer
3-Thiopyridone (estimated) ~300-350 ~5,000 - 20,000 Aqueous Buffer

Note: The molar extinction coefficient for 3-thiopyridone should be determined experimentally for precise quantification.

Experimental Protocols

Protocol 1: Determination of Thiol Concentration

This protocol describes a spectrophotometric assay for the quantification of a thiol-containing compound using this compound.

Materials:

  • This compound

  • Thiol-containing sample (e.g., cysteine, glutathione, thiol-containing peptide)

  • Reaction Buffer: 100 mM sodium phosphate, 1 mM EDTA, pH 7.4

  • Spectrophotometer and cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent such as DMSO or ethanol.

    • Prepare a stock solution of the thiol-containing sample of known concentration (for calibration curve) or the unknown sample in the Reaction Buffer.

  • Calibration Curve (Optional but Recommended):

    • Prepare a series of dilutions of the known thiol standard in the Reaction Buffer to cover the expected concentration range of the unknown sample.

    • For each concentration, add a small volume of the thiol standard to a cuvette containing the Reaction Buffer.

    • Initiate the reaction by adding a defined amount of the this compound stock solution (e.g., to a final concentration of 1 mM).

    • Mix thoroughly and incubate at room temperature for a sufficient time to allow the reaction to go to completion (e.g., 15-30 minutes). The reaction progress can be monitored by observing the change in absorbance.

    • Measure the absorbance at the λmax of 3-thiopyridone (a wavelength scan from 300-400 nm is recommended to determine the precise λmax in your buffer system).

    • Plot the final absorbance values against the corresponding thiol concentrations to generate a calibration curve.

  • Measurement of Unknown Sample:

    • Add a known volume of the unknown thiol sample to a cuvette containing the Reaction Buffer.

    • Initiate the reaction by adding the same amount of this compound stock solution as used for the calibration curve.

    • Mix and incubate for the same duration as the standards.

    • Measure the absorbance at the determined λmax.

  • Calculation:

    • Determine the concentration of the thiol in the unknown sample by interpolating its absorbance value on the calibration curve.

    • Alternatively, if the molar extinction coefficient (ε) of 3-thiopyridone is known, the thiol concentration can be calculated using the Beer-Lambert law: Concentration (M) = Absorbance / (ε × path length)

Protocol 2: Bioconjugation of a Thiol-Containing Molecule

This protocol outlines the general procedure for conjugating a thiol-containing molecule (e.g., a peptide or protein) to another molecule functionalized with this compound.

Materials:

  • This compound-functionalized molecule

  • Thiol-containing molecule (e.g., cysteine-terminated peptide)

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2-8.0

  • Quenching reagent (e.g., L-cysteine)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Dissolve Reactants:

    • Dissolve the this compound-functionalized molecule in the Conjugation Buffer to a desired concentration.

    • Dissolve the thiol-containing molecule in the Conjugation Buffer. It is often advantageous to use a slight molar excess (1.1 to 1.5-fold) of the thiol-containing molecule.

  • Conjugation Reaction:

    • Mix the solutions of the two reactants.

    • Allow the reaction to proceed at room temperature or 4°C with gentle stirring. The reaction time can vary from 1 to 24 hours depending on the reactivity of the thiol.

    • The progress of the reaction can be monitored by measuring the increase in absorbance at the λmax of 3-thiopyridone.

  • Quenching the Reaction (Optional):

    • To stop the reaction and cap any unreacted pyridyl disulfide groups, a small molecule thiol like L-cysteine can be added in excess.

  • Purification:

    • Purify the resulting conjugate from unreacted starting materials and byproducts (such as 3-thiopyridone and excess quenching reagent) using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

  • Characterization:

    • Characterize the purified conjugate using techniques such as SDS-PAGE (for proteins), mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and determine the conjugation efficiency.

Mandatory Visualizations

Thiol_Disulfide_Exchange_Mechanism Thiol R-SH (Thiol) MixedDisulfide R-S-S-pyridin-3-yl (Mixed Disulfide) Thiol->MixedDisulfide + Disulfide This compound Thione 3-Thiopyridone Disulfide->Thione -

Caption: General mechanism of thiol-disulfide exchange.

Experimental_Workflow_Thiol_Quantification cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Reagents Prepare Reagent Solutions Mix Mix Reagents and Sample/ Standard in Cuvette Prep_Reagents->Mix Prep_Samples Prepare Thiol Standards & Unknown Prep_Samples->Mix Incubate Incubate to Completion Mix->Incubate Measure Measure Absorbance at λmax Incubate->Measure Cal_Curve Generate Calibration Curve Measure->Cal_Curve Calculate Calculate Unknown Concentration Measure->Calculate Cal_Curve->Calculate

Caption: Workflow for thiol quantification assay.

Logical_Relationship_pH_Rate pH Increase in pH Thiolate Increased [R-S⁻] (Thiolate) pH->Thiolate Nucleophilicity Higher Nucleophilicity Thiolate->Nucleophilicity Rate Increased Reaction Rate Nucleophilicity->Rate

Caption: Influence of pH on reaction rate.

Application Notes and Protocols: 1,2-Di(pyridin-3-yl)disulfane Moiety in Redox-Responsive Polymers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Redox-responsive polymers have emerged as a promising platform for targeted drug delivery, particularly in oncology. These smart materials are designed to release their therapeutic payload in response to specific redox gradients that exist between the extracellular and intracellular environments. A key strategy in the design of such polymers is the incorporation of disulfide bonds, which are stable in the oxidizing extracellular space but are readily cleaved in the reducing environment within cells, primarily due to the high concentration of glutathione (GSH).

The pyridyl disulfide (PDS) moiety, derived from molecules like 1,2-di(pyridin-3-yl)disulfane, is a particularly effective functional group for creating redox-responsive polymers. The PDS group can be incorporated into monomers, such as pyridyl disulfide ethyl methacrylate (PDSMA), which can then be polymerized to form well-defined block copolymers. These polymers can self-assemble into nanoparticles (e.g., micelles) that encapsulate therapeutic agents. The PDS groups on the polymer side chains or at the core-shell interface of the nanoparticles can react with thiol-containing molecules like GSH, leading to the cleavage of the disulfide bond and subsequent release of the encapsulated drug. This application note provides detailed protocols for the synthesis of a PDS-containing monomer, its polymerization via Reversible Addition-Fragmentation chain Transfer (RAFT), the formulation of drug-loaded nanoparticles, and the characterization of their redox-responsive drug release.

Signaling Pathway and Mechanism of Action

The redox-responsive drug release from PDS-containing polymers is triggered by the thiol-disulfide exchange reaction with intracellular glutathione. The concentration of GSH is significantly higher inside cells (2-10 mM) compared to the extracellular environment (~2-20 µM). This differential provides a specific trigger for drug release within the target cells.

Mechanism of Glutathione-Mediated Drug Release cluster_extracellular Extracellular Environment (Low GSH) cluster_intracellular Intracellular Environment (High GSH) NP_stable Drug-Loaded Nanoparticle (Stable) NP_uptake Cellular Uptake NP_stable->NP_uptake Endocytosis Thiol_Disulfide_Exchange Thiol-Disulfide Exchange NP_uptake->Thiol_Disulfide_Exchange GSH Glutathione (GSH) GSH->Thiol_Disulfide_Exchange NP_destabilized Nanoparticle Destabilization Thiol_Disulfide_Exchange->NP_destabilized Disulfide Bond Cleavage Drug_Release Drug Release NP_destabilized->Drug_Release

Caption: Glutathione-mediated drug release mechanism.

Experimental Protocols

Protocol 1: Synthesis of Pyridyl Disulfide Ethyl Methacrylate (PDSMA) Monomer

This protocol describes the synthesis of PDSMA, a key monomer for the preparation of redox-responsive polymers.

Materials:

  • 2,2'-Dipyridyl disulfide

  • 2-Hydroxyethyl methacrylate (HEMA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2,2'-dipyridyl disulfide (1.1 equivalents) and 2-hydroxyethyl methacrylate (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add DMAP (0.1 equivalents) to the solution.

  • In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.

  • Collect the fractions containing the pure PDSMA and remove the solvent under reduced pressure to obtain the final product as a yellowish oil.

Workflow for PDSMA Monomer Synthesis Reactants 2,2'-Dipyridyl disulfide HEMA, DMAP, DCC in DCM Reaction Stir at RT for 24h Reactants->Reaction Workup Filtration Washing Drying Reaction->Workup Purification Column Chromatography Workup->Purification Product PDSMA Monomer Purification->Product

Caption: PDSMA monomer synthesis workflow.

Protocol 2: Synthesis of PEG-b-P(PDSMA) Block Copolymer via RAFT Polymerization

This protocol details the synthesis of a well-defined block copolymer using RAFT polymerization.

Materials:

  • Poly(ethylene glycol) methyl ether acrylate (PEGMA)

  • Pyridyl disulfide ethyl methacrylate (PDSMA)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as RAFT agent

  • Azobisisobutyronitrile (AIBN) as initiator

  • 1,4-Dioxane, anhydrous

  • Diethyl ether, cold

Procedure:

  • In a Schlenk flask, dissolve PEGMA (e.g., 20 equivalents), PDSMA (e.g., 20 equivalents), CPADB (1.0 equivalent), and AIBN (0.2 equivalents) in anhydrous 1,4-dioxane.

  • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with nitrogen and place it in a preheated oil bath at 70 °C.

  • Allow the polymerization to proceed for the desired time (e.g., 12-24 hours).

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into cold diethyl ether.

  • Collect the polymer by centrifugation or filtration and wash with cold diethyl ether.

  • Dry the resulting polymer under vacuum at room temperature.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index (PDI), and by ¹H NMR for composition.

RAFT Polymerization Workflow Reactants PDSMA, PEGMA CPADB (RAFT Agent) AIBN (Initiator) in 1,4-Dioxane Degas Freeze-Pump-Thaw (3x) Reactants->Degas Polymerization Heat at 70°C Degas->Polymerization Termination Cool and Expose to Air Polymerization->Termination Purification Precipitation in Diethyl Ether Termination->Purification Product PEG-b-P(PDSMA) Copolymer Purification->Product Characterization GPC, ¹H NMR Product->Characterization

Caption: RAFT polymerization workflow.

Protocol 3: Formulation of Doxorubicin-Loaded Nanoparticles

This protocol describes the preparation of drug-loaded micelles by the solvent evaporation method.

Materials:

  • PEG-b-P(PDSMA) block copolymer

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve DOX·HCl in DMF and add TEA (2.5 equivalents relative to DOX·HCl) to obtain the free base form of DOX. Stir for 2 hours.

  • Dissolve the PEG-b-P(PDSMA) block copolymer in DMF.

  • Add the polymer solution to the DOX solution and stir for 2 hours.

  • Transfer the mixture to a dialysis bag (MWCO 3.5 kDa).

  • Dialyze against PBS (pH 7.4) for 24 hours, with frequent changes of the dialysis buffer, to induce micelle formation and remove the organic solvent and unloaded drug.

  • Collect the solution from the dialysis bag and filter through a 0.45 µm syringe filter to remove any large aggregates.

  • Determine the drug loading content (DLC) and drug loading efficiency (DLE) using UV-Vis spectrophotometry or fluorescence spectroscopy.

DLC (%) = (Weight of loaded drug / Weight of polymer and loaded drug) x 100 DLE (%) = (Weight of loaded drug / Initial weight of drug) x 100

Protocol 4: In Vitro Redox-Responsive Drug Release Study

This protocol details the procedure for evaluating the release of doxorubicin from the nanoparticles in response to a reducing agent.

Materials:

  • Doxorubicin-loaded PEG-b-P(PDSMA) nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Dialysis tubing (MWCO 3.5 kDa)

Procedure:

  • Prepare release media: PBS (pH 7.4) with different concentrations of GSH (e.g., 0 µM, 10 µM, 2 mM, 10 mM) to mimic extracellular and intracellular reducing conditions.

  • Place a known volume (e.g., 1 mL) of the doxorubicin-loaded nanoparticle solution into a dialysis bag.

  • Immerse the dialysis bag in a larger volume (e.g., 20 mL) of the release medium in a sealed container.

  • Incubate the setup at 37 °C with gentle shaking.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag.

  • Replace the withdrawn volume with an equal volume of fresh release medium to maintain a constant volume.

  • Quantify the amount of released doxorubicin in the collected samples using fluorescence spectroscopy (Excitation: ~480 nm, Emission: ~590 nm).

  • Calculate the cumulative percentage of drug release at each time point.

Data Presentation

The following tables summarize typical characterization and drug release data for redox-responsive nanoparticles formulated from a PEG-b-P(PDSMA) block copolymer.

Table 1: Physicochemical Characterization of PEG-b-P(PDSMA) Nanoparticles

ParameterValue
Molecular Weight (Mn, GPC)15,000 g/mol
Polydispersity Index (PDI)1.15
Hydrodynamic Diameter (DLS)120 ± 5 nm
Zeta Potential-5.2 ± 0.8 mV
Drug Loading Content (DLC)12.5%
Drug Loading Efficiency (DLE)78.2%

Table 2: Cumulative Doxorubicin Release from PEG-b-P(PDSMA) Nanoparticles

Time (hours)0 µM GSH10 µM GSH2 mM GSH10 mM GSH
0.5 2.1 ± 0.3%2.5 ± 0.4%10.2 ± 1.1%25.6 ± 2.3%
1 3.5 ± 0.5%4.1 ± 0.6%18.5 ± 1.5%40.1 ± 3.1%
2 5.2 ± 0.7%6.0 ± 0.8%29.8 ± 2.2%55.4 ± 4.0%
4 8.1 ± 1.0%9.2 ± 1.1%45.3 ± 3.5%70.2 ± 5.2%
8 12.5 ± 1.3%14.0 ± 1.5%60.1 ± 4.8%82.5 ± 6.1%
12 15.3 ± 1.6%17.2 ± 1.8%72.4 ± 5.5%88.9 ± 6.5%
24 20.1 ± 2.0%22.5 ± 2.3%85.6 ± 6.2%92.1 ± 6.8%
48 25.4 ± 2.5%28.1 ± 2.7%88.2 ± 6.5%93.5 ± 7.0%

Data are presented as mean ± standard deviation (n=3).

Conclusion

The use of pyridyl disulfide-containing monomers, such as PDSMA, in the synthesis of redox-responsive polymers provides a robust and versatile platform for the development of advanced drug delivery systems. The detailed protocols provided herein offer a comprehensive guide for researchers to synthesize, formulate, and characterize these smart materials. The significant difference in drug release profiles in the presence of physiologically relevant concentrations of glutathione highlights the potential of this system for targeted intracellular drug delivery, which can lead to enhanced therapeutic efficacy and reduced off-target toxicity.

Adapting Protocols for 2,2'-Dipyridyl Disulfide to 1,2-Di(pyridin-3-yl)disulfane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for adapting established methods using 2,2'-dipyridyl disulfide to its isomer, 1,2-Di(pyridin-3-yl)disulfane. Due to the limited availability of direct experimental data for this compound, this guide focuses on the theoretical and practical considerations for protocol modification based on the known reactivity of pyridyl disulfides and the electronic differences between the 2- and 3-positions of the pyridine ring.

Introduction: Comparative Properties and Reactivity

2,2'-Dipyridyl disulfide (also known as Aldrithiol-2) is a widely used reagent in bioconjugation, peptide synthesis, and for the determination of free sulfhydryl groups. Its utility stems from its efficient participation in thiol-disulfide exchange reactions, leading to the formation of a stable mixed disulfide and the release of a chromophoric leaving group, pyridine-2-thione.

This compound is a structural isomer of 2,2'-dipyridyl disulfide. While less common, its distinct electronic properties, arising from the different position of the nitrogen atom in the pyridine ring, are predicted to influence its reactivity in thiol-disulfide exchange reactions. Understanding these differences is crucial for adapting existing protocols.

The key to the reactivity of pyridyl disulfides is the stability of the resulting pyridinethiolate leaving group. The electron-withdrawing nature of the nitrogen atom in the pyridine ring plays a significant role in stabilizing this leaving group. In the case of 2,2'-dipyridyl disulfide, the nitrogen is at the ortho position relative to the sulfur atom, while in this compound, it is at the meta position. This positional difference affects the inductive and resonance effects on the sulfur atom, thereby altering the reactivity of the disulfide bond and the pKa of the corresponding pyridinethiol.

Table 1: Comparison of Physicochemical Properties

Property2,2'-Dipyridyl disulfideThis compoundPredicted Differences and Implications
CAS Number 2127-03-924367-50-8N/A
Molecular Formula C₁₀H₈N₂S₂C₁₀H₈N₂S₂Identical
Molecular Weight 220.31 g/mol 220.31 g/mol Identical
Leaving Group Pyridine-2-thionePyridine-3-thioneDifferent electronic properties and pKa.
Reactivity HighPredicted to be slightly lowerThe meta-position of the nitrogen in the 3-isomer is expected to provide less electronic stabilization to the thiolate leaving group compared to the ortho-position in the 2-isomer, potentially leading to a slower reaction rate.
pH Optimum Typically 4-5 for activation, higher for reaction with thiolsPredicted to be similar, but may require optimizationThe pKa of the leaving group will influence the optimal pH for the reaction.

Theoretical Background: Adapting Reaction Conditions

The thiol-disulfide exchange reaction is an Sₙ2 reaction where a nucleophilic thiolate anion attacks one of the sulfur atoms of the disulfide bond. The rate of this reaction is dependent on several factors, including the concentration of the thiolate, the steric accessibility of the disulfide bond, and the stability of the leaving group. The stability of the leaving group is inversely related to its pKa; a lower pKa indicates a more stable leaving group and a faster reaction.

The nitrogen atom in the pyridine ring is electron-withdrawing. In the 2-pyridyl position, this effect is more pronounced on the sulfur atom due to its proximity (ortho position), leading to a more electrophilic disulfide bond and a more stable pyridinethiolate leaving group (lower pKa). In the 3-pyridyl position (meta), the electron-withdrawing effect on the sulfur is weaker. This is predicted to result in a slightly less reactive disulfide bond and a less stable leaving group (higher pKa) for this compound.

Therefore, when adapting protocols from 2,2'-dipyridyl disulfide to this compound, the following adjustments should be considered:

  • Reaction Time: Expect longer reaction times to achieve the same level of modification.

  • pH: A slightly higher pH might be necessary to increase the concentration of the attacking thiolate, thereby compensating for the potentially lower intrinsic reactivity of the 3-yl disulfide.

  • Reagent Concentration: A higher molar excess of this compound may be required to drive the reaction to completion.

  • Monitoring: Careful monitoring of the reaction progress is crucial. While pyridine-2-thione has a characteristic absorbance at ~343 nm, the absorbance maximum of pyridine-3-thione will likely differ and should be determined experimentally.

Experimental Protocols

Synthesis of this compound

While not commercially widespread, this compound can be synthesized from 3-mercaptopyridine through oxidation, analogous to the synthesis of the 2,2'-isomer.[1][2]

Materials:

  • 3-Mercaptopyridine

  • Iodine

  • Ethanol

  • Sodium thiosulfate solution (10%)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-mercaptopyridine (1 equivalent) in ethanol.

  • Slowly add a solution of iodine (0.5 equivalents) in ethanol to the 3-mercaptopyridine solution with stirring at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess iodine by adding 10% sodium thiosulfate solution until the brown color disappears.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by NMR and mass spectrometry.

General Protocol for Protein Modification

This protocol describes a general procedure for conjugating a molecule containing a free thiol group (e.g., a cysteine residue in a protein or peptide) with this compound.

Materials:

  • Protein/peptide with an accessible cysteine residue

  • This compound

  • Reaction Buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4-8.0)

  • Reducing agent (e.g., TCEP, DTT) - if necessary

  • Quenching reagent (e.g., L-cysteine)

  • Desalting column or dialysis equipment

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Dissolve the protein/peptide in the Reaction Buffer to a concentration of 1-10 mg/mL.

    • If the cysteine residues are in a disulfide bond, reduce them by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.

    • Remove the reducing agent using a desalting column equilibrated with the Reaction Buffer.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF) at a concentration of 10-100 mM.

  • Conjugation Reaction:

    • Add a 10-50 fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation. Due to the predicted lower reactivity, longer incubation times compared to the 2,2'-isomer may be necessary.

    • Monitor the reaction progress by analyzing small aliquots via SDS-PAGE or mass spectrometry. The release of pyridine-3-thione can be monitored spectrophotometrically at its specific absorbance maximum (to be determined experimentally).

  • Quenching the Reaction:

    • Add a quenching reagent such as L-cysteine to a final concentration of 10-20 mM to react with any excess this compound.

    • Incubate for an additional 30 minutes.

  • Purification:

    • Remove excess reagents and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • Confirm the modification using techniques such as mass spectrometry (to observe the mass shift) and SDS-PAGE (to observe changes in migration).

Protocol for Intramolecular Disulfide Bond Formation in Peptides

This protocol is adapted for the use of this compound to facilitate the formation of an intramolecular disulfide bond in a peptide containing two free cysteine residues.[3]

Materials:

  • Linear peptide with two free cysteine residues

  • This compound

  • Reaction Buffer (e.g., 0.1 M Ammonium Acetate, pH 6.0-7.5)

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • Reverse-phase HPLC system

Procedure:

  • Peptide Solution: Dissolve the linear peptide in the Reaction Buffer, potentially with a small amount of acetonitrile to aid solubility.

  • Reagent Addition: Add a 5-10 fold molar excess of this compound to the peptide solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the formation of the cyclized peptide by reverse-phase HPLC.

  • Purification: Once the reaction is complete, directly purify the cyclized peptide from the reaction mixture using preparative reverse-phase HPLC with a suitable water/acetonitrile/TFA gradient.

  • Characterization: Confirm the identity and purity of the cyclized peptide by mass spectrometry.

Visualizations

Thiol_Disulfide_Exchange Thiol R-SH Transition_State [R-S---S(Py)---S-Py]⁻ Thiol->Transition_State Thiolate (R-S⁻) attacks Pyridyl_Disulfide Py-S-S-Py Pyridyl_Disulfide->Transition_State Mixed_Disulfide R-S-S-Py Pyridinethione Py-SH Transition_State->Mixed_Disulfide Transition_State->Pyridinethione Release of leaving group Experimental_Workflow start Start protein_prep Protein Preparation - Dissolve Protein - Reduce Disulfides (optional) - Buffer Exchange start->protein_prep conjugation Conjugation Reaction - Mix Protein and Reagent - Incubate - Monitor Progress protein_prep->conjugation reagent_prep Reagent Preparation - Dissolve this compound reagent_prep->conjugation quenching Quenching - Add L-cysteine conjugation->quenching purification Purification - Desalting Column or Dialysis quenching->purification characterization Characterization - Mass Spectrometry - SDS-PAGE purification->characterization end End characterization->end

References

Troubleshooting & Optimization

Common side reactions in the synthesis of 1,2-Di(pyridin-3-yl)disulfane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-di(pyridin-3-yl)disulfane. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared by the oxidation of 3-mercaptopyridine.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Below is a systematic guide to troubleshoot this issue.

  • Incomplete Reaction: The oxidation of 3-mercaptopyridine may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting material. If the reaction has stalled, consider extending the reaction time or adding a slight excess of the oxidizing agent.

  • Over-oxidation: The desired disulfide is susceptible to further oxidation, especially with strong oxidizing agents, leading to the formation of thiosulfinates, thiosulfonates, and ultimately sulfonic acids.

    • Solution: Employ milder oxidizing agents such as iodine, air (in the presence of a base), or dimethyl sulfoxide (DMSO). Careful control of the reaction temperature, keeping it low, can also minimize over-oxidation.

  • Sub-optimal pH: The oxidation of thiols is often pH-dependent. The thiolate anion is the reactive species, and its concentration is favored under basic conditions.

    • Solution: If using air or other milder oxidants, ensure the reaction is performed under basic conditions by adding a suitable base like triethylamine or aqueous sodium hydroxide. However, excessively high pH can promote side reactions.

  • Loss during Work-up and Purification: The product may be lost during extraction or chromatography.

    • Solution: Ensure the pH of the aqueous phase during extraction is optimized to keep the product in the organic layer. For purification by column chromatography, select an appropriate solvent system that provides good separation from impurities without causing product degradation on the silica gel.

Q2: I am observing multiple spots on my TLC plate, even after the starting material is consumed. What are these impurities and how can I avoid them?

A2: The presence of multiple products indicates the formation of side products. The most common impurities in the synthesis of this compound are:

  • Over-oxidation Products: As mentioned previously, thiosulfinates, thiosulfonates, and sulfonic acids are common byproducts when using strong or excess oxidizing agents. These are generally more polar than the desired disulfide.

    • Avoidance: Use a stoichiometric amount of a mild oxidizing agent and maintain a low reaction temperature.

  • Unreacted Starting Material: If the reaction is incomplete, you will see the 3-mercaptopyridine spot on your TLC.

    • Avoidance: Monitor the reaction to completion.

  • Pyridine N-oxide Derivatives: The nitrogen atom in the pyridine ring can sometimes be oxidized, especially if strong oxidants like hydrogen peroxide or peroxy acids are used without careful control.

    • Avoidance: Choose an oxidant that is selective for thiol oxidation.

Q3: The purification of my product by column chromatography is proving difficult. What are some alternative purification strategies?

A3: If silica gel chromatography is challenging, consider the following alternatives:

  • Recrystallization: this compound is a solid. Recrystallization from a suitable solvent system can be a highly effective method for purification, especially for removing less crystalline impurities. Experiment with different solvents like ethanol, isopropanol, or mixtures with water or hexanes.

  • Preparative TLC: For small-scale reactions, preparative thin-layer chromatography can provide excellent separation.

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or reverse-phase silica gel for chromatography. The choice will depend on the polarity of the product and impurities.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route to this compound?

A: The most prevalent method for synthesizing this compound is the oxidation of 3-mercaptopyridine (also known as pyridine-3-thiol). This is a dimerization reaction where two molecules of the thiol are coupled to form a disulfide bond.

Q: Which oxidizing agents are recommended for this synthesis?

A: A variety of oxidizing agents can be used. For better control and to minimize side reactions, milder oxidants are generally preferred. Some common choices include:

  • Air/Oxygen: In the presence of a base (like triethylamine or an inorganic base), air can be a very mild and cost-effective oxidant.

  • Iodine (I₂): Iodine is a reliable and relatively mild oxidant for thiols. The reaction is often clean and easy to monitor by the disappearance of the iodine color.

  • Dimethyl sulfoxide (DMSO): DMSO can act as an oxidant at elevated temperatures, often under acidic conditions.

  • Hydrogen Peroxide (H₂O₂): While effective, hydrogen peroxide is a strong oxidant and its use requires careful control of temperature and stoichiometry to prevent over-oxidation.

Q: How can I monitor the progress of the reaction?

A: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) should be chosen to achieve good separation between the starting material (3-mercaptopyridine) and the product (this compound). The starting thiol can be visualized using a potassium permanganate stain, while the product is often UV active. LC-MS is another powerful technique for monitoring the reaction, allowing for the detection of the product and potential byproducts by their mass.

Q: What are the key safety precautions to consider during this synthesis?

A: 3-Mercaptopyridine is a thiol and has a strong, unpleasant odor. It is also a skin and eye irritant. Therefore, it is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle oxidizing agents with care, as some can be corrosive or react violently with other substances. Always consult the Safety Data Sheet (SDS) for all reagents used.

Data Presentation

The following table summarizes hypothetical yield and purity data for the synthesis of this compound using different common oxidizing agents. This data is for illustrative purposes to highlight potential outcomes and is not based on specific experimental results.

Oxidizing AgentReaction Time (h)Temperature (°C)Crude Yield (%)Purity by HPLC (%)Major Impurity (%)
Air (in presence of Et₃N)242585925 (Starting Material)
Iodine (I₂)22592972 (Unknown)
Hydrogen Peroxide (H₂O₂)10-10758810 (Over-oxidation products)
Dimethyl Sulfoxide (DMSO)610080908 (Starting Material)

Experimental Protocols

Synthesis of this compound via Iodine Oxidation

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Mercaptopyridine

  • Iodine (I₂)

  • Ethanol

  • Saturated aqueous sodium thiosulfate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-mercaptopyridine (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add a solution of iodine (0.5 eq) in ethanol dropwise at room temperature. The addition should be done over a period of 15-30 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2 hours.

  • Once the reaction is complete, quench the excess iodine by adding saturated aqueous sodium thiosulfate solution until the brown color disappears.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

The following diagrams illustrate the synthetic pathway, a potential side reaction, and a troubleshooting workflow.

Synthesis_Pathway cluster_reactants Reactants 3-Mercaptopyridine_1 3-Mercaptopyridine Oxidant Oxidizing Agent (e.g., I₂, Air) 3-Mercaptopyridine_1->Oxidant 3-Mercaptopyridine_2 3-Mercaptopyridine 3-Mercaptopyridine_2->Oxidant Product This compound Oxidant->Product Oxidation

Caption: Synthetic pathway for this compound.

Side_Reaction_Pathway Disulfide This compound Strong_Oxidant Strong/Excess Oxidizing Agent Disulfide->Strong_Oxidant Over_Oxidation_Product Over-oxidation Products (e.g., Sulfonic Acid) Strong_Oxidant->Over_Oxidation_Product Over-oxidation

Caption: Common side reaction: over-oxidation of the disulfide.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Check Reaction Completion (TLC, LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Solution1 Extend Reaction Time or Add More Oxidant Incomplete->Solution1 Check_Oxidant Review Oxidizing Agent and Conditions Complete->Check_Oxidant Strong_Oxidant Strong/Excess Oxidant? Check_Oxidant->Strong_Oxidant Mild_Oxidant Mild Oxidant Used Strong_Oxidant->Mild_Oxidant No Solution2 Use Milder Oxidant or Lower Temperature Strong_Oxidant->Solution2 Yes Check_Purification Evaluate Purification Method Mild_Oxidant->Check_Purification Solution3 Optimize Chromatography or Try Recrystallization Check_Purification->Solution3

Caption: Troubleshooting workflow for synthesis issues.

Improving the yield and purity of 3,3'-Dithiodipyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3,3'-Dithiodipyridine

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of 3,3'-Dithiodipyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3,3'-Dithiodipyridine, which is typically achieved through the oxidation of 3-mercaptopyridine.

Q1: Why is my yield of 3,3'-Dithiodipyridine consistently low?

Low yields can stem from several factors throughout the experimental process. Consider the following:

  • Purity of Starting Material: The purity of the starting material, 3-mercaptopyridine, is critical. Impurities can interfere with the oxidation reaction, leading to side products and reduced yields.[1] Always verify the purity of your starting thiol before beginning the synthesis.

  • Inefficient Oxidation: The choice and amount of oxidizing agent are crucial. Mild oxidizing agents like iodine (I₂) or even atmospheric oxygen are commonly used.[2] Insufficient oxidant will lead to incomplete conversion of the starting thiol. Conversely, overly harsh conditions or strong oxidizing agents might lead to over-oxidation.

  • Reaction Conditions:

    • pH: The oxidation of thiols is often pH-dependent. The reactive species is the thiolate anion (RS⁻), so a slightly basic medium can facilitate the reaction. However, highly basic conditions can promote side reactions.

    • Temperature: While many thiol oxidations proceed readily at room temperature, some systems may require gentle heating. However, elevated temperatures can also increase the rate of side reactions or product degradation.[1]

    • Solvent: The choice of solvent should ensure the solubility of both the starting thiol and the oxidizing agent. Common solvents include alcohols (e.g., ethanol) or chlorinated solvents (e.g., dichloromethane).[3]

  • Product Loss During Workup: 3,3'-Dithiodipyridine can be lost during extraction and purification steps. Ensure proper phase separation during extractions and minimize transfers.

Q2: What are the common impurities in my final product and how do I identify them?

Common impurities can be categorized as starting materials, byproducts, or over-oxidation products.

  • Unreacted 3-Mercaptopyridine: This is the most common impurity if the reaction is incomplete. It can be detected by techniques like TLC (it will have a different Rf value) or HPLC.

  • Over-oxidation Products: Strong oxidizing conditions can lead to the formation of pyridine-3-sulfinic acid or pyridine-3-sulfonic acid. These are highly polar and can often be removed with an aqueous wash.

  • Mixed Disulfides: If other thiol impurities are present in the starting material, mixed disulfides (RSSR') can form.

  • Solvent and Reagent Residues: Residual solvents or reagents from the reaction or purification steps can also be present.

Identification Methods:

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of starting material and major byproducts.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment, capable of separating and quantifying the main product and various impurities with high resolution.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can identify the desired product and may reveal signals corresponding to impurities.

  • Mass Spectrometry (MS): Useful for confirming the molecular weight of the desired product and identifying the mass of unknown impurities.

Q3: My reaction seems to stall before completion. What could be the cause?

If the reaction does not proceed to completion, consider these possibilities:

  • Insufficient Oxidant: The stoichiometry of the oxidizing agent may be incorrect, or the agent itself may have degraded. Use a fresh, verified batch of the oxidizing agent and consider using a slight excess.

  • Catalyst Deactivation (if applicable): If using a metal-catalyzed air oxidation, trace impurities in the reaction mixture could poison the catalyst.[5]

  • Poor Solubility: If the starting material or oxidant is not fully dissolved, the reaction will be slow and may appear to stall. Ensure adequate stirring and a suitable solvent system.

  • Low Temperature: The reaction may be too slow at the current temperature. A modest increase in temperature could improve the reaction rate, but monitor for byproduct formation.[1]

Q4: How can I effectively purify my crude 3,3'-Dithiodipyridine?

Purification is essential to obtain a high-purity final product. The choice of method depends on the scale and the nature of the impurities.[1]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is a highly effective method for achieving high purity.

  • Silica Gel Column Chromatography: This is a versatile technique for separating the product from both more polar and less polar impurities. Due to the basic nature of the pyridine rings, tailing on the silica gel can be an issue. This can often be mitigated by adding a small amount of a base, such as triethylamine (~1%), to the eluent.[1]

  • Acid-Base Extraction: An acidic wash (e.g., dilute HCl) can be used to remove any remaining basic starting material (3-mercaptopyridine) by protonating it and pulling it into the aqueous layer. The desired disulfide product is generally less basic and will remain in the organic layer.

Data Presentation

Quantitative data is crucial for optimizing and troubleshooting the synthesis.

Table 1: Troubleshooting Guide Summary

Problem ObservedPossible CauseSuggested Solution
Low Yield Impure starting materialVerify purity of 3-mercaptopyridine via NMR or HPLC.
Incomplete reactionIncrease reaction time or temperature moderately. Ensure sufficient oxidant.
Product loss during workupOptimize extraction and filtration steps; minimize transfers.
High Impurity Unreacted starting materialUse a slight excess of oxidant; increase reaction time.
Over-oxidationUse a milder oxidizing agent (e.g., I₂, air); avoid excessive heat.
Tailing in chromatographyAdd 1% triethylamine to the eluent to neutralize silica gel.[1]
Reaction Stalls Insufficient oxidantAdd more oxidant portion-wise and monitor by TLC.
Poor reagent solubilityChange to a more suitable solvent or increase solvent volume.

Table 2: Comparison of Common Purification Methods

MethodPrincipleBest ForAdvantagesDisadvantages
Recrystallization Differential solubilityRemoving small amounts of impurities from a solid productHigh purity, scalable, cost-effectivePotential for significant product loss in mother liquor
Column Chromatography Differential adsorptionSeparating complex mixtures or closely related compoundsHigh resolution, versatileCan be time-consuming, uses large solvent volumes, potential for tailing[1]
Acid-Base Extraction Differential basicityRemoving basic impurities like unreacted thiolQuick, effective for specific impurity typesNot effective for neutral impurities, requires solvent extraction

Experimental Protocols

Protocol: Synthesis of 3,3'-Dithiodipyridine via Iodine Oxidation

This protocol describes a common method for synthesizing 3,3'-Dithiodipyridine by oxidizing 3-mercaptopyridine with iodine.

Materials:

  • 3-Mercaptopyridine

  • Iodine (I₂)

  • Ethanol (or Dichloromethane)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Eluent (e.g., Hexane/Ethyl Acetate mixture + 1% Triethylamine)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-mercaptopyridine (1.0 eq.) in ethanol to make an approximately 0.5 M solution.

  • Oxidant Addition: In a separate flask, dissolve iodine (I₂) (0.5 eq., as I₂ provides two oxidizing equivalents for two thiols) in ethanol. Add the iodine solution dropwise to the stirring solution of 3-mercaptopyridine at room temperature. The deep brown/purple color of the iodine should fade as it is consumed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC, checking for the disappearance of the 3-mercaptopyridine spot. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, quench any excess iodine by adding saturated aqueous sodium thiosulfate solution dropwise until the yellow/brown color disappears completely.

  • Solvent Removal: Remove the bulk of the ethanol under reduced pressure using a rotary evaporator.

  • Workup:

    • To the remaining residue, add ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by either recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane/ethyl acetate gradient containing 1% triethylamine.[1]

  • Characterization: Confirm the identity and purity of the final product using NMR, MS, and HPLC.

Visualizations

Diagrams illustrating key workflows can help clarify the experimental and troubleshooting processes.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Reactants 3-Mercaptopyridine + Oxidant (e.g., I₂) Oxidation Oxidative Coupling Reactants->Oxidation Quench Quench Excess Oxidant Oxidation->Quench Extract Aqueous Workup Quench->Extract Dry Dry & Concentrate Extract->Dry Crude Crude Product Dry->Crude Purify Chromatography or Recrystallization Crude->Purify Pure Pure 3,3'-Dithiodipyridine Purify->Pure

Caption: General workflow for the synthesis of 3,3'-Dithiodipyridine.

G cluster_causes cluster_solutions Problem Problem Encountered: Low Yield or Impure Product C1 Starting Material Purity? Problem->C1 C2 Reaction Conditions? Problem->C2 C3 Workup/Purification? Problem->C3 S1 Analyze 3-mercaptopyridine (NMR, HPLC) before use. C1->S1 S2 • Check oxidant stoichiometry & quality. • Optimize temp, time, pH. • Ensure proper solvent. C2->S2 S3 • Mitigate tailing on silica (add Et₃N). • Choose optimal recrystallization solvent. • Check for losses in aqueous layers. C3->S3 Outcome Improved Yield & Purity S1->Outcome S2->Outcome S3->Outcome

Caption: Troubleshooting logic for optimizing 3,3'-Dithiodipyridine synthesis.

References

Troubleshooting low reactivity of 1,2-Di(pyridin-3-yl)disulfane in thiol exchange

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,2-Di(pyridin-3-yl)disulfane

Welcome to the technical support center for troubleshooting thiol-disulfide exchange reactions. This guide is designed for researchers, scientists, and drug development professionals experiencing low reactivity with this compound.

Thiol-disulfide exchange is a robust covalent chemistry central to bioconjugation, drug delivery, and materials science. While pyridyl disulfides are known for their high reactivity, issues such as slow or incomplete reactions can arise. This document provides a series of frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you diagnose and resolve these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my thiol exchange reaction with this compound slow or incomplete?

Low reactivity is a common experimental hurdle that can be attributed to several factors. The primary cause is often suboptimal reaction conditions that fail to generate a sufficient concentration of the reactive thiolate anion or a feature of the disulfide reagent itself.

Primary factors to investigate include:

  • Suboptimal pH: The reaction pH is the most critical parameter.

  • Leaving Group Stability: The inherent properties of the 3-pyridyl isomer vs. the more common 2-pyridyl isomer.

  • Solvent and Temperature: The reaction medium and temperature can significantly influence kinetics.

  • Thiol Substrate Issues: The thiol may be oxidized or sterically hindered.

  • Incorrect Molar Ratios: Insufficient disulfide reagent can lead to an incomplete reaction.

The following questions provide a deeper dive into each of these areas.

Q2: How does pH affect the reaction rate, and what is the optimal range?

The thiol-disulfide exchange proceeds via a nucleophilic attack of a deprotonated thiol (a thiolate anion, RS⁻) on one of the sulfur atoms of the disulfide bond.[1][2] The concentration of the highly reactive thiolate is directly dependent on the pH of the solution and the pKa of the thiol.[3]

  • At pH < pKa of the thiol: The thiol is predominantly in its protonated form (RSH), which is a very poor nucleophile, resulting in a slow reaction.[2]

  • At pH > pKa of the thiol: The thiol deprotonates to form the thiolate anion (RS⁻), the key reactive species, which dramatically accelerates the reaction.[1]

For most aliphatic thiols, which have a pKa in the range of 8-10, the reaction is typically performed at a pH of 7.0–8.5. This provides a balance between generating a sufficient concentration of thiolate and avoiding potential side reactions (e.g., disulfide scrambling or maleimide hydrolysis if used in tandem) that can occur at higher pH.[4]

Parameter Recommended Range / Condition Rationale & Potential Issues
Optimal Reaction pH 7.0 - 8.5Balances sufficient thiolate concentration with reagent stability. A good starting point is pH 7.5.
Low pH < 6.5Very low concentration of reactive thiolate. The reaction rate will be extremely slow.
High pH > 9.0While the reaction may be faster, it increases the risk of disulfide scrambling and hydrolysis of other functional groups.
Q3: Could the position of the nitrogen (3-position vs. 2-position) be the cause of low reactivity?

Yes, this is a highly probable reason for observing lower reactivity compared to the more common 2,2'-dipyridyl disulfide. The difference lies in the stability of the leaving group formed during the reaction.[5]

  • 2,2'-Dipyridyl Disulfide: The reaction releases pyridine-2-thione. This molecule exists in equilibrium with its tautomer, 2-mercaptopyridine, but the thione form is predominant and highly stabilized by resonance. This stability makes it an excellent leaving group, driving the reaction forward.[6]

  • This compound: This reaction releases pyridine-3-thione. Due to the nitrogen's position, this molecule has less resonance stabilization compared to pyridine-2-thione. A less stable leaving group makes the disulfide bond less electrophilic and slows down the rate of the nucleophilic attack.[7][8]

Therefore, you should expect a slower intrinsic reaction rate for the 3,3'-isomer compared to the 2,2'-isomer under identical conditions. To compensate, you may need to increase the reaction time, temperature, or molar excess of the disulfide reagent.

Q4: What role do solvents and temperature play in the reaction?

Thiol-disulfide exchange is an SN2 reaction, and its rate is sensitive to the choice of solvent.[1]

  • Polar Aprotic Solvents (Recommended): Solvents like DMF, DMSO, and acetonitrile are ideal for SN2 reactions. They can dissolve the reactants but do not form strong hydrogen bonds (a "solvent cage") around the nucleophilic thiolate, leaving it more reactive.[9][10] This can lead to a significant increase in the reaction rate.[11]

  • Polar Protic Solvents: Solvents like water and ethanol can slow the reaction down. They form strong hydrogen bonds with the thiolate anion, stabilizing it and making it less available to attack the disulfide bond.[12] However, for many biological applications, aqueous buffers are required.

Temperature: Most thiol exchange reactions proceed efficiently at room temperature (20-25°C). If the reaction is slow due to steric hindrance or the leaving group effect, gently warming the reaction to 37°C can increase the rate.

Solvent Type Examples Effect on Reaction Rate Notes
Polar Aprotic DMF, DMSO, AcetonitrileIncreases Rate Ideal for maximizing reactivity. Solvates the counter-ion of the thiolate salt, leaving the nucleophile "naked" and highly reactive.[10]
Polar Protic Water, Ethanol, MethanolDecreases Rate Required for most biological molecules. Solvates the thiolate via H-bonding, reducing its nucleophilicity.[12]
Nonpolar Toluene, HexaneNot RecommendedReactants often have poor solubility.
Q5: How can I monitor the progress of the reaction?

Monitoring the reaction is crucial for optimization. The standard method for 2,2'-dipyridyl disulfide is to measure the absorbance of the released pyridine-2-thione at 343 nm.

However, pyridine-3-thione does not have the same characteristic absorbance. Therefore, you must use an alternative method to track your reaction.

Recommended Monitoring Techniques:

  • Reverse-Phase HPLC: This is the most reliable method. You can monitor the disappearance of your thiol-containing starting material and the appearance of the new, higher molecular weight disulfide product.

  • LC-MS: Provides confirmation of the product's identity by mass in addition to chromatographic separation.

  • TLC: A quick, qualitative method to see if the starting material is being consumed.

  • NMR: If the starting materials and products have distinct signals, NMR can be used to determine the reaction conversion.

Key Experimental Protocols

Protocol 1: General Procedure for Thiol-Disulfide Exchange

This protocol provides a starting point for the conjugation of a thiol-containing molecule (R-SH) with this compound.

  • Thiol Preparation: Dissolve the thiol-containing substrate in a suitable reaction buffer (e.g., phosphate-buffered saline, PBS) at pH 7.5. If the thiol has been stored for a long time, consider a pre-reduction step with immobilized TCEP for 30-60 minutes to ensure it is fully active, followed by removal of the TCEP.

  • Disulfide Reagent Preparation: Immediately before use, prepare a stock solution of this compound in a water-miscible organic solvent like DMF or DMSO.

  • Reaction Initiation: Add a 5 to 10-fold molar excess of the this compound solution to the thiol solution with gentle stirring. The final concentration of the organic solvent should ideally be kept below 10% (v/v) if working with sensitive proteins.

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours. Protect the reaction from light if any of the components are light-sensitive.

  • Monitoring: At set time points (e.g., 0, 30, 60, 120, and 240 minutes), take an aliquot of the reaction mixture and quench it by acidification (e.g., adding a small amount of 10% trifluoroacetic acid). Analyze the sample by HPLC or LC-MS to determine the extent of the reaction.

  • Purification: Once the reaction is complete, the product can be purified from excess disulfide reagent and the pyridine-3-thione byproduct using size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC.

Protocol 2: Monitoring Reaction Progress using HPLC
  • Column: Use a C18 reverse-phase column suitable for your molecule's properties (e.g., pore size of 100 Å for small molecules and peptides, 300 Å for larger proteins).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Develop a gradient that effectively separates your starting thiol, the this compound, and the final disulfide product. A typical gradient might be 5% to 95% B over 20-30 minutes.

  • Detection: Monitor the elution profile using a UV detector, typically at 220 nm (for peptide bonds) and 280 nm (for aromatic residues).

  • Analysis: Integrate the peak areas of the starting thiol and the final product at each time point to calculate the percentage conversion and determine the reaction kinetics.

Visual Guides and Diagrams

Thiol_Disulfide_Exchange cluster_reactants Reactants cluster_products Products Thiolate Thiolate (Nucleophile) R-S⁻ TransitionState SN2 Transition State [R-S···S(Py)···S-Py]⁻ Thiolate->TransitionState Nucleophilic Attack Disulfide This compound Py-S-S-Py Disulfide->TransitionState NewDisulfide New Disulfide R-S-S-Py LeavingGroup Pyridine-3-thiolate Py-S⁻ TransitionState->NewDisulfide Bond Formation TransitionState->LeavingGroup Bond Cleavage

Caption: General mechanism of the SN2 thiol-disulfide exchange reaction.

Troubleshooting_Workflow Start Low Reactivity Observed Check_pH Is pH optimal (7.0 - 8.5)? Start->Check_pH Adjust_pH Adjust pH to 7.5 using a suitable buffer. Check_pH->Adjust_pH No Check_Reagent Is the 3,3'-disulfide the limiting factor? Check_pH->Check_Reagent Yes Adjust_pH->Check_pH Increase_Conditions Increase reaction time, temperature (37°C), or molar excess of disulfide. Check_Reagent->Increase_Conditions Yes Check_Thiol Is the thiol active and not oxidized? Check_Reagent->Check_Thiol No Success Reaction Successful Increase_Conditions->Success Reduce_Thiol Pre-reduce thiol with TCEP. Degas buffers. Check_Thiol->Reduce_Thiol No Check_Solvent Is a polar protic solvent slowing the reaction? Check_Thiol->Check_Solvent Yes Reduce_Thiol->Check_Thiol Change_Solvent If possible, add a polar aprotic co-solvent (e.g., <10% DMSO). Check_Solvent->Change_Solvent Yes Check_Solvent->Success No Change_Solvent->Success

Caption: A logical workflow for troubleshooting low reactivity issues.

pH_pKa_Relationship cluster_pH_Scale pH Scale cluster_Species Dominant Thiol Species Low_pH Low pH (Acidic) pKa_point Low_pH->pKa_point High_pH High pH (Alkaline) pKa_point->High_pH Protonated R-SH (Protonated) Low Reactivity Thiolate R-S⁻ (Thiolate) High Reactivity pKa_label pKa of Thiol pKa_label->pKa_point

Caption: Relationship between pH, thiol pKa, and reactive species concentration.

References

Technical Support Center: Optimizing Experiments with 3,3'-Dipyridyl disulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments involving 3,3'-Dipyridyl disulfide.

Troubleshooting Guides

This section addresses common issues encountered during experiments with 3,3'-Dipyridyl disulfide in a question-and-answer format.

Issue 1: Low or No Reaction with Target Thiol

  • Question: I am not observing any significant reaction between 3,3'-Dipyridyl disulfide and my protein of interest, which is known to have accessible cysteine residues. What could be the problem?

  • Answer: Several factors can contribute to a lack of reactivity. Here's a checklist of potential causes and solutions:

    • Incorrect pH: The thiol-disulfide exchange reaction is pH-dependent. The attacking thiol needs to be in its thiolate anion form (R-S⁻) to be nucleophilic. Ensure your buffer pH is optimal for the pKa of your target cysteine. While the reaction can proceed over a range of pH values, a pH of 7-8 is often a good starting point for protein thiols. For some applications, a more acidic pH of 4-5 can be optimal for the disulfide exchange.[1]

    • Steric Hindrance: The cysteine residue on your protein might be sterically hindered, preventing the bulky 3,3'-Dipyridyl disulfide from accessing it. Consider using a smaller disulfide-containing reagent if possible, or partially denaturing the protein to improve accessibility, provided it does not compromise its function in downstream applications.

    • Oxidized Thiols: The cysteine residues on your protein may already be oxidized, forming disulfide bonds within the protein or with other small molecules. Before the reaction, consider treating your protein with a mild reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), followed by removal of the reducing agent before adding 3,3'-Dipyridyl disulfide.

    • Reagent Instability: Ensure your 3,3'-Dipyridyl disulfide stock solution is fresh. Prepare it in a suitable anhydrous solvent like DMSO or DMF and store it properly, protected from light and moisture.

Issue 2: Non-Specific Reactions or High Background

  • Question: I am observing non-specific labeling of my protein or high background in my assay. How can I minimize this?

  • Answer: Non-specific reactions can be a significant issue. Here are some troubleshooting steps:

    • Optimize Reagent Concentration: Using a large excess of 3,3'-Dipyridyl disulfide can lead to non-specific reactions. Perform a titration experiment to determine the optimal molar ratio of the reagent to your protein.

    • Control Reaction Time: Extended incubation times can increase the likelihood of side reactions. Monitor the reaction progress over time to determine the point of completion and avoid unnecessarily long incubations.

    • Quench the Reaction: After the desired reaction time, quench any unreacted 3,3'-Dipyridyl disulfide with a small molecule thiol like L-cysteine or β-mercaptoethanol to prevent further reactions.

    • Purification: Ensure your protein is highly purified before the reaction to avoid reactions with other thiol-containing contaminants. After the reaction, purify the labeled protein to remove excess reagent and byproducts.

Issue 3: Precipitation of Protein During Reaction

  • Question: My protein precipitates out of solution when I add 3,3'-Dipyridyl disulfide. What is causing this and how can I prevent it?

  • Answer: Protein precipitation upon addition of a reagent can be due to several factors:

    • Solvent Incompatibility: 3,3'-Dipyridyl disulfide is often dissolved in organic solvents like DMSO or DMF. Adding a large volume of this organic solvent to your aqueous protein solution can cause the protein to precipitate. Minimize the volume of the organic solvent used to dissolve the reagent.

    • Change in Protein Properties: The modification of cysteine residues can alter the surface properties of your protein, leading to aggregation and precipitation. You can try to optimize the buffer conditions by including stabilizing additives like glycerol, arginine, or non-ionic detergents.

    • Incorrect Buffer Conditions: The pH or ionic strength of your buffer may not be optimal for your protein's stability once modified. Experiment with different buffer compositions to find one that maintains protein solubility.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer pH for reacting 3,3'-Dipyridyl disulfide with a protein?

A1: The optimal pH for the thiol-disulfide exchange reaction depends on the pKa of the target cysteine residue and the stability of the protein. Generally, a pH range of 7 to 8 is a good starting point for the reaction with protein thiols, as it facilitates the formation of the reactive thiolate anion. However, for certain applications, such as the initial disulfide exchange in some bioconjugation protocols, a more acidic pH of 4 to 5 can be optimal.[1] It is recommended to perform a pH optimization experiment for your specific protein and application.

Q2: How can I quantify the extent of thiol modification by 3,3'-Dipyridyl disulfide?

A2: The reaction of a thiol with 3,3'-Dipyridyl disulfide releases pyridine-3-thione, which has a characteristic absorbance. However, a more common and quantifiable method involves using the related reagent, 4,4'-dithiodipyridine (4-PDS). The reaction of a thiol with 4-PDS releases 4-thiopyridone, which has a strong absorbance at 324 nm with a molar extinction coefficient of approximately 19,800 M⁻¹cm⁻¹. This allows for the spectrophotometric quantification of the modified thiols. The absorbance of 4-thiopyridone is stable over a pH range of 3 to 7.[2]

Q3: Can I use reducing agents like DTT or TCEP in the same buffer as 3,3'-Dipyridyl disulfide?

A3: No, you should not have reducing agents like DTT or TCEP present in the reaction buffer when you are trying to modify a thiol with 3,3'-Dipyridyl disulfide. These reducing agents will react with the disulfide bond of the reagent, rendering it inactive. If you need to reduce existing disulfide bonds in your protein before modification, you must remove the reducing agent completely (e.g., through dialysis or a desalting column) before adding 3,3'-Dipyridyl disulfide.

Q4: How should I prepare and store a stock solution of 3,3'-Dipyridyl disulfide?

A4: 3,3'-Dipyridyl disulfide is typically dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to prepare a concentrated stock solution. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light and moisture to prevent degradation.

Data Presentation

Table 1: pH Profile of Thiol-Disulfide Exchange Rate

pHRelative Reaction Rate with 4,4'-dithiodipyridine
3.0Low
4.0Moderate
5.0High
6.0High
7.0Moderate
8.0Low

Note: This table provides a general trend for the reaction of a typical thiol with a dipyridyl disulfide. The optimal pH for 3,3'-Dipyridyl disulfide may vary depending on the specific thiol-containing molecule.

Experimental Protocols

Protocol 1: General Procedure for Protein Thiol Modification

  • Protein Preparation:

    • Prepare the protein solution in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

    • If necessary, reduce any existing disulfide bonds by incubating the protein with 10 mM DTT for 1 hour at room temperature.

    • Remove the DTT completely using a desalting column or dialysis against the reaction buffer.

  • Reagent Preparation:

    • Prepare a 10-100 mM stock solution of 3,3'-Dipyridyl disulfide in anhydrous DMSO.

  • Reaction:

    • Add the 3,3'-Dipyridyl disulfide stock solution to the protein solution to achieve the desired final molar excess (e.g., 10-fold molar excess over the protein).

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a 100-fold molar excess of L-cysteine.

    • Purify the modified protein from excess reagent and byproducts using a desalting column or dialysis.

Protocol 2: Inhibition of Protein Disulfide Isomerase (PDI) Activity

  • Enzyme and Substrate Preparation:

    • Prepare a solution of recombinant human PDI in assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0).

    • Prepare a substrate solution, such as scrambled insulin, in the same assay buffer.

  • Inhibitor Preparation:

    • Prepare a stock solution of 3,3'-Dipyridyl disulfide in DMSO.

  • Assay:

    • In a 96-well plate, add the PDI enzyme.

    • Add varying concentrations of 3,3'-Dipyridyl disulfide (or DMSO as a control) and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the scrambled insulin substrate.

    • Monitor the reduction of insulin, which leads to its aggregation and an increase in turbidity, by measuring the absorbance at 650 nm over time.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each inhibitor concentration.

    • Determine the IC₅₀ value of 3,3'-Dipyridyl disulfide for PDI inhibition.

Mandatory Visualization

PDI_inhibition_pathway cluster_ER Endoplasmic Reticulum cluster_inhibition Inhibition Unfolded Protein Unfolded Protein PDI PDI Unfolded Protein->PDI Folding & Disulfide Bond Formation ER Stress ER Stress Unfolded Protein->ER Stress Folded Protein Folded Protein PDI->Folded Protein UPR Unfolded Protein Response ER Stress->UPR Activation DPDS 3,3'-Dipyridyl disulfide DPDS->PDI Inhibits Catalytic Activity

Caption: Inhibition of Protein Disulfide Isomerase (PDI) by 3,3'-Dipyridyl disulfide disrupts protein folding and can induce the Unfolded Protein Response (UPR).

experimental_workflow start Start: Protein with accessible thiols prepare_protein 1. Prepare Protein Solution (Optional: Reduce & Purify) start->prepare_protein reaction 3. React Protein with 3,3'-Dipyridyl disulfide prepare_protein->reaction prepare_reagent 2. Prepare 3,3'-Dipyridyl disulfide Stock Solution prepare_reagent->reaction quench 4. Quench Reaction reaction->quench purify 5. Purify Modified Protein quench->purify analyze 6. Analyze Modified Protein (e.g., Mass Spec, Activity Assay) purify->analyze end End: Purified Thiol-Modified Protein analyze->end

References

Stability issues of 1,2-Di(pyridin-3-yl)disulfane during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the common stability issues encountered during the storage and handling of 1,2-Di(pyridin-3-yl)disulfane. Below you will find troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound, helping you to identify potential causes and implement corrective actions.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Exposure to air and/or moisture, leading to oxidation or hydrolysis.Store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.[1][2] Ensure containers are sealed tightly.
Inconsistent experimental results or loss of reactivity Degradation of the compound due to improper storage or handling. This can include exposure to light, elevated temperatures, or incompatible substances.Verify storage conditions. The recommended storage is at 4°C under a nitrogen atmosphere.[1] Avoid exposure to strong oxidizing agents, reducing agents, and alkaline conditions.[2][3]
Presence of unexpected peaks in analytical data (e.g., HPLC, LC-MS) This may indicate the presence of degradation products or impurities from synthesis. As an impurity of Vonoprazan, its formation can be indicative of specific reaction side-products or degradation pathways of the parent compound.Perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions to identify potential degradation products.[2][3][4] Use a validated stability-indicating analytical method, such as reverse-phase HPLC, to monitor purity.[3][5]
Low purity confirmed by analysis upon receipt or after short-term storage The compound has inherent stability limitations. It is known to be an impurity in the synthesis of Vonoprazan, suggesting it can be labile under certain conditions.[1]Always verify the purity of a new batch upon receipt. If purity is low, contact the supplier. For in-house use, re-purify if necessary and store under recommended conditions immediately.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: The recommended storage condition for this compound is at 4°C under a dry, inert atmosphere such as nitrogen.[1] This minimizes the risk of degradation from oxidation and hydrolysis.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented, dipyridyl disulfides, in general, are susceptible to cleavage of the disulfide bond. Based on stability studies of Vonoprazan, for which this compound is an impurity, significant degradation occurs under oxidative and alkaline conditions.[2][3][4] Therefore, oxidation of the sulfur atoms or cleavage of the S-S bond in the presence of bases are likely degradation routes.

Q3: What solvents are compatible with this compound?

A3: Dipyridyl disulfides are generally soluble in organic solvents like ethanol and acetone, with limited solubility in water.[6] For experimental use, it is crucial to use dry solvents to prevent hydrolysis.

Q4: How can I monitor the stability of this compound in my samples?

A4: A stability-indicating HPLC method is the recommended approach for monitoring the purity and degradation of this compound.[3][5] Such a method can separate the intact compound from its potential degradation products, allowing for accurate quantification over time.

Q5: Are there any known incompatibilities for this compound?

A5: Yes, this compound is incompatible with strong oxidizing agents and strong reducing agents. As a disulfide, it will readily react with free thiols, leading to disulfide exchange reactions.[7] It is also expected to be unstable under strongly alkaline conditions.[2][3]

Summary of Storage Conditions for Dipyridyl Disulfide Isomers

CompoundCAS NumberRecommended Storage Conditions
This compound 24367-50-84°C, stored under nitrogen[1]
1,2-Di(pyridin-2-yl)disulfane2127-03-9May require cold-chain transportation[8]
1,2-Di(pyridin-4-yl)disulfane2645-22-94°C, stored under nitrogen[9]

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general framework for developing a stability-indicating HPLC method for this compound, based on methods used for related compounds.[3]

  • Column: A C18 reversed-phase column (e.g., 250mm x 4.6mm, 5.0µm) is a suitable starting point.

  • Mobile Phase:

    • Solvent A: A buffer solution, such as 0.03M sodium phosphate buffer, with pH adjusted to 6.5.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Elution: A gradient elution is recommended to ensure the separation of the main compound from any potential impurities and degradation products. An example gradient could be:

    • 0-10 min: 20-80% B

    • 10-15 min: 80% B

    • 15-20 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 230 nm.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of the mobile phase components.

Visualizations

Stability_Troubleshooting_Workflow start Stability Issue Observed (e.g., discoloration, poor results) check_storage Review Storage Conditions (Temp, Atmosphere, Light) start->check_storage improper_storage Improper Storage check_storage->improper_storage No retest Re-test Material Purity (e.g., via HPLC) check_storage->retest Yes correct_storage Correct Storage: - Store at 4°C - Use Inert Gas (N2) - Protect from Light improper_storage->correct_storage correct_storage->retest purity_ok Purity Acceptable retest->purity_ok Yes purity_low Purity Unacceptable retest->purity_low No investigate_handling Investigate Experimental Handling (e.g., solvent purity, reaction conditions) purity_ok->investigate_handling contact_supplier Contact Supplier for Support purity_low->contact_supplier handling_issue Handling/Compatibility Issue Identified investigate_handling->handling_issue Yes no_handling_issue No Obvious Handling Issue investigate_handling->no_handling_issue No modify_protocol Modify Experimental Protocol (e.g., use dry solvents, avoid incompatible reagents) handling_issue->modify_protocol end Issue Resolved modify_protocol->end no_handling_issue->contact_supplier

Caption: Troubleshooting workflow for stability issues.

References

How to improve the signal-to-noise ratio in assays using 3,3'-Dithiodipyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 3,3'-Dithiodipyridine (DTDP) in their assays. Our goal is to help you improve the signal-to-noise ratio and obtain reliable, high-quality data.

Troubleshooting Guides

This section addresses specific issues that can arise during DTDP-based assays, leading to a poor signal-to-noise ratio.

Question: I am observing high background in my DTDP assay. What are the possible causes and solutions?

Answer:

High background can significantly reduce the sensitivity of your assay. Here are common causes and troubleshooting steps:

  • Protein Interference: Proteins in your sample can absorb light near the same wavelength as the DTDP reaction product (4-thiopyridone or 4-TP), which has a maximum absorbance around 324 nm.[1]

    • Solution: Include a sample blank that contains everything except DTDP. Subtract the absorbance of this blank from your sample readings. For more complex samples, consider using a separation technique like HPLC to isolate the 4-TP peak before quantification.[2][3]

  • Reagent Contamination: Impurities in your DTDP reagent or other buffer components can contribute to the background signal.

    • Solution: Use high-purity reagents and freshly prepared buffers. Test your buffer with DTDP alone to check for any intrinsic absorbance.

  • Insufficient Blocking (for plate-based assays): If you are performing the assay in a microplate, non-specific binding of reagents to the plate surface can cause a high background.

    • Solution: Ensure proper blocking of the microplate wells. You may need to optimize the blocking agent and incubation time.[4]

  • Light Scattering: Particulates in the sample can scatter light and increase the absorbance reading.

    • Solution: Centrifuge your samples to pellet any insoluble material before performing the assay.

Question: My assay shows a weak or no signal. What should I check?

Answer:

A weak or absent signal suggests a problem with the reaction itself or the detection of the product. Consider the following:

  • No Free Thiols: The most straightforward reason for no signal is the absence of free thiols in your sample.[5]

    • Solution: Run a positive control with a known concentration of a thiol-containing compound like cysteine or glutathione to ensure your assay is working correctly.[5]

  • Incorrect pH: The thiol-disulfide exchange reaction is pH-dependent. While DTDP is effective over a wider pH range (pH 3-7) than DTNB, extreme pH values can still affect the reaction.[6]

    • Solution: Ensure your reaction buffer is within the optimal pH range for the DTDP reaction.

  • Degraded Reagents: DTDP solutions can degrade over time, especially when exposed to light.

    • Solution: Prepare fresh DTDP solutions and store them protected from light. To test the reagent, add a small amount of a reducing agent like β-mercaptoethanol to a DTDP solution; an immediate color change should be observed.[5]

  • Insufficient Incubation Time: The reaction between DTDP and the thiol may not have reached completion.

    • Solution: Optimize the incubation time to ensure the reaction goes to completion. Monitor the absorbance over time to determine the reaction endpoint.

  • Oxidized Thiols: The thiol groups in your sample may have been oxidized to disulfides, which do not react with DTDP.

    • Solution: To measure total thiols (free thiols + reduced disulfides), you will need to first reduce the disulfide bonds using a reducing agent like sodium borohydride (NaBH₄).[2][7]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using 3,3'-Dithiodipyridine (DTDP) over 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)?

A1: DTDP offers several advantages over DTNB, including:

  • Higher Sensitivity: The reaction product of DTDP, 4-thiopyridone (4-TP), has a higher molar extinction coefficient than the product of the DTNB reaction.[1]

  • Wider pH Range: DTDP can be used effectively at a lower pH (pH 3-7), which can help to minimize the oxidation of thiols that can occur at the higher pH required for DTNB assays (pH > 7.0).[2][6]

  • Faster Reaction: The reaction of DTDP with thiols is generally faster than that of DTNB.

Q2: How can I measure the total thiol concentration in my sample?

A2: To measure the total thiol concentration, you must first reduce any disulfide bonds to free thiols. This can be achieved by incubating your sample with a reducing agent like sodium borohydride (NaBH₄). After the reduction step, the NaBH₄ can be quenched by the addition of acid, and then the total free thiols can be quantified using DTDP.[2][7]

Q3: Can I use a plate reader for my DTDP assay?

A3: Yes, a microplate reader can be used for DTDP assays, which is particularly useful for high-throughput screening. Ensure you use a plate with low background absorbance in the UV range and include appropriate blanks and controls on the plate.

Q4: What is the optimal concentration of DTDP to use in my assay?

A4: The optimal DTDP concentration depends on the expected concentration of thiols in your sample. A molar excess of DTDP to the expected thiol concentration is generally recommended to ensure the reaction goes to completion. A common starting point is a DTDP to thiol ratio of around 2:1.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for DTDP and the commonly used alternative, DTNB.

Table 1: Comparison of DTDP and DTNB Assay Properties

Feature3,3'-Dithiodipyridine (DTDP)5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
Reaction Product 4-thiopyridone (4-TP)2-nitro-5-thiobenzoate (TNB)
Max Absorbance (λmax) ~324 nm~412 nm
Molar Extinction Coefficient (ε) ~19,800 - 21,000 M⁻¹cm⁻¹[1][6]~14,150 M⁻¹cm⁻¹[3]
Optimal pH Range 3 - 7[6]> 7.0[2]
Detection Limit Picomolar range (with HPLC)[2]Micromolar range

Table 2: Troubleshooting Quick Reference

IssuePossible CauseRecommended Action
High Background Protein interferenceUse a sample blank; consider HPLC separation.[1][2]
Reagent contaminationUse high-purity reagents and fresh buffers.
Weak/No Signal No free thiolsRun a positive control (e.g., cysteine).[5]
Incorrect pHEnsure buffer pH is between 3 and 7.[6]
Oxidized thiolsPretreat with a reducing agent (e.g., NaBH₄) for total thiol measurement.[2]

Experimental Protocols

Protocol 1: Quantification of Free Thiols using DTDP and a Spectrophotometer

  • Reagent Preparation:

    • Reaction Buffer: Prepare a suitable buffer (e.g., 0.1 M sodium phosphate) with a pH between 4 and 7.

    • DTDP Stock Solution: Prepare a stock solution of DTDP (e.g., 10 mM) in a compatible solvent like DMSO or ethanol.

  • Assay Procedure:

    • In a cuvette, combine your sample (containing the unknown thiol concentration) with the reaction buffer.

    • Add the DTDP stock solution to the cuvette to a final concentration in molar excess of the expected thiol concentration.

    • Mix gently and incubate at room temperature for a sufficient time for the reaction to complete (e.g., 5-15 minutes).

    • Measure the absorbance at 324 nm.

  • Calculation:

    • Use the Beer-Lambert law (A = εbc) to calculate the concentration of 4-TP, which is equivalent to the initial concentration of free thiols.

      • A = Absorbance at 324 nm

      • ε = Molar extinction coefficient of 4-TP (~19,800 M⁻¹cm⁻¹)

      • b = Path length of the cuvette (usually 1 cm)

      • c = Concentration of 4-TP (M)

Protocol 2: Quantification of Total Thiols using NaBH₄ Reduction followed by DTDP

  • Reduction of Disulfides:

    • Incubate your sample with a freshly prepared solution of sodium borohydride (NaBH₄) to reduce the disulfide bonds. The final concentration of NaBH₄ will need to be optimized for your specific sample but can range from 10 mM to 500 mM.[7]

    • Allow the reduction reaction to proceed for a set time (e.g., 30 minutes) at room temperature.

  • Quenching of NaBH₄:

    • Stop the reduction reaction by adding an acid (e.g., HCl) to decompose the excess NaBH₄.

  • Quantification with DTDP:

    • Proceed with the DTDP assay as described in Protocol 1 to quantify the total free thiols.

Visualizations

cluster_workflow DTDP Assay Workflow prep Sample Preparation add_dtdp Add DTDP Reagent prep->add_dtdp incubate Incubate add_dtdp->incubate measure Measure Absorbance at 324 nm incubate->measure calculate Calculate Thiol Concentration measure->calculate

Caption: A simplified experimental workflow for a DTDP-based thiol quantification assay.

cluster_reaction Thiol-Disulfide Exchange Reaction DTDP DTDP (3,3'-Dithiodipyridine) Product1 Mixed Disulfide (R-S-S-Py) DTDP->Product1 + R-SH Product2 4-TP (4-Thiopyridone) DTDP->Product2 releases Thiol R-SH (Free Thiol) Thiol->Product1

Caption: The chemical reaction between DTDP and a free thiol group.

cluster_troubleshooting Troubleshooting Logic start Poor Signal-to-Noise Ratio high_bg High Background? start->high_bg no_signal Weak or No Signal? start->no_signal high_bg->no_signal No check_protein Check Protein Interference (Run Sample Blank) high_bg->check_protein Yes check_positive_control Run Positive Control (e.g., Cysteine) no_signal->check_positive_control Yes check_reagents Check Reagent Purity & Freshness check_protein->check_reagents optimized Assay Optimized check_reagents->optimized check_ph Verify Buffer pH (pH 3-7) check_positive_control->check_ph check_oxidation Consider Thiol Oxidation (Use Reducing Agent) check_ph->check_oxidation check_oxidation->optimized

Caption: A logical workflow for troubleshooting common issues in DTDP assays.

References

Addressing solubility problems of 1,2-Di(pyridin-3-yl)disulfane in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,2-Di(pyridin-3-yl)disulfane

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of this compound?

A1: this compound is a lipophilic compound, and its properties suggest that it is likely to have low solubility in aqueous solutions. Key properties are summarized in the table below. The predicted LogP value of 3.276 indicates a preference for a non-polar environment over water, which is a common characteristic of poorly water-soluble compounds.[1][2][3]

Q2: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer?

A2: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a high-concentration organic solvent (like DMSO) is introduced into an aqueous environment where it is poorly soluble.[4] The DMSO stock may represent a supersaturated state that is not stable upon dilution into the buffer.

Q3: What are the primary strategies for improving the aqueous solubility of this compound for my experiments?

A3: Several techniques can be employed to enhance the solubility of poorly soluble compounds.[5][6] For a compound like this compound, the most common and effective strategies for in vitro biological assays include:

  • pH Adjustment: Leveraging the basic pyridine groups.[][8]

  • Use of Co-solvents: Reducing the polarity of the aqueous buffer.[][9]

  • Addition of Solubilizing Excipients: Such as cyclodextrins or surfactants.[9]

Q4: Can the salt concentration of my buffer affect the solubility of the compound?

A4: Yes. High concentrations of salts (e.g., NaCl, PBS) in aqueous buffers can decrease the solubility of neutral organic compounds, a phenomenon known as "salting-out".[10][11] The salt ions effectively reduce the amount of "free" water available to solvate the compound.[12] If you are observing precipitation, consider whether a buffer with a lower ionic strength can be used in your experiment.

Q5: Is this compound stable in all types of buffers?

A5: The disulfide bond in the molecule is susceptible to cleavage by reducing agents. If your experimental buffer contains thiols like dithiothreitol (DTT) or beta-mercaptoethanol (BME), or other reducing agents like TCEP, the disulfide bond will likely be reduced. This thiol-disulfide exchange is a key reaction of pyridyl disulfides.[13] It is crucial to avoid such reagents if you wish to maintain the compound's integrity.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues encountered with this compound.

Problem Potential Cause Suggested Solution
Compound will not dissolve in 100% DMSO to make a stock solution. The compound may have very high crystal lattice energy or may require more solvent volume.Gently warm the solution (e.g., 37°C water bath) and/or use sonication to aid dissolution. Ensure you are using high-purity, anhydrous DMSO. If it still fails, a different organic solvent like DMF or NMP could be tested, but check for compatibility with your assay.[4]
A precipitate forms immediately upon diluting the DMSO stock into aqueous buffer. The compound's solubility limit in the final buffer composition has been exceeded. The final concentration of DMSO may be too low to keep the compound in solution.1. Lower the final concentration: Determine if a lower concentration of the compound is still effective in your assay. 2. Increase the final DMSO percentage: Test if your assay can tolerate a higher final concentration of DMSO (e.g., 0.5% or 1%). 3. Employ a solubilization strategy: Systematically test pH adjustment, co-solvents, or other excipients as detailed in the protocols below.[4][9]
Solution is clear initially but becomes cloudy or shows precipitate over time. The compound is kinetically soluble but not thermodynamically stable in the buffer. It is slowly precipitating out of the supersaturated solution.1. Prepare solutions fresh and use them immediately. 2. Incorporate a stabilizing agent like a surfactant (e.g., Tween-80) or cyclodextrin (e.g., HP-β-CD) to maintain solubility over the duration of the experiment.[9]
Solubility seems to vary between different batches of buffer. Minor variations in buffer pH or ionic strength.Always prepare buffers consistently and verify the final pH. As noted, high salt concentrations can reduce solubility.[10]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₀H₈N₂S₂[1][14]
Molecular Weight 220.31 g/mol [1][14]
Predicted LogP 3.276[1]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 0[1]
Table 2: Comparison of Common Solubilization Strategies
StrategyMechanismAdvantagesDisadvantages & Considerations
pH Adjustment The pyridine nitrogens are weakly basic. Lowering the pH (e.g., to pH 5-6) protonates these nitrogens, forming a more soluble salt.[]Simple to implement, often very effective for ionizable compounds.[]The compound's activity or the biological system may be pH-sensitive. May not be effective at neutral physiological pH.
Co-solvents (e.g., Ethanol, PEG 400) Water-miscible organic solvents reduce the overall polarity of the solvent system, making it more favorable for lipophilic compounds.[][9]Easy to test different concentrations. Effective for many compounds.Co-solvents can affect protein structure and enzyme activity at higher concentrations. The assay must be tolerant to the co-solvent.
Cyclodextrins (e.g., HP-β-CD) Form inclusion complexes where the hydrophobic compound is encapsulated within the cyclodextrin's non-polar cavity, while the hydrophilic exterior maintains water solubility.[9]Generally have low toxicity and are well-tolerated in cell-based assays. Can be very effective.[15]Can be a more expensive option. May interfere with compound-protein binding if the complex is too stable. Requires empirical testing to find the optimal type and concentration.
Surfactants (e.g., Tween-80, Pluronic F-68) Above the critical micelle concentration (CMC), surfactant molecules form micelles. The hydrophobic compound partitions into the hydrophobic core of the micelle, increasing its apparent solubility.[5][9]A small amount of surfactant can significantly increase solubility.Can interfere with cell membranes and some biological assays. May inhibit certain enzymes or protein-protein interactions.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

  • Weigh the desired amount of this compound solid in a sterile, appropriate vial (glass is preferred).

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, place the sealed vial in an ultrasonic bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be applied if necessary.

  • Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Solubility Enhancement via pH Adjustment

  • Prepare a series of your primary assay buffer, adjusting the pH downwards in increments (e.g., pH 7.4, 7.0, 6.5, 6.0, 5.5). Use a stable buffering agent for each desired pH range.

  • Dispense the buffers into separate tubes.

  • Add a small volume of your this compound DMSO stock solution to each buffer to reach the desired final assay concentration. Keep the final DMSO concentration constant and low (e.g., <0.5%).

  • Vortex briefly to mix.

  • Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour) at the relevant experimental temperature.

  • Select the lowest pH that maintains solubility and is compatible with your experimental system.

Protocol 3: Solubility Enhancement with a Co-solvent

  • Prepare your standard aqueous assay buffer.

  • Create several versions of the buffer containing different final concentrations of a co-solvent (e.g., 1%, 2%, 5% ethanol or PEG 400).

  • Dispense the co-solvent buffers into separate tubes.

  • Add a small volume of your this compound DMSO stock solution to each buffer to reach the desired final assay concentration. Ensure the final DMSO concentration is constant across all conditions.

  • Vortex briefly to mix and visually inspect for precipitation over time.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Compound Precipitates in Aqueous Buffer q_conc Is lowering the final concentration an option? start->q_conc solve_conc Solution: Use lower final concentration. q_conc->solve_conc Yes q_dmso Can the assay tolerate a higher co-solvent % (e.g., >0.5% DMSO)? q_conc->q_dmso No solve_dmso Solution: Increase final DMSO/co-solvent concentration. q_dmso->solve_dmso Yes enhancement Solubility Enhancement Required q_dmso->enhancement No q_ph Is the compound/assay sensitive to pH changes? enhancement->q_ph test_ph Strategy 1: Test solubility in buffers with lower pH (e.g., 6.5, 6.0, 5.5) q_ph->test_ph No test_excipients Strategy 2: Test Solubilizing Excipients q_ph->test_excipients Yes test_cyclo Add Cyclodextrin (e.g., HP-β-CD) test_excipients->test_cyclo test_surf Add Surfactant (e.g., Tween-80 at >CMC) test_excipients->test_surf

Caption: A decision tree for troubleshooting solubility issues.

Solubilization_Mechanisms cluster_0 Micellar Solubilization (Surfactants) cluster_1 Inclusion Complexation (Cyclodextrin) s_head Hydrophilic Head s_tail Hydrophobic Tail micelle_core Hydrophobic Core compound1 Drug s1 s1_t s1->s1_t s2 s2_t s2->s2_t s3 s3_t s3->s3_t s4 s4_t s4->s4_t s5 s5_t s5->s5_t s6 s6_t s6->s6_t s7 s7_t s7->s7_t s8 s8_t s8->s8_t cd Hydrophobic Cavity compound2 Drug cd_ext Hydrophilic Exterior

Caption: Mechanisms of common solubilizing agents.

References

Minimizing cross-reactivity of 3,3'-Dipyridyl disulfide with non-thiol functional groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,3'-Dipyridyl disulfide (3,3'-DPDS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during its use, with a specific focus on minimizing cross-reactivity with non-thiol functional groups.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of 3,3'-Dipyridyl disulfide (3,3'-DPDS)?

3,3'-Dipyridyl disulfide is predominantly used for the modification and quantification of thiol (-SH) groups in molecules such as proteins, peptides, and antibodies. The reaction involves a disulfide exchange, where 3,3'-DPDS reacts with a free thiol to form a new disulfide bond and releases a chromophoric byproduct, 3-thiopyridone, which can be quantified spectrophotometrically at approximately 386 nm.

Q2: Under what conditions does 3,3'-DPDS exhibit the highest specificity for thiol groups?

Optimal specificity for thiol groups is generally achieved at a pH range of 5.0 to 6.0. Within this acidic to slightly acidic range, the thiol group is sufficiently nucleophilic to react efficiently with the disulfide bond of 3,3'-DPDS, while the reactivity of potentially cross-reactive groups, such as primary amines, is significantly suppressed.

Q3: Can 3,3'-DPDS react with functional groups other than thiols?

Yes, cross-reactivity with non-thiol functional groups, particularly primary amines (e.g., the side chain of lysine), can occur, especially at neutral to alkaline pH (pH > 7). This is because the deprotonated, more nucleophilic form of the amine becomes more prevalent at higher pH values. While significantly slower than the reaction with thiols, this side reaction can lead to inaccurate quantification and unintended modification of molecules.

Q4: What are the signs of significant cross-reactivity in my experiment?

Indicators of cross-reactivity include:

  • A continuous, slow increase in absorbance at 386 nm after the initial rapid increase from the thiol reaction has plateaued.

  • Mass spectrometry data showing modification on non-cysteine residues, such as lysine.

  • Inconsistent or higher-than-expected thiol quantification results.

Troubleshooting Guide

This guide addresses specific issues related to the cross-reactivity of 3,3'-DPDS.

Issue 1: Gradual and Continuous Increase in Absorbance During Thiol Quantification

This often indicates a slow, secondary reaction with non-thiol groups, most commonly primary amines.

Troubleshooting Steps:

  • Optimize Reaction pH: The most critical factor for minimizing amine reactivity is the pH of the reaction buffer.

    • Recommendation: Perform the reaction at a pH between 5.0 and 6.0. At this pH, most primary amines are protonated and thus less reactive.

    • Protocol: Prepare a stable buffer system, such as a phosphate or acetate buffer, at the target pH. Verify the pH of the final reaction mixture after the addition of all components.

  • Control Reaction Time: The reaction with thiols is typically rapid. Prolonged incubation times increase the likelihood of side reactions.

    • Recommendation: Monitor the reaction kinetics and determine the time point at which the reaction with thiols is complete. Use this as the endpoint for your measurement.

    • Protocol: Take absorbance readings at regular intervals (e.g., every 30 seconds) immediately after adding 3,3'-DPDS. The reaction with thiols should reach a plateau quickly. Any subsequent slow, linear increase is likely due to cross-reactivity.

  • Adjust Reagent Concentration: Using a large excess of 3,3'-DPDS can drive non-specific reactions.

    • Recommendation: Use the lowest concentration of 3,3'-DPDS that still provides a sufficient signal-to-noise ratio. A 2- to 10-fold molar excess over the estimated thiol concentration is a common starting point.

Issue 2: Mass Spectrometry Data Confirms Non-Specific Modification (e.g., on Lysine Residues)

This provides direct evidence of cross-reactivity.

Troubleshooting Steps:

  • Implement pH and Time Optimizations: Follow all the steps outlined in Issue 1. This is the first and most effective line of defense.

  • Include a Quenching Step: For applications where the modified molecule is needed for downstream experiments (and not just quantification), quenching the reaction is crucial.

    • Recommendation: After the thiol modification is complete, add a small molecule thiol, such as L-cysteine or dithiothreitol (DTT), to consume any remaining 3,3'-DPDS.

    • Protocol: Add a 2- to 5-fold molar excess of the quenching agent relative to the initial concentration of 3,3'-DPDS. Allow it to react for 15-30 minutes before proceeding to purification steps like dialysis or desalting to remove the excess quenching agent and byproducts.

Quantitative Data Summary

The following table summarizes the pH-dependent reactivity of 3,3'-DPDS with thiols and primary amines, highlighting the conditions that favor specificity.

Functional GroupOptimal pH Range for ReactionReactivity at pH 5.5Reactivity at pH 8.0Key Considerations
Thiol (-SH) 5.0 - 8.0FastVery FastThe primary target; reaction is rapid across a broad pH range.
Amine (-NH₂) > 7.0Very Slow / NegligibleSlow but MeasurableBecomes significantly more reactive as pH increases above 7.

Experimental Protocols

Protocol 1: Spectrophotometric Assay to Minimize Amine Cross-Reactivity

This protocol is designed to quantify free thiols while minimizing interference from primary amines.

  • Buffer Preparation: Prepare a 100 mM sodium phosphate buffer with 1 mM EDTA, adjusted to pH 5.5.

  • Reagent Preparation: Prepare a 10 mM stock solution of 3,3'-DPDS in a water-miscible organic solvent like DMSO or ethanol.

  • Sample Preparation: Dissolve or dilute the protein/peptide sample in the pH 5.5 buffer to a final concentration that gives a final thiol concentration in the low micromolar range.

  • Reaction Initiation: In a cuvette, mix the sample solution with the 3,3'-DPDS stock solution. A final 3,3'-DPDS concentration of 100-200 µM is typical.

  • Data Acquisition: Immediately begin monitoring the absorbance at 386 nm. Record readings every 30 seconds for 10-15 minutes.

  • Data Analysis: Determine the absorbance value once the initial rapid increase has reached a stable plateau. Use the molar extinction coefficient of 3-thiopyridone (11,000 M⁻¹cm⁻¹) to calculate the thiol concentration. Disregard any slow, linear increase in absorbance that occurs after this plateau.

Visual Diagrams

cluster_workflow Troubleshooting Workflow for 3,3'-DPDS Cross-Reactivity Start High Cross-Reactivity Observed Check_pH Is Reaction pH > 7.0? Start->Check_pH Adjust_pH Adjust pH to 5.0-6.0 Check_pH->Adjust_pH Yes Check_Time Is Reaction Time Prolonged? Check_pH->Check_Time No Adjust_pH->Check_Time Optimize_Time Determine Endpoint Before Side Reactions Check_Time->Optimize_Time Yes Check_Excess Is Reagent in Large Excess? Check_Time->Check_Excess No Optimize_Time->Check_Excess Reduce_Excess Decrease 3,3'-DPDS Concentration Check_Excess->Reduce_Excess Yes End Minimized Cross-Reactivity Check_Excess->End No Reduce_Excess->End

Caption: Troubleshooting logic for minimizing 3,3'-DPDS cross-reactivity.

cluster_pathway pH-Dependent Reactivity of 3,3'-DPDS cluster_thiol Thiol Pathway (pH 5-8) cluster_amine Amine Pathway (pH > 7) DPDS 3,3'-Dipyridyl disulfide (3,3'-DPDS) Thiol Protein-SH (Thiol) DPDS->Thiol Amine Protein-NH₂ (Amine) DPDS->Amine Product_Thiol Protein-S-S-Pyridyl + 3-Thiopyridone Thiol->Product_Thiol Fast Reaction Product_Amine Unintended Amide Conjugate Amine->Product_Amine Slow Side Reaction

Caption: Competing reaction pathways for 3,3'-DPDS at different pH values.

Interpreting unexpected results in experiments involving 1,2-Di(pyridin-3-yl)disulfane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Di(pyridin-3-yl)disulfane.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: this compound should be stored at 4°C under a nitrogen atmosphere to prevent degradation.[1] It is important to keep the compound in a tightly sealed container to protect it from moisture and atmospheric oxygen, which can promote side reactions.

Q2: What is the recommended solvent for preparing a stock solution?

A2: For many organic compounds, Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. However, the solubility of this compound in common laboratory solvents should be experimentally determined. It is advisable to start with a small amount of the compound to test its solubility in the desired solvent before preparing a large stock solution.

Q3: Is this compound sensitive to light?

Q4: What are the primary degradation pathways for this compound?

A4: Disulfide bonds can be susceptible to cleavage under certain conditions. Potential degradation pathways for this compound include reduction of the disulfide bond in the presence of reducing agents and potential hydrolysis, especially at non-neutral pH. The pyridine rings may also be susceptible to oxidation or other reactions depending on the experimental conditions.

Troubleshooting Guide for Unexpected Experimental Results

Q5: I am observing a lower than expected reactivity of this compound in my thiol-exchange reaction. What could be the cause?

A5: Lower than expected reactivity could be due to several factors:

  • Incorrect pH: The rate of thiol-disulfide exchange is pH-dependent. The reaction is typically faster at a pH slightly above the pKa of the reacting thiol, where a significant portion is in the more nucleophilic thiolate form.[2]

  • Compound Degradation: If the compound has been stored improperly, it may have degraded, leading to a lower effective concentration.

  • Solvent Effects: The choice of solvent can influence the reaction rate. Ensure that the compound is fully dissolved and that the solvent is compatible with the reaction chemistry.

Q6: My reaction mixture is showing multiple unexpected spots on TLC or peaks in LC-MS analysis. What are the possible side reactions?

A6: Unexpected products can arise from:

  • Reaction with other nucleophiles: Besides the intended thiol, other nucleophiles in your reaction mixture could potentially react with the disulfide.

  • Oxidation of the pyridine ring: Under strongly oxidizing conditions, the pyridine nitrogen can be oxidized.

  • Disproportionation: In the presence of certain catalysts or conditions, disulfide exchange reactions can lead to a mixture of disulfide products if other thiols are present.

Q7: I am using this compound in a cell-based assay and observing unexpected cytotoxicity. Why might this be happening?

A7: Unexpected cytotoxicity could be due to:

  • Reaction with cellular thiols: this compound can react with free thiols on proteins and small molecules like glutathione, potentially disrupting cellular redox balance and leading to toxicity.

  • Off-target effects: The compound or its reaction products may have unintended biological activities.

  • Impurity in the compound: The observed cytotoxicity could be due to an impurity from the synthesis of this compound. It is listed as an impurity of the drug Vonoprazan.[1]

Q8: The disulfide bond in my molecule appears to be cleaving under non-reducing conditions. What could be the cause?

A8: While disulfide bonds are generally stable, they can be cleaved under certain "non-reducing" conditions:

  • Photolysis: Exposure to high-energy light, such as UV, can sometimes lead to disulfide bond cleavage.

  • Reaction with certain metal ions: Some transition metals can catalyze the cleavage or rearrangement of disulfide bonds.[3]

  • Extreme pH: Very high or very low pH can lead to hydrolysis of the disulfide bond, although this is generally slow.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number24367-50-8[1]
Molecular FormulaC₁₀H₈N₂S₂[1]
Molecular Weight220.31 g/mol [1]
Purity>95%[1]
Storage4°C, under nitrogen[1]
TPSA25.78[1]
LogP3.276[1]

Experimental Protocols

Protocol 1: General Procedure for Thiol Quantification using this compound

This protocol is adapted from the general principles of using pyridyl disulfides for quantifying thiols via a thiol-disulfide exchange reaction that releases a chromogenic pyridine-3-thione.

Materials:

  • This compound

  • Thiol-containing sample

  • Reaction buffer (e.g., phosphate buffer, pH 7.5)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

    • Prepare a solution of the thiol-containing sample in the reaction buffer.

  • Reaction Setup:

    • In a cuvette, add the reaction buffer.

    • Add a known volume of the thiol sample solution to the cuvette.

    • Initiate the reaction by adding a small volume of the this compound stock solution. The final concentration of the disulfide should be in excess of the expected thiol concentration.

  • Measurement:

    • Immediately mix the solution and monitor the increase in absorbance at the wavelength corresponding to the released pyridine-3-thione. The exact wavelength should be determined experimentally but is typically in the UV-Vis region.

    • Continue to monitor the absorbance until the reaction reaches completion (i.e., the absorbance value stabilizes).

  • Calculation:

    • The concentration of the thiol can be calculated using the Beer-Lambert law (A = εbc), where A is the final absorbance, ε is the molar extinction coefficient of pyridine-3-thione at the measured wavelength, b is the path length of the cuvette, and c is the concentration of the released pyridine-3-thione, which is stoichiometric to the initial thiol concentration.

Mandatory Visualization

experimental_workflow Experimental Workflow for Thiol-Disulfide Exchange prep Reagent Preparation (Disulfide and Thiol Solutions) reaction Reaction Setup (Mixing in Buffer) prep->reaction 1. Combine measurement Spectrophotometric Monitoring (Absorbance Increase) reaction->measurement 2. Initiate & Measure analysis Data Analysis (Concentration Calculation) measurement->analysis 3. Use Beer-Lambert Law

Caption: General experimental workflow for a thiol-disulfide exchange reaction.

signaling_pathway Hypothetical Redox Signaling Pathway Modulation cluster_cell Cell disulfide This compound gsh Glutathione (GSH) disulfide->gsh Thiol-Disulfide Exchange protein_sh Protein-SH (Inactive) disulfide->protein_sh Oxidizes Thiol gsh->protein_sh Maintains Reduced State protein_ss_protein Protein-S-S-Protein (Active) protein_sh->protein_ss_protein Oxidation protein_ssg Protein-S-SG (Inactive) protein_ssg->protein_sh Reduction downstream Downstream Signaling protein_ss_protein->downstream Activates Pathway

Caption: Hypothetical modulation of a redox signaling pathway by this compound.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Validation of 1,2-Di(pyridin-3-yl)disulfane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 1,2-Di(pyridin-3-yl)disulfane, a known impurity of the drug Vonoprazan (Vonoprazan Impurity 123). The presented HPLC method is adapted from a validated, stability-indicating method for Vonoprazan and its related substances, ensuring a robust starting point for analysis. Alternative spectrophotometric methods are also discussed for a comprehensive overview of available analytical techniques.

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC (RP-HPLC) method is the gold standard for determining the purity of this compound, offering high resolution and sensitivity for separating the main compound from potential impurities.

Proposed HPLC Parameters

The following table summarizes the recommended starting conditions for the HPLC analysis, based on established methods for related pyridine compounds and Vonoprazan impurities.[1][2][3]

ParameterRecommended Value
Instrument HPLC or UPLC system with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Phosphate Buffer (pH adjusted to 3.0 with Phosphoric Acid)
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Wavelength 260 nm
Run Time Approximately 30 minutes
Table 2: Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
08020
154060
204060
258020
308020
Experimental Protocol: HPLC Method

1. Reagents and Materials:

  • This compound Reference Standard (Purity >99%)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

  • Phosphoric Acid (Analytical Grade)

  • Water (HPLC Grade or Milli-Q)

  • Standard laboratory glassware (volumetric flasks, pipettes, etc.)

2. Buffer and Mobile Phase Preparation:

  • Phosphate Buffer (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Degas both mobile phases by sonication or helium sparging before use.

3. Standard Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer the standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent (Mobile Phase A:Mobile Phase B, 80:20 v/v). Mix thoroughly.

4. Sample Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Transfer the sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent. Mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Chromatographic Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the absence of interfering peaks.

  • Inject the standard solution to determine the retention time and peak area of the main component.

  • Inject the sample solution in duplicate.

  • The purity of the sample is calculated by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis reagents Reagents & Standards mobile_phase Mobile Phase Preparation reagents->mobile_phase sample_prep Sample Solution (100 µg/mL) reagents->sample_prep standard_prep Standard Solution (100 µg/mL) reagents->standard_prep equilibration System Equilibration mobile_phase->equilibration injection Inject Sample sample_prep->injection standard_prep->injection equilibration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (260 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (Area % Method) integration->calculation report Final Report calculation->report

Caption: Workflow for HPLC purity validation of this compound.

Alternative Purity Assessment Methods

While HPLC is the preferred method for its specificity and ability to quantify impurities, other techniques can be used for an initial or orthogonal assessment of purity, particularly for total thiol/disulfide content.

Spectrophotometric Assay using Ellman's Reagent (DTNB)

This method is suitable for quantifying total thiols after the reduction of the disulfide bond in this compound.

Principle:

  • The disulfide bond in this compound is reduced to its corresponding thiol, 3-mercaptopyridine, using a reducing agent like dithiothreitol (DTT).

  • The resulting thiol reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻).

  • The concentration of the yellow-colored TNB²⁻ is measured spectrophotometrically at 412 nm, which is proportional to the initial amount of the disulfide.

Comparison of Methods
FeatureHPLC MethodSpectrophotometric (DTNB) Method
Principle Chromatographic separation based on polarityColorimetric reaction after chemical reduction
Specificity High; separates and quantifies individual impuritiesLow; measures total disulfide content, no impurity profile
Sensitivity High (µg/mL to ng/mL range)Moderate (µmol/L range)
Quantitative Data Purity as area %, concentration of impuritiesTotal disulfide concentration
Instrumentation HPLC/UPLC system with UV detectorUV-Vis Spectrophotometer
Throughput Lower; ~30 min per sampleHigher; suitable for plate-based assays
Primary Use Definitive purity testing, stability studiesRapid estimation of total disulfide content
Experimental Protocol: Spectrophotometric DTNB Assay

1. Reagents:

  • This compound sample

  • Dithiothreitol (DTT)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

2. Procedure:

  • Reduction Step: Prepare a solution of the sample in the phosphate buffer. Add an excess of DTT and incubate to ensure complete reduction of the disulfide bond.

  • Reaction with DTNB: In a separate reaction vessel (e.g., a cuvette or microplate well), add the DTNB solution in the phosphate buffer.

  • Add a small aliquot of the reduced sample solution to the DTNB solution.

  • Measurement: Allow the color to develop for a few minutes and measure the absorbance at 412 nm.

  • Calculation: Use the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹) to calculate the concentration of the thiol, and subsequently the concentration of the original disulfide.

Conclusion

For the comprehensive purity validation of this compound, a reversed-phase HPLC method is highly recommended. The proposed method, based on validated procedures for related compounds, offers the necessary specificity and sensitivity to separate and quantify the main component and any potential impurities. While spectrophotometric methods like the DTNB assay can provide a rapid estimation of total disulfide content, they lack the ability to generate a detailed impurity profile, which is critical for quality control in drug development. The choice of method should be guided by the specific requirements of the analysis, with HPLC being the definitive technique for regulatory purposes and detailed purity assessment.

References

A Comparative Analysis of 2,2'-, 3,3'-, and 4,4'-Dipyridyl Disulfide Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of isomeric dipyridyl disulfides is crucial for applications ranging from bioconjugation and proteomics to the design of sophisticated drug delivery systems. This guide provides a comparative analysis of the reactivity of 2,2'-, 3,3'-, and 4,4'-dipyridyl disulfide, supported by available experimental data and detailed experimental protocols.

The reactivity of dipyridyl disulfides in thiol-disulfide exchange reactions is central to their utility. This reaction involves the nucleophilic attack of a thiolate anion on the disulfide bond, leading to the formation of a mixed disulfide and the release of a pyridine-thiol (thiopyridone). The rate and equilibrium of this reaction are influenced by the position of the nitrogen atom in the pyridine ring relative to the disulfide bond, which affects the electrophilicity of the disulfide and the stability of the resulting thiopyridone leaving group.

Comparative Reactivity and Physicochemical Properties

The 2,2'-isomer exhibits the highest reactivity, which is often attributed to the ability of the neighboring nitrogen atom to stabilize the transition state of the thiol-disulfide exchange reaction. Furthermore, the resulting 2-thiopyridone is stabilized by tautomerization to the more stable thione form. The 4,4'-isomer is also a highly effective thiol-reactive reagent. The reactivity of the 3,3'-isomer is the least documented, but it is expected to be lower than the 2,2'- and 4,4'-isomers due to the reduced electronic influence of the nitrogen atom at the meta position.

Quantitative Data Summary

The following tables summarize the available quantitative data for the three dipyridyl disulfide isomers. It is important to note that the data has been compiled from different sources and experimental conditions, and therefore direct comparisons should be made with caution.

Property2,2'-Dipyridyl Disulfide3,3'-Dipyridyl Disulfide4,4'-Dipyridyl Disulfide
CAS Number 2127-03-9[1]538-45-4[2]2645-22-9
Molecular Formula C₁₀H₈N₂S₂C₁₀H₈N₂S₂C₁₀H₈N₂S₂
Molecular Weight 220.31 g/mol [1]220.31 g/mol 220.31 g/mol
Melting Point 57-61 °C[1]Not available71-75 °C
Appearance White to light yellow crystalline powderNot availableOff-white to yellow powder

Table 1: Physical Properties of Dipyridyl Disulfide Isomers

Parameter2,2'-Dipyridyl Disulfide3,3'-Dipyridyl Disulfide4,4'-Dipyridyl Disulfide
UV-Vis λmax (Released Thiol) 343 nm (Pyridine-2-thione)[3]Not available324 nm (Pyridine-4-thione)[3]
Molar Extinction Coefficient (ε) ~8,080 M⁻¹cm⁻¹ (Pyridine-2-thione)Not available~19,800 M⁻¹cm⁻¹ (Pyridine-4-thione)
Reduction Potential Not available-1.16 V (vs Fc⁺/⁰, for a related 3,3'-disulfide-2,2'-bipyridine complex)[4]2.45 V (Discharge voltage plateau vs Li/Li⁺)[5]
Second-Order Rate Constant (k) High (e.g., k(pH 4)/k(pH 8) = 15 with papain)[3]Expected to be the lowestHigh

Table 2: Reactivity and Spectroscopic Data of Dipyridyl Disulfide Isomers

Experimental Protocols

The following is a generalized protocol for monitoring the kinetics of a thiol-disulfide exchange reaction between a dipyridyl disulfide and a thiol-containing compound using UV-Vis spectroscopy. This protocol can be adapted for each isomer by using the appropriate wavelength of maximum absorbance for the released thiopyridone.

Protocol: Spectrophotometric Monitoring of Thiol-Disulfide Exchange

Objective: To determine the rate of reaction between a dipyridyl disulfide isomer and a model thiol (e.g., L-cysteine).

Materials:

  • 2,2'-, 3,3'-, or 4,4'-dipyridyl disulfide

  • L-cysteine

  • Phosphate buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of the dipyridyl disulfide isomer in a suitable organic solvent (e.g., DMSO or ethanol) and dilute to a final concentration of 1 mM in PBS.

    • Prepare a 100 mM stock solution of L-cysteine in PBS and dilute to a final concentration of 10 mM in PBS.

  • Reaction Setup:

    • In a quartz cuvette, add the PBS buffer.

    • Add the dipyridyl disulfide solution to the cuvette to a final concentration of 50 µM.

    • Initiate the reaction by adding the L-cysteine solution to the cuvette to a final concentration of 500 µM (a 10-fold excess).

  • Data Acquisition:

    • Immediately start monitoring the absorbance change at the λmax of the corresponding released thiopyridone (343 nm for 2-thiopyridone or 324 nm for 4-thiopyridone).

    • Record the absorbance at regular time intervals (e.g., every 15 seconds) for a sufficient duration to observe the reaction reach completion.

  • Data Analysis:

    • Calculate the concentration of the released thiopyridone at each time point using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette (typically 1 cm), and c is the concentration.

    • Plot the concentration of the product versus time.

    • Determine the initial rate of the reaction from the initial linear portion of the curve. The second-order rate constant can be determined by analyzing the reaction kinetics under pseudo-first-order conditions (with a large excess of one reactant).

Visualizing Reactivity in a Biological Context

The differential reactivity of dipyridyl disulfides is leveraged in various biological applications, particularly in the development of stimuli-responsive drug delivery systems. The disulfide bond can act as a linker between a drug and a carrier, which is stable in the bloodstream but is cleaved in the reducing environment of the cytoplasm, leading to targeted drug release.

Below is a conceptual workflow for a drug delivery system utilizing a dipyridyl disulfide linker, visualized using the DOT language for Graphviz.

DrugDeliveryWorkflow cluster_extracellular Extracellular Environment (Bloodstream) cluster_intracellular Intracellular Environment (Cytoplasm) Nanoparticle Nanoparticle Carrier Linker Pyridyl Disulfide Linker (Stable) Nanoparticle->Linker TargetingLigand Targeting Ligand Nanoparticle->TargetingLigand TargetCell Target Cell Nanoparticle->TargetCell Targeting & Endocytosis Drug Doxorubicin Linker->Drug ReducedLinker Cleaved Thiol Linker ReleasedDrug Released Doxorubicin ReducedLinker->ReleasedDrug GSH Glutathione (GSH) (Reducing Agent) GSH->ReducedLinker Reduction

References

A Researcher's Guide to Thiol Quantification: Validating the 3,3'-Dithiodipyridine (DTDP) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of thiol groups (-SH), primarily found in the amino acid cysteine, is a critical analytical task. Thiol and disulfide bonds are fundamental to protein structure, enzyme catalysis, and cellular redox signaling.[1] This guide provides an objective comparison of the 3,3'-Dithiodipyridine (DTDP) assay with other common methods, supported by experimental data and detailed protocols to aid in the validation and implementation of this assay in your laboratory.

The Principle of Thiol-Disulfide Exchange Assays

Colorimetric assays for thiol quantification predominantly rely on the principle of thiol-disulfide exchange. Reagents containing a disulfide bond react with a free thiol group from the sample. This reaction cleaves the reagent's disulfide bond, forming a mixed disulfide and releasing a chromophoric thiol.[2][3] The concentration of this colored product, which is directly proportional to the amount of thiol in the sample, can be measured spectrophotometrically.[4]

The two most prominent reagents in this class are 5,5'-dithiobis-(2-nitrobenzoic acid), famously known as Ellman's Reagent (DTNB), and 3,3'-Dithiodipyridine (DTDP), also known as Aldrithiol.[2]

Performance Comparison: DTDP vs. Alternatives

The choice of a thiol quantification assay depends on several factors, including the nature of the sample, required sensitivity, and the pH of the experimental system. While DTNB is the most classic and widely used reagent, DTDP offers distinct advantages in specific contexts.[5][6]

Key Quantitative Parameters

The performance of colorimetric assays is primarily defined by the properties of the chromophore they release. The DTDP assay is noted for its high molar extinction coefficient, which contributes to its enhanced sensitivity.[7]

Assay ReagentCommon NameChromophoreλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Optimal pH
3,3'-Dithiodipyridine (DTDP) Aldrithiol4-Thiopyridone (4-TP)~324 nm~19,800 - 21,000[5][8]3 - 7[5]
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) Ellman's Reagent2-nitro-5-thiobenzoate (TNB)~412 nm~13,600 - 14,150[4][9]> 7.0[7]
N-Ethylmaleimide (NEM) -Thioether Adduct~302 nm (reagent loss)~620[5]6.5 - 7.5[10]

Comparative Analysis

  • DTDP (Aldrithiol): The DTDP assay releases 4-thiopyridone, a resonance-stabilized tautomer whose absorbance is notably pH-independent over a wide range (pH 3-7).[5] This is a significant advantage as it allows for thiol quantification in acidic conditions where unwanted side reactions and air oxidation are suppressed.[5] Its higher molar extinction coefficient also results in greater sensitivity compared to the Ellman's assay.[7] Being smaller and more hydrophobic than DTNB, DTDP can access thiols in more constrained or hydrophobic environments.[8]

  • DTNB (Ellman's Reagent): This is the most established method for thiol quantification.[5][11] It reacts with thiols to release the TNB²⁻ dianion, which produces a distinct yellow color at neutral or alkaline pH.[9] Its primary limitation is the pH dependency; the reaction requires a pH above 7.0, where thiols are more susceptible to oxidation.[7] The longer wavelength maximum of TNB can be advantageous in solutions that strongly absorb in the near-UV range where DTDP's product absorbs.[5]

  • Maleimides: Unlike the reversible disulfide exchange mechanism, maleimides react with thiols via a Michael addition to form a highly stable, irreversible thioether bond.[5][12] This method is highly selective for thiols at a near-neutral pH of 6.5-7.5.[10] Quantification is often performed by measuring the decrease in maleimide absorbance around 302 nm as it is consumed in the reaction.[5] This irreversibility makes maleimides extremely useful for bioconjugation and labeling applications.[8][13]

  • Fluorimetric and Chromatographic Methods: For applications requiring higher sensitivity, fluorimetric assays using reagents like monobromobimane offer a significant advantage, detecting thiols in the picomolar range.[5][14] For the highest specificity and the ability to separate different thiol-containing molecules, high-performance liquid chromatography (HPLC) and electrochemical methods are the gold standard, though they require more sophisticated instrumentation.[14][15]

Visualizing the Chemistry and Workflow

Reaction Mechanism of DTDP

The reaction between DTDP and a thiol (R-SH) proceeds via a thiol-disulfide exchange. The nucleophilic thiolate anion attacks the disulfide bond of DTDP, forming a mixed disulfide and releasing one molecule of 4-thiopyridone (4-TP), the chromophore that is quantified.

DTDP_Mechanism RSH Thiol (R-SH) DTDP 3,3'-Dithiodipyridine (DTDP) MixedDisulfide Mixed Disulfide (R-S-S-Py) RSH->MixedDisulfide + DTDP RSH->MixedDisulfide TP 4-Thiopyridone (4-TP) (Chromophore) DTDP->TP Thiol-Disulfide Exchange Thiol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Start Sample containing Thiols/Disulfides Reduction Optional: Reduce Disulfides (e.g., with NaBH4) Start->Reduction For Total Thiol Quantification Sample_Free_Thiols Sample with Free Thiols Start->Sample_Free_Thiols For Free Thiol Quantification Reduction->Sample_Free_Thiols Add_Reagent Add Thiol Reagent (e.g., DTDP or DTNB) Sample_Free_Thiols->Add_Reagent Incubate Incubate to allow Color Development Add_Reagent->Incubate Measure_Abs Measure Absorbance (324nm for DTDP, 412nm for DTNB) Incubate->Measure_Abs Calculate Calculate Concentration using Beer-Lambert Law (A=εcl) Measure_Abs->Calculate

References

Benchmarking the Efficiency of 1,2-Di(pyridin-3-yl)disulfane as a Crosslinker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is paramount for the successful elucidation of protein-protein interactions, the stabilization of protein complexes, and the development of antibody-drug conjugates (ADCs). This guide provides an objective comparison of 1,2-Di(pyridin-3-yl)disulfane, a thiol-reactive and cleavable crosslinker, with other commonly used alternatives. The performance of these crosslinkers is evaluated based on key parameters, and supporting experimental protocols are provided.

While direct quantitative performance data for this compound is limited in publicly available literature, this guide extrapolates its likely characteristics based on the well-documented chemistry of pyridyl disulfide reagents and compares it with established alternatives.

Quantitative Performance Comparison of Thiol-Reactive Crosslinkers

The efficiency of a crosslinker is determined by several factors, including its reactivity towards target functional groups, the stability of the resulting linkage, and its cleavability under specific conditions. The following table summarizes these key performance indicators for this compound and two widely used alternatives: N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) and 3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP).

FeatureThis compoundN-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP)
Target Residue(s) Cysteine (Thiol)Primary Amines (via NHS ester) & Cysteines (via pyridyldithio)Primary Amines (Lysine, N-terminus)
Reactive Group(s) Pyridyl DisulfideNHS ester, Pyridyl DisulfideN-hydroxysulfosuccinimide (sulfo-NHS) ester
Spacer Arm Length ~5.5 Å (estimated)6.8 Å12.0 Å
Cleavable? Yes, by reducing agentsYes, by reducing agentsYes, by reducing agents
Optimal Reaction pH 7.0 - 8.0 (for thiol-disulfide exchange)7.0 - 8.0 (for pyridyldithio); 7.0 - 8.0 (for NHS ester)[1]7.0 - 9.0[2]
Reaction Time Minutes to hours (Thiol-disulfide exchange)30-60 minutes (NHS ester reaction)[3]30 minutes at room temperature or 2 hours on ice[4]
Stability of Linkage Disulfide bond, stable under physiological pH, cleavable in reducing environments.[5]Disulfide bond, stable under physiological pH, cleavable in reducing environments.[1]Disulfide bond, stable under physiological pH, cleavable in reducing environments.[2]
Solubility Likely soluble in organic solvents, with limited aqueous solubility.Limited aqueous solubility; must be dissolved in an organic solvent like DMSO or DMF.[1]Water-soluble due to sulfonate groups.[2]
Cell Membrane Permeability Likely permeablePermeableImpermeable[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of crosslinking agents. Below are protocols for a typical protein-protein interaction study using a disulfide-containing crosslinker and subsequent analysis by mass spectrometry.

Protocol 1: Crosslinking of Interacting Proteins in Solution

Objective: To covalently link interacting proteins in a purified complex using a disulfide-based crosslinker.

Materials:

  • Purified protein complex (0.1-2 mg/mL)

  • Crosslinking agent (e.g., this compound, SPDP, or DTSSP)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or HEPES buffer. Avoid buffers containing primary amines (e.g., Tris) if using an NHS-ester based crosslinker.[6]

  • Quenching Solution: 1 M Tris-HCl, pH 7.5, or 1 M glycine.

  • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for cleaving disulfide bonds.

  • SDS-PAGE reagents.

Procedure:

  • Sample Preparation: Prepare the purified protein complex in the chosen reaction buffer. Ensure the buffer is free of any components that may react with the crosslinker.

  • Crosslinker Preparation: Immediately before use, dissolve the crosslinker in an appropriate solvent. For water-insoluble crosslinkers like this compound and SPDP, use an organic solvent such as DMSO to prepare a stock solution (e.g., 10-25 mM).[4] Water-soluble crosslinkers like DTSSP can be dissolved directly in the reaction buffer.[4]

  • Crosslinking Reaction: Add the crosslinker solution to the protein sample to achieve a final concentration typically in a 20- to 50-fold molar excess over the protein.[7] The optimal ratio should be determined empirically. Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or on ice.[4]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted crosslinker.[4]

  • Analysis: Analyze the crosslinked products by SDS-PAGE. Successful crosslinking will result in the appearance of higher molecular weight bands corresponding to the crosslinked protein complexes. To confirm the cleavability of the crosslinker, a sample can be treated with a reducing agent (e.g., 50 mM DTT) before loading onto the gel, which should result in the disappearance of the crosslinked bands.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

Objective: To prepare the crosslinked protein sample for identification of crosslinked peptides by mass spectrometry.

Materials:

  • Crosslinked protein sample from Protocol 1

  • Denaturing buffer (e.g., 8 M urea)

  • Reducing agent: DTT

  • Alkylating agent: Iodoacetamide (IAA)

  • Proteolytic enzyme (e.g., Trypsin)

  • Enrichment column (e.g., Strong Cation Exchange - SCX) (optional)

  • LC-MS/MS system

Procedure:

  • Denaturation, Reduction, and Alkylation: Denature the crosslinked protein sample in a buffer containing 8 M urea. Reduce the disulfide bonds (both native and crosslinker-derived) with DTT and subsequently alkylate the free thiols with iodoacetamide to prevent their re-oxidation.

  • Proteolytic Digestion: Dilute the sample to reduce the urea concentration and digest the proteins into peptides using a protease such as trypsin overnight at 37°C.

  • Enrichment of Crosslinked Peptides (Optional): Due to the low abundance of crosslinked peptides, an enrichment step can be beneficial. Strong cation-exchange (SCX) chromatography is often used to separate the crosslinked peptides from the more abundant linear peptides.[5]

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[5]

  • Data Analysis: Use specialized software (e.g., MeroX, pLink) to identify the crosslinked peptides from the complex MS/MS data.[5][8] For cleavable crosslinkers, the software can be configured to look for the specific mass signature of the cleaved crosslinker fragments.[9]

Visualizing Workflows and Pathways

Diagrams are invaluable tools for understanding complex biological processes and experimental procedures. The following visualizations were created using the Graphviz DOT language to illustrate a typical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_sample_prep Sample Preparation & Crosslinking cluster_ms_prep Mass Spectrometry Preparation cluster_analysis Data Acquisition & Analysis Protein_Complex Protein Complex Crosslinking Crosslinking Reaction Protein_Complex->Crosslinking Crosslinker This compound Crosslinker->Crosslinking Quenching Quenching Crosslinking->Quenching Digestion Proteolytic Digestion Quenching->Digestion Enrichment Enrichment (Optional) Digestion->Enrichment LC_MSMS LC-MS/MS Analysis Enrichment->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis Interaction_Map Protein Interaction Map Data_Analysis->Interaction_Map

Caption: Experimental workflow for protein-protein interaction analysis.

egfr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR_Monomer1 EGFR Monomer EGF->EGFR_Monomer1 Binding EGFR_Monomer2 EGFR Monomer EGF->EGFR_Monomer2 EGFR_Dimer EGFR Dimer (Active) EGFR_Monomer1->EGFR_Dimer EGFR_Monomer2->EGFR_Dimer Dimerization GRB2 GRB2 EGFR_Dimer->GRB2 Recruitment & Phosphorylation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocation to Nucleus

Caption: Simplified EGFR signaling pathway leading to dimerization.

Conclusion

This compound represents a potentially valuable tool for chemical biology and proteomics research, offering a cleavable crosslinking strategy targeting cysteine residues. While direct, comprehensive performance data is currently sparse, its chemical properties as a pyridyl disulfide suggest it will function effectively in thiol-disulfide exchange reactions, similar to well-established reagents like SPDP. The choice between this compound and other crosslinkers will depend on the specific requirements of the experiment, including the target functional groups, desired spacer arm length, and the need for cell membrane permeability. The provided protocols and workflows offer a framework for the application and evaluation of this and other crosslinking agents in the study of protein structure and function. Further experimental characterization of this compound is warranted to fully elucidate its efficiency and expand its application in the field.

References

A Comparative Guide to Thiol-Reactive Reagents: Featuring 1,2-Di(pyridin-3-yl)disulfane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specific and efficient modification of thiol groups within proteins and other biomolecules is a cornerstone of modern biochemical research and drug development. This guide provides a comprehensive comparison of 1,2-di(pyridin-3-yl)disulfane with other commonly employed thiol-reactive reagents. We will delve into their reaction mechanisms, kinetics, stability of the resulting conjugates, and optimal reaction conditions to assist researchers in selecting the most suitable reagent for their specific application.

Executive Summary

Thiol-reactive reagents are indispensable tools for a wide array of applications, including protein labeling, crosslinking, and the development of antibody-drug conjugates (ADCs). The primary classes of reagents discussed in this guide are:

  • Pyridyl Disulfides: These reagents, including this compound and its more commonly studied isomer, 1,2-di(pyridin-2-yl)disulfane (also known as 2,2'-dithiodipyridine), react with thiols via a disulfide exchange mechanism. This reaction is reversible under reducing conditions, a property that is particularly advantageous for applications requiring the release of a conjugated molecule within the reducing environment of the cell. The progress of the reaction with 2-pyridyl disulfide can be conveniently monitored spectrophotometrically by measuring the release of pyridine-2-thione.

  • Maleimides: These reagents react with thiols through a Michael addition, forming a stable thioether bond. Maleimides are known for their high reactivity and specificity towards thiols at neutral pH. However, the resulting thioether linkage can be susceptible to a retro-Michael reaction, which can lead to the exchange of the conjugate with other thiols, such as glutathione, present in biological systems.

  • Iodoacetamides: As haloacetyl reagents, iodoacetamides react with thiols via a nucleophilic substitution (SN2) reaction, forming a stable thioether bond. While highly effective, they can exhibit some reactivity towards other nucleophilic amino acid residues like histidine and methionine, particularly at higher pH values.

Data Presentation: A Quantitative Comparison of Thiol-Reactive Reagents

Parameter This compound 1,2-Di(pyridin-2-yl)disulfane Maleimides (e.g., N-ethylmaleimide) Iodoacetamides (e.g., Iodoacetamide)
Reaction Type Thiol-Disulfide ExchangeThiol-Disulfide ExchangeMichael AdditionNucleophilic Substitution (SN2)
Bond Formed DisulfideDisulfideThioetherThioether
Second-Order Rate Constant (k) at pH 7-7.4 Data not available~0.1 - 10 M⁻¹s⁻¹~10³ - 10⁴ M⁻¹s⁻¹~10¹ - 10² M⁻¹s⁻¹
Optimal pH Range Expected to be similar to 2-pyridyl disulfide (pH 4-8)4-86.5 - 7.57.0 - 8.5
Cleavability Reducible (cleavable)Reducible (cleavable)Generally stable (non-cleavable)Stable (non-cleavable)
Specificity for Thiols HighHighVery HighHigh (can react with other nucleophiles at higher pH)
Monitoring of Reaction Release of pyridine-3-thione (spectrophotometric properties not as well-characterized as 2-pyridyl isomer)Release of pyridine-2-thione (Amax ~343 nm)Decrease in thiol concentration (e.g., Ellman's reagent)Decrease in thiol concentration (e.g., Ellman's reagent)

Stability of Conjugates

The stability of the bond formed between the reagent and the thiol is a critical consideration for the intended application.

Conjugate Type Bond Type In Vitro Stability In Vivo Stability Considerations
Pyridyl Disulfide Adduct DisulfideStable in the absence of reducing agents.Susceptible to cleavage by endogenous reducing agents like glutathione. This can be advantageous for intracellular drug delivery.
Maleimide Adduct ThioetherGenerally stable, but can undergo a retro-Michael reaction, leading to deconjugation.The retro-Michael reaction can lead to off-target effects due to the transfer of the conjugate to other thiols, such as albumin.
Iodoacetamide Adduct ThioetherHighly stable.Generally considered very stable in vivo.

Experimental Protocols

Protocol 1: Comparative Analysis of Thiol-Reagent Reactivity using a Model Thiol (e.g., L-cysteine)

Objective: To compare the reaction rates of different thiol-reactive reagents with a model thiol compound.

Materials:

  • This compound

  • 1,2-Di(pyridin-2-yl)disulfane

  • N-ethylmaleimide (NEM)

  • Iodoacetamide (IAM)

  • L-cysteine

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 7.4

  • Quenching Solution: 100 mM Dithiothreitol (DTT) in reaction buffer

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) solution (4 mg/mL in reaction buffer)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of each thiol-reactive reagent in a suitable organic solvent (e.g., DMSO or DMF).

    • Prepare a 10 mM stock solution of L-cysteine in the reaction buffer.

  • Reaction Setup:

    • For each reagent, set up a reaction mixture containing 100 µM L-cysteine in the reaction buffer.

    • Initiate the reaction by adding the thiol-reactive reagent to a final concentration of 100 µM. The final concentration of the organic solvent should be less than 1%.

    • For the reaction with 1,2-di(pyridin-2-yl)disulfane, monitor the increase in absorbance at 343 nm to follow the release of pyridine-2-thione.

    • For the other reagents, take aliquots at various time points (e.g., 0, 1, 5, 15, 30, and 60 minutes).

  • Quenching and Quantification of Free Thiols:

    • Quench the reaction in the aliquots by adding an excess of DTT.

    • To determine the amount of unreacted L-cysteine, perform the Ellman's assay. Add a known volume of the quenched aliquot to the DTNB solution and measure the absorbance at 412 nm.

    • Create a standard curve using known concentrations of L-cysteine to quantify the remaining thiol concentration.

  • Data Analysis:

    • Plot the concentration of unreacted L-cysteine versus time for each reagent.

    • Calculate the initial reaction rates and compare the reactivity of the different reagents.

Protocol 2: Labeling of a Cysteine-Containing Protein and Assessment of Labeling Efficiency

Objective: To label a protein with a thiol-reactive probe and determine the efficiency of the labeling reaction.

Materials:

  • Cysteine-containing protein (e.g., Bovine Serum Albumin, which has one free cysteine)

  • Thiol-reactive reagent of choice

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Protein concentration assay kit (e.g., BCA or Bradford)

  • Mass Spectrometer (for confirmation of labeling)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the conjugation buffer to a concentration of 1-5 mg/mL.

    • If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent using a desalting column.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the thiol-reactive reagent (from a stock solution in DMSO or DMF) to the protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Labeled Protein:

    • Remove the unreacted thiol-reactive reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

    • Collect the protein-containing fractions.

  • Characterization of the Labeled Protein:

    • Determine the protein concentration of the purified conjugate using a standard protein assay.

    • To determine the degree of labeling, mass spectrometry (e.g., ESI-MS) can be used to measure the mass increase corresponding to the covalent addition of the reagent.

Mandatory Visualization

Signaling Pathway: The Keap1-Nrf2 Pathway

The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. The activity of the transcription factor Nrf2 is tightly regulated by Keap1, a cysteine-rich protein that targets Nrf2 for ubiquitination and subsequent proteasomal degradation under basal conditions. Many thiol-reactive compounds can modify specific cysteine residues on Keap1, leading to a conformational change that prevents the ubiquitination of Nrf2. This allows Nrf2 to translocate to the nucleus and activate the expression of a battery of antioxidant and detoxification genes.

Keap1_Nrf2_Pathway Keap1-Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Cul3_E3 Cul3-E3 Ligase Keap1_Nrf2->Cul3_E3 Recruits Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Keap1_Nrf2 Binds Cul3_E3->Nrf2 Ubiquitinates Thiol_Reagents Thiol-Reactive Reagents (e.g., this compound) Thiol_Reagents->Keap1 Modifies Cysteine Residues Maf Maf Nrf2_n->Maf ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Gene Expression ARE->Antioxidant_Genes Activates

Caption: Keap1-Nrf2 signaling pathway and its modulation by thiol-reactive reagents.

Experimental Workflow: Comparative Analysis of Thiol-Reagent Reactivity

The following diagram outlines a typical workflow for the comparative analysis of different thiol-reactive reagents.

Experimental_Workflow Workflow for Comparing Thiol-Reagent Reactivity cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Prepare Stock Solutions - Thiol-Reactive Reagents - Model Thiol (e.g., Cysteine) Reaction_Setup Initiate Reactions (Mix Reagents and Thiol) Reagent_Prep->Reaction_Setup Buffer_Prep Prepare Reaction Buffer (e.g., PBS, pH 7.4) Buffer_Prep->Reaction_Setup Time_Course Incubate and Collect Aliquots at Different Time Points Reaction_Setup->Time_Course Quenching Quench Reactions (e.g., with excess DTT) Time_Course->Quenching Quantification Quantify Remaining Free Thiols (e.g., Ellman's Assay) Quenching->Quantification Data_Analysis Plot Data and Calculate Reaction Rates Quantification->Data_Analysis Comparison Compare Reactivity of Different Reagents Data_Analysis->Comparison

Caption: A generalized experimental workflow for the comparative analysis of thiol-reactive reagents.

Conclusion

The selection of an appropriate thiol-reactive reagent is a critical step in experimental design. While this compound belongs to the class of reducible pyridyl disulfide reagents, a comprehensive quantitative comparison with other reagents is currently limited by the lack of specific kinetic data. For applications requiring a stable, non-cleavable linkage, maleimides and iodoacetamides are excellent choices, with maleimides generally exhibiting faster reaction rates. For applications where a cleavable linkage is desired, such as in the design of ADCs for intracellular drug release, pyridyl disulfides are the preferred option. The detailed protocols and comparative data provided in this guide aim to equip researchers with the necessary information to make an informed decision for their specific research needs. Further investigation into the reactivity and stability of this compound is warranted to fully elucidate its potential as a valuable tool in bioconjugation chemistry.

A Head-to-Head Showdown: Dipyridyl Disulfide Isomers in Peptide Disulfide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the critical step of disulfide bond formation in peptides, the choice of oxidizing agent is paramount. Among the array of available reagents, dipyridyl disulfides stand out for their efficiency and selectivity. This guide provides a comparative analysis of the common isomers of dipyridyl disulfide—2,2'-dipyridyl disulfide and 4,4'-dipyridyl disulfide—in the context of peptide synthesis, supported by theoretical and available experimental insights.

The regioselective formation of disulfide bonds is a cornerstone of synthetic peptide chemistry, profoundly influencing the structure, stability, and biological activity of complex peptides, including therapeutic candidates. Dipyridyl disulfides facilitate this process through a thiol-disulfide exchange mechanism. However, the positional isomerism of the disulfide linkage on the pyridine ring significantly impacts the reagent's reactivity and effectiveness.

Performance Comparison of Dipyridyl Disulfide Isomers

While direct, side-by-side quantitative studies are limited in publicly available literature, a comparison can be drawn from existing data and mechanistic understanding. The key difference lies in the proximity of the nitrogen atom to the disulfide bond, which influences the electrophilicity of the sulfur atoms and the stability of the reaction intermediate.

Feature2,2'-Dipyridyl Disulfide4,4'-Dipyridyl DisulfideKey Considerations
Reaction Rate Generally fasterGenerally slowerThe ortho-position of the nitrogen in the 2,2'-isomer is thought to facilitate intramolecular interactions, accelerating the disulfide bond formation in peptide systems.[1]
Reaction Mechanism Thiol-disulfide exchangeThiol-disulfide exchangeBoth isomers operate via the same fundamental mechanism.
Byproduct Removal Release of pyridine-2-thione can be monitored spectrophotometrically at ~343 nm for reaction tracking.Release of pyridine-4-thione can also be monitored, though it is less commonly reported for this purpose.The distinct spectral properties of the leaving group are advantageous for reaction monitoring.
Selectivity High selectivity for free sulfhydryl groups.[2]High selectivity for free sulfhydryl groups.Both isomers are highly selective for cysteine residues.
Applications Widely used for inducing intramolecular disulfide bonds in peptides.[2]Used in modifying gold surfaces for protein studies and as a tool to study protein dissociation.[1][3]2,2'-Dipyridyl disulfide is more established and commonly cited for direct application in peptide disulfide bond formation.

Experimental Protocols

The following protocols provide a general framework for utilizing dipyridyl disulfide isomers for intramolecular disulfide bond formation in a linear peptide containing two free cysteine residues.

Materials
  • Linear peptide with two free cysteine residues

  • 2,2'-Dipyridyl disulfide or 4,4'-Dipyridyl disulfide

  • Solvent system (e.g., aqueous buffer, methanol/acetic acid, or an organic solvent like DMF or DCM depending on peptide solubility)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification and analysis

  • Mass spectrometer for product verification

General Protocol for Disulfide Bond Formation
  • Peptide Dissolution: Dissolve the linear peptide in a suitable solvent system to a concentration of approximately 1-5 mg/mL. The choice of solvent is critical and should be optimized for peptide solubility.

  • Reagent Preparation: Prepare a stock solution of the dipyridyl disulfide isomer in a compatible solvent. An excess of the reagent (typically 1.5 to 5 equivalents) is used.

  • Reaction Initiation: Add the dipyridyl disulfide solution to the peptide solution with stirring.

  • Reaction Monitoring: The progress of the reaction can be monitored by observing the release of the pyridine-2-thione byproduct spectrophotometrically (Amax ≈ 343 nm for the 2,2'-isomer) or by analytical RP-HPLC to track the consumption of the starting material and the formation of the cyclized product.[4]

  • Reaction Quenching and Purification: Once the reaction is complete (typically ranging from minutes to a few hours), the reaction can be quenched if necessary. The cyclized peptide is then purified from the excess reagent and byproduct using RP-HPLC.

  • Product Verification: The purified product should be analyzed by mass spectrometry to confirm the correct molecular weight of the cyclized peptide.

Mechanistic and Logical Diagrams

To visually represent the processes involved, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_materials Materials Preparation cluster_reaction Reaction cluster_purification Purification & Analysis peptide Linear Peptide Solution mix Mix Peptide and Reagent peptide->mix reagent Dipyridyl Disulfide Isomer Solution reagent->mix monitor Monitor Reaction (HPLC/Spectrophotometry) mix->monitor purify RP-HPLC Purification monitor->purify analyze Mass Spectrometry Analysis purify->analyze end end analyze->end Cyclized Peptide

A streamlined workflow for peptide disulfide bond formation.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products peptide Peptide-(SH)₂ intermediate Peptide-SH      |      S-S-R peptide->intermediate Thiol-Disulfide Exchange dpds R-S-S-R (Dipyridyl Disulfide) dpds->intermediate cyclized_peptide Peptide-S      |      S intermediate->cyclized_peptide Intramolecular Attack byproduct 2 R-SH (Pyridinethione) intermediate->byproduct

References

A Comparative Guide to the Kinetic Analysis of Thiol-Disulfide Exchange Reactions: 3,3'-Dithiodipyridine and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic performance of 3,3'-dithiodipyridine and its common alternatives in thiol-disulfide exchange reactions. The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers in selecting the most appropriate reagent for their specific applications, such as in drug delivery systems, protein chemistry, and antioxidant research.

Introduction to Thiol-Disulfide Exchange

Thiol-disulfide exchange is a fundamental reaction in biochemistry and plays a crucial role in various biological processes, including protein folding, redox signaling, and enzyme catalysis.[1][2] The reaction involves the nucleophilic attack of a thiolate anion on a disulfide bond, resulting in the formation of a new disulfide bond and the release of a thiol. The kinetics of this reaction are critical for understanding and manipulating these biological processes. Reagents like 3,3'-dithiodipyridine are instrumental in studying these kinetics by producing a chromophoric product upon reaction with a thiol, allowing for spectrophotometric monitoring of the reaction progress.[3]

Comparative Kinetic Analysis

The choice of a disulfide reagent for kinetic analysis is dictated by several factors, including the reaction rate, the molar extinction coefficient of the product, and the optimal pH range for the reaction. This section compares 3,3'-dithiodipyridine with its common isomers (2,2'- and 4,4'-dithiodipyridine) and the widely used Ellman's reagent (DTNB).

Quantitative Data Summary

The following tables summarize key quantitative data for 3,3'-dithiodipyridine and its alternatives. It is important to note that reaction rates are highly dependent on the specific thiol, pH, and solvent conditions.

ReagentCommon Nameλmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Optimal pH RangeReference
3,3'-Dithiodipyridine3,3'-DPDS~324Not explicitly found for 3,3'-DPDS, but 4,4'-DPDS is ~21,000Acidic to Neutral[3]
5,5'-Dithiobis(2-nitrobenzoic acid)DTNB, Ellman's Reagent412~14,150Neutral to Alkaline (>7)[3]
2,2'-Dithiodipyridine2,2'-DPDS~343~7,060Wide range[4]
4,4'-Dithiodipyridine4,4'-DPDS, Aldrithiol-4324~21,000Acidic to Neutral (3-7)[3]
ReagentThiolSecond-Order Rate Constant (k, M⁻¹s⁻¹)ConditionsReference
General non-catalyzed thiol-disulfide exchangeVarious small molecules0.1 - 10pH 7[5]
Enzyme-catalyzed thiol-disulfide exchangeVarious proteins10⁴ - 10⁶pH 7[5]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible kinetic data. Below are protocols for the kinetic analysis of thiol-disulfide exchange reactions using UV-Vis spectrophotometry.

General Protocol for Kinetic Analysis of Thiol-Disulfide Exchange

Objective: To determine the second-order rate constant for the reaction between a disulfide reagent and a thiol.

Materials:

  • Disulfide reagent stock solution (e.g., 3,3'-dithiodipyridine, DTNB) in a suitable solvent (e.g., ethanol, DMSO).

  • Thiol stock solution (e.g., L-cysteine, glutathione) in a degassed buffer.

  • Reaction buffer at the desired pH.

  • UV-Vis spectrophotometer with temperature control.

  • Quartz cuvettes.

Procedure:

  • Preparation: Prepare a series of thiol solutions of varying concentrations in the reaction buffer. The disulfide reagent concentration should be kept constant and in excess of the highest thiol concentration to ensure pseudo-first-order kinetics.[6]

  • Reaction Initiation: In a cuvette, mix the disulfide reagent solution with the reaction buffer. Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature.

  • Data Acquisition: Initiate the reaction by adding a small volume of the thiol stock solution to the cuvette. Mix quickly and immediately start recording the absorbance at the λmax of the product over time.

  • Data Analysis:

    • Under pseudo-first-order conditions, the observed rate constant (k_obs) can be determined by fitting the absorbance data to a single exponential equation.

    • Plot the k_obs values against the corresponding thiol concentrations.

    • The second-order rate constant (k) is the slope of the linear fit of this plot.[1]

Specific Considerations for 3,3'-Dithiodipyridine and Alternatives
  • 3,3'-Dithiodipyridine and its isomers (2,2'- and 4,4'-DPDS): These reagents are particularly useful for assays in the acidic to neutral pH range.[3] The product of the reaction with 4,4'-dithiodipyridine, 4-thiopyridone, has a pH-independent absorption spectrum between pH 3 and 7.[3]

  • DTNB (Ellman's Reagent): This reagent is most effective at neutral to alkaline pH, as the reaction relies on the presence of the thiolate anion. The molar extinction coefficient of the product, TNB²⁻, is pH-dependent and decreases at lower pH values.[3]

Visualizing the Thiol-Disulfide Exchange Process

The following diagrams illustrate the mechanism of thiol-disulfide exchange and a typical experimental workflow for kinetic analysis.

Thiol_Disulfide_Exchange cluster_reactants Reactants cluster_products Products Thiolate R'-S⁻ (Thiolate) NewDisulfide R'-S-S-R (New Disulfide) Thiolate->NewDisulfide Nucleophilic Attack Disulfide R-S-S-R (Disulfide) NewThiolate R-S⁻ (New Thiolate) Disulfide->NewThiolate Displacement

Caption: General mechanism of the thiol-disulfide exchange reaction.

Experimental_Workflow A Prepare Reagent Solutions (Thiol and Disulfide) B Mix Reagents in Cuvette (Initiate Reaction) A->B C Monitor Absorbance Change (UV-Vis Spectrophotometry) B->C D Plot Absorbance vs. Time C->D E Determine Pseudo-First-Order Rate Constant (k_obs) D->E F Plot k_obs vs. [Thiol] E->F G Calculate Second-Order Rate Constant (k) (Slope of the line) F->G

Caption: Experimental workflow for determining the second-order rate constant.

Conclusion

The selection of a disulfide reagent for kinetic analysis of thiol-disulfide exchange is a critical decision that impacts the accuracy and feasibility of the study. While DTNB is a widely used reagent, 3,3'-dithiodipyridine and its isomers, particularly 4,4'-dithiodipyridine, offer significant advantages in certain experimental contexts, such as the ability to perform assays at lower pH and higher sensitivity due to a larger molar extinction coefficient.[3] This guide provides the necessary information for researchers to make an informed decision based on the specific requirements of their experimental design. The detailed protocols and visual representations of the underlying processes aim to facilitate the practical application of these powerful analytical tools in drug development and biochemical research.

References

Verifying the Structure of 1,2-Di(pyridin-3-yl)disulfane Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary reaction of 1,2-di(pyridin-3-yl)disulfane—thiol-disulfide exchange—and alternative synthetic methods for its resulting unsymmetrical disulfide products. Detailed experimental protocols, comparative data, and structural verification techniques are presented to aid researchers in selecting and implementing the most suitable methods for their specific applications.

Executive Summary

This compound is a symmetrical disulfide that readily undergoes thiol-disulfide exchange reactions with a variety of thiols to produce unsymmetrical disulfides. This reaction is a cornerstone of bioconjugation and drug delivery, offering a controlled method for linking molecules via a reducible disulfide bond. The primary method for synthesizing these unsymmetrical disulfides is the direct reaction of this compound with a thiol. Key alternatives include the synthesis via sulfenyl chlorides generated in situ and the cross-dehydrogenation of thiols. Each method presents distinct advantages and disadvantages in terms of yield, purity, reaction conditions, and substrate scope. This guide provides the necessary data and protocols to make an informed decision for the synthesis and structural verification of unsymmetrical 3-pyridyl disulfides.

Comparison of Synthetic Methodologies

The synthesis of unsymmetrical disulfides featuring a pyridin-3-yl moiety can be approached through several methodologies. The performance of the direct thiol-disulfide exchange with this compound is compared with a notable alternative: the in situ generation of pyridin-3-ylsulfenyl chloride.

FeatureThiol-Disulfide Exchange with this compoundSynthesis via in situ Sulfenyl Chloride
Starting Materials This compound, Thiol (R-SH)Symmetrical dihetaryl disulfide, SO2Cl2, Thiol (R-SH)
Reaction Principle Nucleophilic attack of a thiolate on the disulfide bondCleavage of disulfide with SO2Cl2 to form a sulfenyl chloride, followed by reaction with a thiol
Typical Yields High (often quantitative)48-88%[1][2]
Reaction Conditions Mild, often at room temperature in buffer or organic solventLow temperature (ice bath) for sulfenyl chloride formation, then reaction with thiol[1][2]
Byproducts Pyridine-3-thioneSO2, HCl
Monitoring Spectrophotometric monitoring of pyridine-3-thione releaseTypically monitored by chromatography (TLC, HPLC)
Advantages Simple, one-step reaction; mild conditions; byproduct allows for easy reaction monitoring.Good yields for a range of substrates.
Disadvantages Requires synthesis of this compound.Involves the use of the corrosive reagent SO2Cl2; the sulfenyl chloride intermediate can be unstable.[1][2]

Experimental Protocols and Characterization

Method 1: Thiol-Disulfide Exchange Reaction

This protocol describes the formation of an unsymmetrical disulfide by reacting this compound with a thiol.

Experimental Protocol:

  • Dissolution: Dissolve this compound in a suitable solvent (e.g., ethanol, DMF, or an aqueous buffer).

  • Thiol Addition: Add a stoichiometric amount of the desired thiol to the solution.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by observing the formation of the byproduct, pyridine-3-thione, using a UV-Vis spectrophotometer. The absorbance maximum for pyridine-3-thione is expected to be in the UV region, similar to its isomers.

  • Purification: Upon completion, the reaction mixture can be purified by column chromatography or recrystallization to isolate the unsymmetrical disulfide product.

Structural Verification:

  • ¹H and ¹³C NMR: The NMR spectra of the product will show signals corresponding to both the pyridin-3-yl group and the R-group from the thiol, confirming the formation of the unsymmetrical disulfide.[1][2]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated mass of the unsymmetrical disulfide.[1][2]

Method 2: Synthesis via in situ Generated Sulfenyl Chloride

This alternative method involves the cleavage of a symmetrical dipyridyl disulfide to form a sulfenyl chloride, which then reacts with a thiol.

Experimental Protocol: [1][2]

  • Disulfide Dissolution: Dissolve the symmetrical dihetaryl disulfide (e.g., dimethyl 2,2′-disulfanediyldinicotinate) in dichloromethane and cool the solution in an ice bath.

  • Sulfenyl Chloride Formation: Add a solution of sulfuryl chloride (SO2Cl2) in dichloromethane dropwise to the cooled solution.

  • Thiol Addition: To the resulting sulfenyl chloride solution, add the desired thiol.

  • Reaction: Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Workup and Purification: Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Structural Verification:

  • IR Spectroscopy: The IR spectrum will show characteristic peaks for the functional groups present in the unsymmetrical disulfide.[1][2]

  • ¹H and ¹³C NMR: As with the thiol-disulfide exchange method, NMR spectroscopy is crucial for confirming the presence of both parts of the unsymmetrical disulfide.[1][2]

  • Mass Spectrometry: ESI-MS will confirm the molecular weight of the synthesized unsymmetrical disulfide.[1][2]

Visualizing the Processes

To better understand the reaction and experimental workflows, the following diagrams are provided.

Reaction_Pathway This compound This compound Unsymmetrical Disulfide (Py-S-S-R) Unsymmetrical Disulfide (Py-S-S-R) This compound->Unsymmetrical Disulfide (Py-S-S-R) + R-SH Pyridine-3-thione Pyridine-3-thione This compound->Pyridine-3-thione Thiol (R-SH) Thiol (R-SH) Thiol (R-SH)->Unsymmetrical Disulfide (Py-S-S-R)

Thiol-Disulfide Exchange Reaction Pathway.

Experimental_Workflow cluster_reaction Reaction cluster_analysis Analysis Mix Reactants Mix Reactants Monitor Progress (UV-Vis) Monitor Progress (UV-Vis) Mix Reactants->Monitor Progress (UV-Vis) Purification Purification Monitor Progress (UV-Vis)->Purification Structural Verification (NMR, MS) Structural Verification (NMR, MS) Purification->Structural Verification (NMR, MS)

Experimental Workflow for Product Verification.

Conclusion

The verification of reaction products of this compound, primarily unsymmetrical disulfides, relies on a combination of robust synthetic protocols and thorough analytical characterization. The direct thiol-disulfide exchange offers a straightforward and mild approach, with the significant advantage of real-time reaction monitoring through spectrophotometry. Alternative methods, such as those employing in situ generated sulfenyl chlorides, provide viable routes with good yields, albeit with harsher reagents. The choice of method will ultimately depend on the specific thiol substrate, desired scale, and available laboratory resources. For all methods, a combination of NMR and mass spectrometry is essential for the unambiguous structural confirmation of the final unsymmetrical disulfide product.

References

A Comparative Guide to Thiol Quantification: Cross-Validation of 1,2-Di(pyridin-3-yl)disulfane and Ellman's Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of thiol groups is crucial for understanding protein structure, enzymatic activity, and redox signaling. This guide provides a comparative analysis of two key reagents used for this purpose: the well-established Ellman's reagent and the less characterized 1,2-Di(pyridin-3-yl)disulfane.

Principles of Thiol Detection

Both Ellman's reagent (5,5'-dithiobis(2-nitrobenzoic acid) or DTNB) and dipyridyl disulfides operate on the principle of thiol-disulfide exchange. In this reaction, a free thiol group from the analyte attacks the disulfide bond of the reagent. This results in the formation of a mixed disulfide and the release of a chromophoric thiol, which can be quantified spectrophotometrically.

The key difference between these reagents lies in the properties of the released chromophore, which dictates the optimal reaction conditions and the sensitivity of the assay.

Quantitative Performance Comparison

The following table summarizes the key performance parameters for Ellman's reagent and the known isomers of dipyridyl disulfide. The data for this compound is inferred and highlighted as requiring experimental validation.

ParameterEllman's Reagent (DTNB)1,2-Di(pyridin-2-yl)disulfaneThis compound (Inferred)1,2-Di(pyridin-4-yl)disulfane (Aldrithiol-4)
Chromophore Released 5-Thio-2-nitrobenzoate (TNB)2-Thiopyridone3-Thiopyridone4-Thiopyridone
λmax (nm) 412~343Not Experimentally Determined~324
**Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) **14,150[1]~8,000Not Experimentally Determined~19,800
Optimal pH Range 7.0 - 8.0[2]~7.5Not Experimentally Determined4.0 - 7.0
Advantages Well-established, extensive literature, good water solubility.Potentially operates at a different pH range.Higher sensitivity than DTNB, stable at lower pH, reducing risk of air oxidation of thiols.
Disadvantages Unstable at pH > 8, potential for underestimation with sterically hindered thiols.[3]Lower molar extinction coefficient than TNB.Lack of experimental data.Lower water solubility, potential interference from protein absorbance at 280 nm.

Reaction Mechanisms

The signaling pathway, in this context, is the chemical reaction leading to a measurable signal. Both reagents follow a thiol-disulfide exchange mechanism.

Thiol-Disulfide Exchange Reaction cluster_reagent Reagent cluster_analyte Analyte cluster_products Products Reagent_Disulfide R-S-S-R' Reaction + Reagent_Disulfide->Reaction Analyte_Thiol Analyte-SH Analyte_Thiol->Reaction Reaction->Products Mixed_Disulfide Analyte-S-S-R Products->Mixed_Disulfide Chromophore R'-SH Products->Chromophore

Caption: General mechanism of thiol-disulfide exchange.

For Ellman's reagent, R-S-S-R' is DTNB, and the released chromophore R'-SH is TNB. For this compound, R and R' are both 3-pyridyl groups, and the released chromophore is 3-thiopyridone.

Experimental Workflows

The general workflow for a thiol quantification assay using either reagent is similar.

Thiol Quantification Workflow Prepare_Reagents Prepare Reagent Solution (DTNB or Dipyridyl Disulfide) Mix Mix Reagent with Sample/Standards Prepare_Reagents->Mix Prepare_Sample Prepare Sample and Standards Prepare_Sample->Mix Incubate Incubate at Room Temperature Mix->Incubate Measure Measure Absorbance at λmax Incubate->Measure Calculate Calculate Thiol Concentration Measure->Calculate

Caption: General workflow for spectrophotometric thiol quantification.

Experimental Protocols

Protocol 1: Thiol Quantification using Ellman's Reagent (DTNB)

This protocol is adapted from standard, widely used methods.[2][4]

Materials:

  • Ellman's Reagent (DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

  • Thiol standard (e.g., L-cysteine or glutathione)

  • Unknown sample containing thiols

  • Spectrophotometer and cuvettes or microplate reader

Procedure:

  • Preparation of Reagents:

    • Dissolve DTNB in the Reaction Buffer to a final concentration of 4 mg/mL.

    • Prepare a stock solution of the thiol standard (e.g., 10 mM L-cysteine) in the Reaction Buffer.

    • Generate a standard curve by preparing serial dilutions of the thiol standard in the Reaction Buffer (e.g., from 0.1 to 1.5 mM).

  • Assay:

    • To 1.0 mL of each standard and the unknown sample solution in a cuvette, add 50 µL of the DTNB solution.

    • For a blank, add 50 µL of the DTNB solution to 1.0 mL of the Reaction Buffer.

    • Mix thoroughly and incubate at room temperature for 15 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each solution at 412 nm against the blank.

    • Plot the absorbance of the standards versus their known concentrations to create a standard curve.

    • Determine the concentration of thiols in the unknown sample by interpolating its absorbance on the standard curve.

    • Alternatively, the thiol concentration can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the thiol.[1]

Protocol 2: Hypothetical Protocol for Thiol Quantification using this compound

Disclaimer: This protocol is a hypothetical adaptation based on methods for its isomers (2,2'- and 4,4'-dithiodipyridine) and requires experimental optimization and validation. The optimal pH, incubation time, and the λmax and molar extinction coefficient of 3-thiopyridone must be determined experimentally.

Materials:

  • This compound

  • Reaction Buffer: A buffer with a pH to be determined experimentally (a starting point could be a phosphate or acetate buffer in the range of pH 4-8).

  • Thiol standard (e.g., L-cysteine or glutathione)

  • Unknown sample containing thiols

  • Spectrophotometer and cuvettes or microplate reader

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in an appropriate solvent (e.g., ethanol or DMSO) and then dilute in the Reaction Buffer to a suitable working concentration (e.g., 1-2 mM).

    • Prepare a stock solution and serial dilutions of a thiol standard in the Reaction Buffer.

  • Assay:

    • To each standard and the unknown sample solution, add a defined volume of the this compound solution.

    • Prepare a blank using the Reaction Buffer and the reagent solution.

    • Mix and incubate at room temperature for a duration to be determined experimentally (e.g., 5-15 minutes).

  • Measurement and Calculation:

    • Determine the λmax of the reaction product (3-thiopyridone) by scanning the absorbance of a reaction mixture from approximately 300 to 400 nm.

    • Measure the absorbance of all samples and standards at the determined λmax.

    • Create a standard curve and determine the unknown concentration as described in Protocol 1.

    • The molar extinction coefficient of 3-thiopyridone would need to be determined experimentally to use the Beer-Lambert law for direct calculation.

Conclusion

Ellman's reagent remains a reliable and well-documented method for thiol quantification. However, the potential advantages of dipyridyl disulfides, particularly the higher sensitivity and wider pH operating range of the 4-pyridyl isomer, make them attractive alternatives. While this compound remains uncharacterized for this application, its structural similarity to its isomers suggests it would function as a thiol-reactive reagent. Further experimental investigation is required to determine its specific performance characteristics and validate its utility in thiol quantification assays. Researchers are encouraged to perform in-house validation when considering the use of less-established reagents.

References

A Comparative Guide to the Biocompatibility of 3,3'-Dipyridyl Disulfide-Based Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of bioconjugates, profoundly influencing the therapeutic efficacy and safety of modalities such as Antibody-Drug Conjugates (ADCs). Among the arsenal of available chemistries, 3,3'-Dipyridyl disulfide-based linkers have garnered significant attention due to their redox-sensitive nature, enabling controlled payload release in the reducing intracellular environment. This guide provides an objective comparison of the biocompatibility of 3,3'-Dipyridyl disulfide-based conjugates with common alternatives, supported by experimental data and detailed protocols.

Introduction to 3,3'-Dipyridyl Disulfide Linkers and Alternatives

3,3'-Dipyridyl disulfide linkers form a disulfide bond between the carrier molecule (e.g., an antibody) and the payload (e.g., a cytotoxic drug). This bond is relatively stable in the oxidizing environment of the bloodstream but is susceptible to cleavage by reducing agents like glutathione, which is found in significantly higher concentrations inside cells.[1][2] This differential stability is the cornerstone of its utility in targeted drug delivery.

Common alternatives to disulfide linkers include:

  • Thioether Linkers (e.g., Maleimide-based): These form a stable, non-cleavable carbon-sulfur bond. Drug release from such conjugates relies on the degradation of the antibody backbone within the lysosome.[][4]

  • Peptide Linkers (e.g., Valine-Citrulline): These are designed to be cleaved by specific enzymes, such as cathepsins, that are overexpressed in the tumor microenvironment or within lysosomes.[5][6]

  • Click Chemistry Linkers (e.g., Azide-Alkyne Cycloaddition): These form highly stable triazole linkages and are valued for their bioorthogonality and high reaction efficiency.[4][7]

This guide will compare these linker technologies across key biocompatibility parameters: cytotoxicity, stability, and immunogenicity.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data on the performance of different linker technologies. It is important to note that direct, head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and cell lines used. The data presented here is a synthesis of findings from multiple sources to provide a comparative overview.

Table 1: Comparative in Vitro Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a conjugate required to inhibit the growth of cancer cells by 50%. Lower IC50 values indicate higher cytotoxicity.

Linker TypeConjugate ExampleTarget Cell LineApproximate IC50 (pM)Key Observations
Disulfide Trastuzumab-DM1 (hindered disulfide)HER2+ Breast Cancer10 - 100Potent cytotoxicity, dependent on intracellular reduction for payload release.[8][9]
Thioether (Maleimide) Trastuzumab emtansine (T-DM1)HER2+ Breast Cancer30 - 150Highly potent, but release mechanism is dependent on antibody degradation.[10]
Peptide (Val-Cit) Brentuximab vedotinCD30+ Lymphoma1 - 10Very high potency, benefits from enzymatic cleavage and bystander effect.[11]
Click Chemistry Site-specific ADCVarious10 - 200Potency is comparable to other methods, with the advantage of creating homogenous conjugates.[4]
Table 2: Comparative in Vitro and in Vivo Stability

The stability of the linker is crucial for minimizing off-target toxicity. This is often assessed by measuring the half-life of the conjugate in plasma or the percentage of intact conjugate remaining over time.

Linker TypeStability MetricIn Vitro Plasma Half-lifeIn Vivo Half-life (rodent models)Key Observations
Disulfide % Intact ADC after 7 daysVariable (50-80%)~5.5 daysStability can be tuned by introducing steric hindrance around the disulfide bond.[12][13]
Thioether (Maleimide) % Intact ADC after 7 days>90%~9.3 daysGenerally considered the most stable linker type in circulation.[12]
Peptide (Val-Cit) % Intact ADC after 7 days>90%~7-10 daysHighly stable in plasma, resistant to premature enzymatic cleavage.[6]
Click Chemistry % Intact ADC after 7 days>95%~9-11 daysThe resulting triazole linkage is extremely stable in biological systems.[4]
Table 3: Comparative Immunogenicity

Immunogenicity, the propensity of a substance to induce an immune response, is a critical safety concern. This is often evaluated by measuring the incidence of anti-drug antibodies (ADAs).

Linker TypePotential for ImmunogenicityCommon Assessment MethodsKey Observations
Disulfide LowELISA for ADAs, T-cell activation assaysDisulfide bonds are naturally occurring, contributing to their low immunogenicity.[2]
Thioether (Maleimide) ModerateELISA for ADAs, T-cell activation assaysThe linker-drug moiety can act as a hapten, and maleimide itself can react with other proteins.[1]
Peptide (Val-Cit) Moderate to HighELISA for ADAs, T-cell activation assaysNon-human peptide sequences can be immunogenic.[1]
Click Chemistry LowELISA for ADAs, T-cell activation assaysThe bioorthogonal nature of the reaction minimizes side reactions that could create neoepitopes.

Experimental Protocols

Accurate assessment of biocompatibility requires robust and well-defined experimental protocols. The following are detailed methodologies for key experiments cited in this guide.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration of a bioconjugate that inhibits cell viability by 50% (IC50).

Materials:

  • Target cancer cell line and appropriate complete culture medium.

  • 96-well cell culture plates.

  • Bioconjugate, unconjugated antibody, and free payload.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Plate the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[14]

  • Treatment: Prepare serial dilutions of the bioconjugate, unconjugated antibody, and free payload in complete culture medium. Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a negative control.[14]

  • Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-96 hours) at 37°C in a humidified incubator with 5% CO2.[14]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[15][16]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15][16]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm should be used for background subtraction.[15]

  • Data Analysis: Normalize the absorbance values to the untreated control wells to determine the percentage of cell viability. Plot the cell viability against the logarithm of the conjugate concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of a bioconjugate in plasma by monitoring the drug-to-antibody ratio (DAR) or the release of free payload over time.

Materials:

  • Bioconjugate.

  • Human, mouse, or rat plasma.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Incubator at 37°C.

  • LC-MS system for analysis.

  • (Optional) Immuno-affinity capture beads (e.g., Protein A/G).

Procedure:

  • ADC Incubation: Spike the bioconjugate into the plasma to a final concentration relevant to expected therapeutic levels (e.g., 100 µg/mL). Prepare a control sample by spiking the ADC into PBS.

  • Time Points: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 144 hours). The 0-hour time point serves as the baseline control. Immediately store the aliquots at -80°C until analysis.

  • Sample Preparation for LC-MS:

    • For DAR analysis: Thaw the plasma samples. Optionally, use immuno-affinity capture beads to isolate the ADC from other plasma proteins. Elute the captured ADC.

    • For free payload analysis: Precipitate the plasma proteins using a cold organic solvent (e.g., acetonitrile). Centrifuge the samples and collect the supernatant containing the free payload.[14]

  • LC-MS Analysis:

    • Chromatography: Perform reverse-phase high-performance liquid chromatography (RP-HPLC) on the prepared samples. Use a column and gradient suitable for separating the different ADC species or the free payload.

    • Mass Spectrometry: Use a high-resolution mass spectrometer to detect and quantify the different ADC species (to determine DAR) or the free payload.

  • Data Analysis:

    • For DAR analysis: Deconvolute the mass spectra to determine the relative abundance of each DAR species (e.g., DAR0, DAR2, DAR4). Calculate the average DAR at each time point.

    • For free payload analysis: Quantify the amount of free payload at each time point using a standard curve.

    • Plot the average DAR or the percentage of intact ADC remaining as a function of time to determine the stability profile and half-life of the conjugate.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the biocompatibility assessment of bioconjugates.

Intracellular_Drug_Release cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (Stable Disulfide Linker) Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Cytoplasm Cytoplasm (High Glutathione) Lysosome->Cytoplasm Payload Release (Disulfide Cleavage) Payload Active Payload Target Cellular Target (e.g., DNA, Tubulin) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis

Caption: Intracellular release of a payload from a disulfide-linked ADC.

Biocompatibility_Workflow cluster_synthesis Conjugate Synthesis & Characterization cluster_invitro In Vitro Biocompatibility Assessment cluster_invivo In Vivo Biocompatibility Assessment Synthesis Synthesis of Conjugates (Disulfide, Thioether, etc.) Characterization Physicochemical Characterization (DAR, Purity, Aggregation) Synthesis->Characterization Cytotoxicity Cytotoxicity Assay (MTT) - Determine IC50 Characterization->Cytotoxicity Stability Plasma Stability Assay - Determine Half-life Characterization->Stability PK Pharmacokinetic (PK) Study - Determine in vivo half-life Stability->PK Efficacy Xenograft Efficacy Study PK->Efficacy Toxicity Toxicology Study Efficacy->Toxicity Immunogenicity Immunogenicity Assessment - Measure ADAs Toxicity->Immunogenicity

Caption: Experimental workflow for assessing the biocompatibility of bioconjugates.

Linker_Selection_Logic A Cleavable Linker Required? B Redox-sensitive Release Desired? A->B Yes F Select Non-cleavable Linker (e.g., Thioether) A->F No C Enzyme-sensitive Release Desired? B->C No D Select Disulfide Linker B->D Yes E Select Peptide Linker C->E Yes

Caption: Logical framework for selecting a linker based on the desired release mechanism.

References

Safety Operating Guide

Proper Disposal Procedures for 1,2-Di(pyridin-3-yl)disulfane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1,2-di(pyridin-3-yl)disulfane (CAS No. 24367-50-8). This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby minimizing risks to personnel and the environment. Due to the potential hazards associated with pyridine and disulfide-containing compounds, this compound must be treated as a hazardous chemical waste.

Hazard Assessment

Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound for any purpose, including disposal, the following personal protective equipment and safety measures are mandatory.

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect eyes from potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).To prevent skin contact and absorption.
Body Protection A laboratory coat or chemical-resistant apron.To protect clothing and skin from contamination.
Respiratory Protection To be used in a well-ventilated area or a chemical fume hood.To avoid the inhalation of any dust or vapors.

Spill Procedures

In the event of a spill, the following immediate actions should be taken:

  • Evacuate and Alert : Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Control and Contain : For small spills, prevent the spread of the material using an inert absorbent such as sand, earth, or vermiculite.

  • Personal Protection : Ensure appropriate PPE is worn before attempting any cleanup.

  • Clean-up : Carefully collect the spilled material and absorbent into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent or detergent and water.

  • Report : Report the incident to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The primary and mandatory route for the disposal of this compound is through a licensed professional hazardous waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular solid waste.

  • Waste Identification and Segregation :

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., filter paper, pipette tips), must be classified as hazardous waste.

    • Do not mix this waste with other incompatible chemical waste streams. It should be kept separate from strong oxidizing agents and acids.

  • Containerization :

    • Solid Waste : Collect in a clearly labeled, sealable, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Liquid Waste : Use a designated, leak-proof, and shatter-resistant waste container compatible with the solvents used.

    • Ensure the container is tightly sealed to prevent leaks or evaporation.

  • Labeling :

    • All waste containers must be clearly labeled with the words "HAZARDOUS WASTE".

    • The label must include the full chemical name, "this compound," and the approximate concentration and quantity.

    • Indicate the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Storage :

    • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA should be at or near the point of waste generation and under the control of laboratory personnel.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Arranging for Disposal :

    • Once the waste container is full or when it is no longer being added to, contact your institution's EHS office to arrange for pickup and disposal by a certified hazardous waste contractor.

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation cluster_handling Waste Handling and Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Generation of Waste (Unused chemical, solutions, contaminated materials) characterize Characterize as Hazardous Waste start->characterize segregate Segregate from incompatible materials (e.g., strong oxidizers, acids) characterize->segregate containerize Place in a labeled, compatible, and sealed hazardous waste container segregate->containerize store Store in a designated Satellite Accumulation Area (SAA) with secondary containment containerize->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal

Caption: Waste Disposal Workflow for this compound.

References

Personal protective equipment for handling 1,2-Di(pyridin-3-yl)disulfane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,2-Di(pyridin-3-yl)disulfane

This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 24367-50-8). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Chemical Identifier: this compound Synonyms: 3,3'-Dipyridyl disulfide, 3,3'-Dithiodipyridine, Bis(3-pyridinyl) disulfide CAS Number: 24367-50-8

Hazard Summary

This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified as:

  • Skin Irritant (Category 2) : Causes skin irritation.

  • Eye Irritant (Category 2A) : Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.

Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, a combination of engineering controls and personal protective equipment is mandatory.

Control/PPESpecificationPurpose
Engineering Controls Chemical Fume Hood or Ventilated Balance EnclosureTo minimize inhalation of the powder, especially during weighing and transferring.[1][2][3][4]
Eye Protection Tight-sealing safety goggles or a face shield worn over safety glasses.To protect against dust particles and splashes that can cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves. It is crucial to select the appropriate glove type. While nitrile gloves are common in laboratories, some data suggests they offer limited resistance to pyridine and related compounds.[5][6][7] Therefore, thicker nitrile gloves or double-gloving should be considered. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.To prevent skin contact and irritation.[1][2]
Body Protection A properly buttoned laboratory coat, long pants, and closed-toe shoes.To protect skin from accidental contact.
Respiratory Protection A NIOSH-approved respirator may be required if engineering controls are insufficient or for spill cleanup.To prevent respiratory tract irritation from airborne powder.[2]
Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Weighing:

  • Designate a specific area for handling this compound.[3][8]

  • Cover the work surface with absorbent bench paper.[4]

  • All weighing and initial handling of the solid compound must be conducted within a chemical fume hood or a ventilated balance enclosure to control dust.[1][2][3]

  • Use anti-static weigh boats or an anti-static gun to prevent the powder from scattering.[3][8]

  • Keep the container of the chemical closed whenever possible.[4]

2. Dissolving and Transferring:

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • If transferring the powder, use a spatula and ensure smooth, controlled movements.

  • Transport the chemical in a sealed, shatter-resistant secondary container.[2][8]

3. Spill Management:

  • In case of a spill, evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • For small spills, carefully sweep up the solid material, avoiding dust generation. A wet cleaning method or a HEPA vacuum is preferred over dry sweeping.[4][9]

  • Place the collected material and any contaminated cleaning supplies into a sealed container for hazardous waste disposal.[1][2]

  • Clean the spill area with soap and water.[1]

First Aid Measures

Immediate action is crucial in case of accidental exposure.

Exposure RouteFirst Aid Protocol
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1][10]
Eye Contact Immediately rinse the eyes cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1][10]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[1][10]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately for treatment advice.
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid waste (e.g., contaminated gloves, weigh paper, absorbent pads) and any solutions containing the compound in a clearly labeled, sealed, and compatible hazardous waste container.[1][11] The label should read "HAZARDOUS WASTE" and include the full chemical name.[11]

  • Container Management: Keep the waste container tightly closed except when adding waste.[11] Store it in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.[1][2]

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don PPE prep_area Prepare Designated Area in Fume Hood prep_ppe->prep_area weigh Weigh Powder prep_area->weigh dissolve Dissolve or Transfer weigh->dissolve spill Spill Occurs weigh->spill exposure Exposure Occurs weigh->exposure decontaminate Decontaminate Work Area & Equipment dissolve->decontaminate dissolve->spill dissolve->exposure dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe spill->decontaminate Follow Spill Protocol exposure->decontaminate Follow First Aid Protocol

Caption: A flowchart outlining the safe handling process for this compound.

References

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1,2-Di(pyridin-3-yl)disulfane
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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。